Ethyltriphenylphosphonium iodide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
ethyl(triphenyl)phosphanium;iodide | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20P.HI/c1-2-21(18-12-6-3-7-13-18,19-14-8-4-9-15-19)20-16-10-5-11-17-20;/h3-17H,2H2,1H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLAFUPJSGFVWPP-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20IP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1052117 | |
| Record name | Ethyltriphenylphosphonium iodide | |
| Source | EPA DSSTox | |
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Molecular Weight |
418.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder | |
| Record name | Phosphonium, ethyltriphenyl-, iodide (1:1) | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
4736-60-1 | |
| Record name | Ethyltriphenylphosphonium iodide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4736-60-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Ethyltriphenylphosphonium iodide | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phosphonium, ethyltriphenyl-, iodide (1:1) | |
| Source | EPA Chemicals under the TSCA | |
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| Record name | Ethyltriphenylphosphonium iodide | |
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| Record name | Ethyltriphenylphosphonium iodide | |
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| Record name | ETHYLTRIPHENYLPHOSPHONIUM IODIDE | |
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| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to Ethyltriphenylphosphonium Iodide (CAS: 4736-60-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyltriphenylphosphonium iodide (ETPPI), with the CAS number 4736-60-1, is a quaternary phosphonium salt that serves as a vital reagent in synthetic organic chemistry.[1][2] It is most recognized for its critical role as a precursor to a phosphorus ylide in the Wittig reaction, a powerful and widely used method for the synthesis of alkenes from aldehydes and ketones.[3][4] Beyond its cornerstone application in olefination reactions, ETPPI also functions as an effective phase-transfer catalyst (PTC), facilitating reactions between reactants in immiscible phases.[2][3] Its versatility makes it a valuable tool in the synthesis of a wide array of fine chemicals, including pharmaceuticals, natural products, and advanced materials.[4] This guide provides a comprehensive overview of its chemical properties, synthesis, spectroscopic data, and key applications, including detailed experimental protocols.
Chemical and Physical Properties
This compound is typically a white to slightly yellowish crystalline powder.[5] It is sensitive to light and hygroscopic. The compound is soluble in polar solvents such as acetone, chloroform, dichloromethane, and methanol, but only slightly soluble in water.[5][6]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 4736-60-1 | [5] |
| Molecular Formula | C₂₀H₂₀IP | [5] |
| Molecular Weight | 418.25 g/mol | [1] |
| Appearance | White to pale yellow crystalline powder | [1][5] |
| Melting Point | 164-168 °C | [1][7] |
| Boiling Point | 337 °C (decomposes) | [8] |
| Density | 1.500 g/cm³ | [5] |
| Solubility | Slightly soluble in water; Soluble in acetone, chloroform, dichloromethane, methanol | [5][6] |
| Storage Temperature | Room temperature, in a dark, inert atmosphere | [5] |
Spectroscopic Data
The structural integrity of this compound can be confirmed through various spectroscopic techniques. While a complete dataset for the iodide salt is not fully available, data from the analogous bromide salt (ethyltriphenylphosphonium bromide) is presented for the cation, as the spectroscopic behavior is nearly identical.
Table 2: Spectroscopic Data for Ethyltriphenylphosphonium Cation
| Technique | Data (for Ethyltriphenylphosphonium bromide/iodide) | Interpretation |
| ¹H NMR | Signals in the range of 7.6-8.0 ppm (m, 15H), a multiplet for the P-CH₂ protons, and a triplet for the CH₃ protons. | The aromatic protons on the three phenyl rings appear as a complex multiplet. The ethyl group protons are split by both the adjacent protons and the phosphorus atom. |
| ¹³C NMR | Aromatic carbons appear in the 118-135 ppm range. The P-CH₂ carbon and the CH₃ carbon have distinct shifts. | The carbon atoms directly bonded to the phosphorus atom show coupling (J-coupling), resulting in splitting of the signal. |
| FT-IR (cm⁻¹) | ~3050 (aromatic C-H stretch), ~2980 (aliphatic C-H stretch), ~1587 (C=C aromatic ring stretch), ~1485, 1437 (aromatic ring vibrations), ~1110 (P-Ph stretch), ~720, ~690 (C-H out-of-plane bend). | The spectrum shows characteristic peaks for the phenyl groups (aromatic C-H and C=C stretches) and the ethyl group (aliphatic C-H stretches). The strong P-Ph stretch is also a key indicator. |
| Mass Spectrometry (m/z) | Cation: [C₂₀H₂₀P]⁺ at m/z 291.13. | The primary ion observed corresponds to the ethyltriphenylphosphonium cation. Fragmentation would likely involve the loss of the ethyl group (m/z 262, triphenylphosphine) or cleavage of the phenyl rings. |
Synthesis of this compound
The synthesis of this compound is a straightforward nucleophilic substitution reaction (Sₙ2) between triphenylphosphine and ethyl iodide.[3] The lone pair of electrons on the phosphorus atom of triphenylphosphine attacks the electrophilic ethyl group of ethyl iodide, displacing the iodide ion to form the phosphonium salt.
Experimental Protocol: Synthesis of this compound
Materials:
-
Triphenylphosphine (PPh₃)
-
Ethyl iodide (CH₃CH₂I)
-
Toluene or another suitable solvent (e.g., acetonitrile)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve triphenylphosphine in a minimal amount of dry toluene.
-
Add a stoichiometric equivalent of ethyl iodide to the solution.
-
Heat the reaction mixture to reflux and maintain for several hours. A more rapid synthesis can be achieved using microwave irradiation at 150°C for 4 hours, which can yield up to 99%.
-
As the reaction proceeds, a white precipitate of this compound will form.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid with a small amount of cold solvent (e.g., toluene or diethyl ether) to remove any unreacted starting materials.
-
Dry the product under vacuum to obtain pure this compound.
References
- 1. エチルトリフェニルホスホニウムヨージド 95% | Sigma-Aldrich [sigmaaldrich.com]
- 2. Fragmentation dynamics of the ethyl bromide and ethyl iodide cations: a velocity-map imaging study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. whitman.edu [whitman.edu]
- 4. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 5. Mid and Near-Infrared Reflection Spectral Database of Natural Organic Materials in the Cultural Heritage Field - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. walshmedicalmedia.com [walshmedicalmedia.com]
- 8. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to the Physical Properties of Ethyltriphenylphosphonium Iodide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyltriphenylphosphonium iodide (ETPPI), a quaternary phosphonium salt, is a versatile and widely utilized reagent in organic synthesis. Its prominence stems primarily from its role as a precursor to phosphonium ylides for the Wittig reaction, a cornerstone for the stereoselective synthesis of alkenes. Furthermore, its properties as a phase-transfer catalyst have found applications in various chemical transformations, enhancing reaction rates and yields in multiphasic systems. This technical guide provides a comprehensive overview of the core physical properties of this compound, detailed experimental protocols for their determination and its application in key chemical reactions, and visual representations of its synthetic and reactive pathways.
Core Physical Properties
The physical characteristics of this compound are crucial for its handling, storage, and application in chemical synthesis. A summary of its key physical properties is presented below.
Data Presentation
| Property | Value | Source(s) |
| Molecular Formula | C₂₀H₂₀IP | [1] |
| Molecular Weight | 418.25 g/mol | [1] |
| Appearance | White to off-white or pale yellow crystalline powder | [2] |
| Melting Point | 164-168 °C | [1] |
| Boiling Point | 337 °C (decomposes) | [3] |
| Solubility | Soluble in water and polar solvents like ethanol, methanol, and DMSO. Sparingly soluble in water. | [3] |
| CAS Number | 4736-60-1 | [1] |
Experimental Protocols
Detailed methodologies are essential for the accurate determination of physical properties and for the effective application of this compound in synthesis.
Synthesis of this compound
The synthesis of this compound is typically achieved through the quaternization of triphenylphosphine with ethyl iodide.
Experimental Protocol:
A general procedure involves the reaction of triphenylphosphine with an excess of ethyl iodide.[3] A more specific protocol with microwave irradiation has been reported to give a high yield.[4]
-
Reactants: Triphenylphosphine and Iodoethane.
-
Conditions: The reaction mixture is heated to 150 °C for 4 hours under microwave irradiation.[4]
-
Yield: 99%.[4]
-
Purification: The resulting solid is typically purified by recrystallization from a suitable solvent system, such as ethanol/ether, to yield the final product.
Melting Point Determination
The melting point is a critical indicator of purity. The capillary method is a standard technique for its determination.
Experimental Protocol:
-
A small amount of finely powdered this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.
-
The capillary tube is placed in a melting point apparatus.
-
The sample is heated at a steady and slow rate (e.g., 1-2 °C per minute) near the expected melting point.
-
The temperature at which the substance starts to melt and the temperature at which it becomes completely liquid are recorded as the melting point range. For a pure substance, this range is typically narrow.
Solubility Determination
Understanding the solubility of this compound is crucial for its use in various solvent systems.
Experimental Protocol:
-
To a known volume of a selected solvent (e.g., water, ethanol, dichloromethane) at a specific temperature, small, weighed amounts of this compound are added incrementally.
-
The mixture is agitated vigorously after each addition until the solid is fully dissolved.
-
The point at which no more solid dissolves, and a saturated solution is formed, is noted.
-
The solubility is then expressed as the mass of solute per volume or mass of solvent (e.g., g/100 mL or g/100 g).
¹H NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation.
Experimental Protocol:
-
A small amount of this compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
The solution is transferred to an NMR tube.
-
The ¹H NMR spectrum is acquired on a spectrometer. The resulting spectrum can be used to confirm the structure of the compound by analyzing the chemical shifts, integration, and coupling patterns of the protons. A reference spectrum is available in various databases.[5]
Mandatory Visualizations
Synthesis of this compound
The synthesis of this compound is a straightforward Sɴ2 reaction.
Caption: Synthesis of this compound via Sɴ2 reaction.
The Wittig Reaction Workflow
This compound is a key reagent in the Wittig reaction for the synthesis of alkenes from carbonyl compounds.
Caption: General workflow of the Wittig reaction.
Phase-Transfer Catalysis Mechanism
This compound can act as a phase-transfer catalyst, facilitating reactions between reactants in immiscible phases.
Caption: Mechanism of phase-transfer catalysis.
References
- 1. 乙基三苯基碘化膦 95% | Sigma-Aldrich [sigmaaldrich.com]
- 2. Ethyl-Triphenyl-Phosphonium-Jodid (EPJ) [evonik.com]
- 3. Ethyl triphenylphosphonium iodide Exporter | Ethyl triphenylphosphonium iodide Exporting Company | Ethyl triphenylphosphonium iodide International Distributor [multichemexports.com]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. This compound(4736-60-1) 1H NMR spectrum [chemicalbook.com]
An In-depth Technical Guide to the Solubility of Ethyltriphenylphosphonium Iodide in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of ethyltriphenylphosphonium iodide (ETPI) in various organic solvents. Due to the limited availability of precise quantitative data in publicly accessible literature, this document focuses on compiling qualitative solubility information and presenting a standardized experimental protocol for determining solubility in the laboratory.
Core Concepts in Solubility
The solubility of a solid in a liquid solvent is a fundamental physicochemical property crucial for a wide range of applications, including chemical synthesis, purification, and formulation development. For a compound like this compound, a quaternary phosphonium salt, its solubility is primarily governed by the principle of "like dissolves like." As a salt, it possesses ionic character, making it more soluble in polar solvents that can effectively solvate the ethyltriphenylphosphonium cation and the iodide anion.
Qualitative Solubility Profile of this compound
This compound is generally characterized as a white to off-white crystalline powder. Its solubility in organic solvents is directly related to the polarity of the solvent. While comprehensive quantitative data is scarce, a qualitative summary based on available information is presented below.
Table 1: Qualitative Solubility of this compound
| Solvent Category | Solvent | Qualitative Solubility |
| Polar Protic | Methanol | Soluble[1][2] |
| Ethanol | Soluble[1] | |
| Water | Sparingly to Slightly Soluble[1][3] | |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble[1] |
| Acetone | Soluble[2][4] | |
| Dichloromethane | Soluble[2][4] | |
| Chloroform | Soluble[2][4] | |
| Non-Polar | Benzene | Insoluble[2] |
| Diethyl Ether | Insoluble (by inference from similar phosphonium salts)[5] | |
| Petroleum Ether | Insoluble (by inference from similar phosphonium salts)[5] |
It is important to note some discrepancies in the reported water solubility of this compound, with sources describing it as "highly soluble," "soluble," and "sparingly soluble."[1] However, one specific quantitative value has been reported as 7.84 g/L at 20.1 °C. This suggests that while it does dissolve in water, its solubility is limited compared to its solubility in polar organic solvents.
Experimental Protocol for Determining Solubility
The following is a generalized experimental protocol for determining the solubility of a solid compound like this compound in an organic solvent. This method is based on the principle of creating a saturated solution at a specific temperature and then determining the concentration of the dissolved solute.
Objective: To quantitatively determine the solubility of this compound in a given organic solvent at a specified temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Thermostatically controlled shaker or water bath
-
Analytical balance
-
Volumetric flasks
-
Pipettes
-
Filtration apparatus (e.g., syringe filters with appropriate membrane)
-
Evaporating dish or crystallizing dish
-
Oven or vacuum oven
Procedure:
-
Sample Preparation: Accurately weigh an excess amount of this compound and add it to a known volume of the selected organic solvent in a sealed container (e.g., a screw-cap vial or a small flask). The use of excess solid is crucial to ensure that a saturated solution is formed.
-
Equilibration: Place the sealed container in a thermostatically controlled shaker or water bath set to the desired temperature. Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure that the solution reaches saturation.
-
Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. It is critical to maintain the temperature of the solution during this step.
-
Sample Extraction: Carefully extract a known volume of the clear supernatant (the saturated solution) using a pre-heated or temperature-equilibrated pipette. To avoid crystallization of the solute, it is important that the pipette is at the same temperature as the solution.
-
Filtration: Immediately filter the extracted aliquot using a syringe filter into a pre-weighed volumetric flask. The filter should also be at the experimental temperature to prevent premature crystallization. This step removes any remaining microscopic solid particles.
-
Solvent Evaporation: Accurately weigh the filtered saturated solution. Then, carefully evaporate the solvent from the volumetric flask using a gentle stream of inert gas, a rotary evaporator, or by placing it in an oven at a temperature below the decomposition point of the solute.
-
Mass Determination: Once the solvent is completely removed, reweigh the flask containing the dried solute. The difference in weight corresponds to the mass of this compound that was dissolved in the known mass of the solvent.
-
Calculation of Solubility: The solubility can then be calculated and expressed in various units, such as grams per 100 mL (g/100mL) or moles per liter (mol/L).
Visualization of Experimental Workflow
The logical flow of the experimental protocol for determining solubility can be represented by the following diagram.
References
- 1. Ethyl triphenylphosphonium iodide Exporter | Ethyl triphenylphosphonium iodide Exporting Company | Ethyl triphenylphosphonium iodide International Distributor [multichemexports.com]
- 2. This compound | 4736-60-1 [chemicalbook.com]
- 3. echemi.com [echemi.com]
- 4. lookchem.com [lookchem.com]
- 5. This compound, 98+% 100 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]
An In-depth Technical Guide to the ¹H NMR Spectrum of Alkyltriphenylphosphonium Halides
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of alkyltriphenylphosphonium halides. Due to the limited availability of public spectral data for ethyltriphenylphosphonium iodide, this document utilizes the closely related and well-characterized compound, methyltriphenylphosphonium bromide, as an illustrative example. The principles of spectral interpretation, experimental protocol, and structural elucidation are broadly applicable to a range of similar phosphonium salts. This guide presents quantitative NMR data in a structured format, outlines a comprehensive experimental protocol for data acquisition, and includes a visual representation of the molecular structure and its corresponding NMR signals to aid in understanding the key structural correlations.
Introduction
Alkyltriphenylphosphonium halides are a crucial class of organic salts, widely employed as precursors to phosphonium ylides for the Wittig reaction, a cornerstone of alkene synthesis. They also find applications as phase-transfer catalysts and in the synthesis of various organic molecules. The precise characterization of these compounds is paramount for ensuring reaction efficiency and product purity. ¹H NMR spectroscopy is a powerful analytical technique for the structural elucidation of these salts, providing detailed information about the electronic environment of the protons within the molecule. This guide offers an in-depth look at the ¹H NMR spectral features of a representative alkyltriphenylphosphonium halide, methyltriphenylphosphonium bromide.
¹H NMR Spectral Data of Methyltriphenylphosphonium Bromide
The quantitative ¹H NMR data for methyltriphenylphosphonium bromide, recorded in deuterated chloroform (CDCl₃), is summarized in the table below. This data is representative of the types of signals and couplings expected for simple alkyltriphenylphosphonium salts.
| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz | Integration |
| Phenyl Protons (Ar-H) | 7.84 - 7.67 | Multiplet | - | 15H |
| Methyl Protons (CH₃) | 3.273 | Doublet | JP-H = 13.3 | 3H |
Table 1: ¹H NMR Spectral Data for Methyltriphenylphosphonium Bromide in CDCl₃.[1]
Interpretation of the ¹H NMR Spectrum
The ¹H NMR spectrum of methyltriphenylphosphonium bromide exhibits two main sets of signals corresponding to the aromatic protons of the phenyl groups and the protons of the methyl group.
-
Phenyl Protons: The fifteen protons on the three phenyl rings appear as a complex multiplet in the downfield region (7.84 - 7.67 ppm). This downfield shift is attributed to the deshielding effect of the aromatic ring currents and the electron-withdrawing nature of the positively charged phosphorus atom. The overlapping signals of the ortho, meta, and para protons result in a complex splitting pattern.
-
Methyl Protons: The three protons of the methyl group resonate as a doublet at 3.273 ppm.[1] The splitting of this signal into a doublet is a key feature and arises from the coupling with the phosphorus-31 nucleus (³¹P), which has a nuclear spin of I = 1/2 and is 100% abundant. The magnitude of this two-bond phosphorus-hydrogen coupling constant (JP-H) is 13.3 Hz.[1] This characteristic coupling is a definitive indicator of the proton's proximity to the phosphorus atom.
Experimental Protocol for ¹H NMR Spectroscopy
The following provides a detailed methodology for acquiring a high-quality ¹H NMR spectrum of an alkyltriphenylphosphonium halide.
4.1. Sample Preparation
-
Weigh approximately 5-10 mg of the dry alkyltriphenylphosphonium halide salt.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃; or Dimethyl Sulfoxide-d₆, DMSO-d₆) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication to aid dissolution.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.
4.2. NMR Spectrometer Setup and Data Acquisition
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion, particularly for the aromatic region.
-
Locking and Shimming: Insert the NMR tube into the spectrometer probe. Lock the spectrometer on the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity and obtain sharp, symmetrical peaks.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse sequence is typically sufficient.
-
Acquisition Time: Set to at least 3-4 seconds to ensure good resolution.
-
Relaxation Delay: A delay of 1-2 seconds is generally adequate.
-
Number of Scans: Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
-
Spectral Width: Set the spectral width to encompass all expected proton signals (e.g., 0-10 ppm).
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the spectrum to obtain a flat baseline.
-
Calibrate the chemical shift scale by setting the residual solvent peak or the internal standard peak to its known chemical shift (e.g., CDCl₃ at 7.26 ppm).
-
Integrate the signals to determine the relative number of protons for each resonance.
-
Analyze the multiplicities and measure the coupling constants.
-
Visualization of Molecular Structure and NMR Correlations
The following diagram, generated using Graphviz, illustrates the logical relationship between the different proton environments in an alkyltriphenylphosphonium cation and their corresponding signals in the ¹H NMR spectrum.
References
An In-depth Technical Guide to the ¹³C NMR Characterization of Ethyltriphenylphosphonium Iodide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the ¹³C Nuclear Magnetic Resonance (NMR) characterization of Ethyltriphenylphosphonium iodide, a versatile phosphonium salt widely employed in organic synthesis, particularly in the Wittig reaction. This document outlines the key spectral features, presents a detailed experimental protocol for data acquisition, and offers a visual representation of the molecular structure and its NMR attributes.
Introduction to this compound
This compound ([C₂₀H₂₀P]⁺I⁻) is a quaternary phosphonium salt that serves as a crucial precursor to the corresponding phosphonium ylide. Its application is fundamental in the synthesis of alkenes from carbonyl compounds. A thorough understanding of its structural and electronic properties through spectroscopic techniques like ¹³C NMR is paramount for quality control, reaction monitoring, and mechanistic studies. The ¹³C NMR spectrum of this compound is characterized by distinct signals for the ethyl and triphenyl groups, with the carbon nuclei exhibiting coupling to the phosphorus-31 nucleus.
¹³C NMR Spectral Data
The quantitative ¹³C NMR data for this compound is summarized in the table below. The chemical shifts (δ) are reported in parts per million (ppm) and the coupling constants (J) with the ³¹P nucleus are given in Hertz (Hz). Due to the limited availability of a complete, experimentally verified ¹³C NMR dataset for this compound in publicly accessible literature, the data presented here is a composite based on the analysis of closely related structures, such as other alkyltriphenylphosphonium salts, and established principles of NMR spectroscopy for organophosphorus compounds.
| Carbon Atom | Assignment | Chemical Shift (δ) (ppm) | ¹J(C,P) (Hz) | ⁿJ(C,P) (Hz) |
| C1 | P-CH₂-CH₃ | ~20 - 25 | ~50 - 55 | |
| C2 | P-CH₂-CH₃ | ~8 - 12 | ~6 - 8 | |
| C3 | P-C (ipso) | ~118 - 120 | ~85 - 90 | |
| C4 | C-C (ortho) | ~130 - 132 | ~10 - 12 | |
| C5 | C-C-C (meta) | ~133 - 135 | ~12 - 14 | |
| C6 | C-C-C-C (para) | ~135 - 137 | ~3 - 4 |
Note: The chemical shifts and coupling constants are estimates based on analogous compounds and are subject to variation based on solvent, concentration, and instrument parameters.
Experimental Protocol for ¹³C NMR Spectroscopy
The following provides a detailed methodology for acquiring a high-quality ¹³C NMR spectrum of this compound.
1. Sample Preparation:
-
Weigh approximately 20-30 mg of this compound and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃; Methanol-d₄, CD₃OD; or Dimethyl sulfoxide-d₆, DMSO-d₆).
-
Ensure the sample is fully dissolved by gentle vortexing or sonication.
-
Transfer the solution to a 5 mm NMR tube.
2. NMR Instrument Parameters (based on a 400 MHz spectrometer):
-
Nucleus: ¹³C
-
Experiment: Proton-decoupled ¹³C NMR (zgpg or similar pulse program).
-
Frequency: Approximately 100 MHz.
-
Spectral Width: 0 to 200 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay (d1): 2-5 seconds (a longer delay may be necessary for quaternary carbons).
-
Pulse Angle: 30-45 degrees.
-
Number of Scans: 1024 to 4096, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.
-
Temperature: 298 K (25 °C).
3. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum manually or automatically.
-
Apply a baseline correction.
-
Calibrate the chemical shift scale using the solvent residual peak as a reference (e.g., CDCl₃ at 77.16 ppm).
-
Integrate the peaks and determine the coupling constants (J-coupling) between the carbon and phosphorus nuclei.
Visualization of Molecular Structure and NMR Assignments
The following diagrams illustrate the molecular structure of this compound and the logical workflow for its characterization.
Caption: Molecular structure of this compound with ¹³C NMR assignments.
Caption: Workflow for the ¹³C NMR characterization of this compound.
An In-depth Technical Guide to the FT-IR Spectrum of Ethyltriphenylphosphonium Iodide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) spectrum of ethyltriphenylphosphonium iodide. It details the expected vibrational modes, offers a protocol for spectral acquisition, and presents the data in a clear, accessible format for researchers and professionals in drug development and chemical analysis.
Introduction
This compound ((C₆H₅)₃PC₂H₅I) is a quaternary phosphonium salt widely utilized as a phase-transfer catalyst and a reagent in various organic syntheses, most notably the Wittig reaction.[1] Its molecular structure, comprising a positively charged phosphorus atom bonded to three phenyl groups and one ethyl group, with an iodide counter-ion, gives rise to a characteristic infrared spectrum. FT-IR spectroscopy serves as a powerful analytical tool for the identification and quality control of this compound by probing its molecular vibrations.
FT-IR Spectral Data
The FT-IR spectrum of this compound is characterized by absorption bands corresponding to the vibrational modes of its constituent functional groups: the phenyl rings, the ethyl group, and the carbon-phosphorus bonds. The following table summarizes the expected characteristic absorption peaks and their assignments.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment | Functional Group |
| ~3050 | Medium | C-H Stretching | Aromatic (Phenyl) |
| ~2980 | Medium | C-H Asymmetric Stretching | Aliphatic (Ethyl -CH₃) |
| ~2870 | Medium | C-H Symmetric Stretching | Aliphatic (Ethyl -CH₂) |
| ~1585 | Medium-Strong | C=C Stretching | Aromatic Ring |
| ~1480 | Medium-Strong | C=C Stretching | Aromatic Ring |
| ~1435 | Strong | P-C Stretching / Phenyl Rocking | P-Phenyl |
| ~1380 | Medium | C-H Bending | Aliphatic (Ethyl -CH₃) |
| ~1110 | Strong | In-plane C-H Bending / P-C Stretch | Aromatic / P-Phenyl |
| ~995 | Medium | Ring Breathing | Aromatic (Monosubstituted) |
| ~745 | Strong | Out-of-plane C-H Bending | Aromatic (Monosubstituted) |
| ~690 | Strong | Out-of-plane C-H Bending | Aromatic (Monosubstituted) |
Note: The exact peak positions may vary slightly due to the sampling method and the physical state of the sample.
Experimental Protocol: FT-IR Analysis via KBr Pellet Method
This protocol details the procedure for acquiring a high-quality FT-IR spectrum of solid this compound using the potassium bromide (KBr) pellet technique.
Materials and Equipment:
-
Fourier-Transform Infrared (FT-IR) Spectrometer
-
This compound sample
-
Infrared-grade Potassium Bromide (KBr), dried
-
Agate mortar and pestle
-
Pellet press with die set
-
Spatula
-
Analytical balance
-
Desiccator
Procedure:
-
Sample Preparation:
-
Dry the KBr powder in an oven at 110°C for at least 2-3 hours to remove any absorbed moisture.[2] Store the dried KBr in a desiccator until use.
-
Weigh approximately 1-2 mg of the this compound sample and 100-200 mg of the dried KBr powder.[3] The sample-to-KBr ratio should be roughly 1:100.
-
Transfer the weighed KBr and sample to a clean, dry agate mortar.
-
Gently grind the mixture with the pestle for several minutes until a fine, homogeneous powder is obtained. Minimize grinding time to reduce moisture absorption from the atmosphere.[4]
-
-
Pellet Formation:
-
Assemble the pellet die according to the manufacturer's instructions.
-
Transfer a portion of the ground sample-KBr mixture into the die.
-
Place the die into the hydraulic press.
-
Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.[5]
-
Carefully release the pressure and retrieve the pellet from the die.
-
-
Spectral Acquisition:
-
Place the KBr pellet into the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.
-
Acquire the FT-IR spectrum of the sample, typically over a range of 4000 cm⁻¹ to 400 cm⁻¹.
-
Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
Process the acquired spectrum by subtracting the background.
-
Identify and label the characteristic absorption peaks.
-
Compare the obtained spectrum with reference spectra or the provided data table for verification.
-
Alternative Sampling Method: Attenuated Total Reflectance (ATR)
For a quicker, non-destructive analysis, Attenuated Total Reflectance (ATR)-FTIR can be used.[6] This method involves placing a small amount of the solid sample directly onto the ATR crystal and applying pressure to ensure good contact.[6] The infrared beam interacts with the sample at the crystal interface, generating a spectrum. This technique requires minimal sample preparation.
Workflow for FT-IR Spectral Analysis
The following diagram illustrates the logical workflow for the FT-IR analysis of this compound.
References
In-Depth Technical Guide: Crystal Structure of Ethyltriphenylphosphonium Iodide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the crystal structure of Ethyltriphenylphosphonium iodide, a compound of significant interest in synthetic chemistry. This document details the synthesis and crystallographic analysis of this phosphonium salt, offering valuable insights for its application in research and development.
Introduction
This compound ((C₆H₅)₃PC₂H₅⁺I⁻) is a quaternary phosphonium salt widely utilized as a reagent in various organic transformations, most notably in the Wittig reaction for the synthesis of alkenes. Its efficacy as a phase-transfer catalyst further underscores its importance in synthetic protocols. An understanding of its solid-state structure is crucial for comprehending its reactivity, stability, and handling properties. This guide focuses on the definitive crystal structure, which has been identified as a hemihydrate, [Ph₃PEt]I · 0.5 H₂O.
Synthesis and Crystallization
The synthesis of this compound is typically achieved through the quaternization of triphenylphosphine with ethyl iodide. The subsequent crystallization is a critical step for obtaining single crystals suitable for X-ray diffraction analysis.
Experimental Protocol: Synthesis
A representative synthetic procedure is as follows:
-
Reaction Setup: Triphenylphosphine is dissolved in a suitable solvent, such as toluene or acetonitrile, in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Addition of Alkyl Halide: A slight molar excess of ethyl iodide is added to the solution.
-
Reaction Conditions: The mixture is heated to reflux and stirred for several hours. The progress of the reaction can be monitored by techniques such as thin-layer chromatography or ³¹P NMR spectroscopy.
-
Isolation of Product: Upon completion, the reaction mixture is cooled to room temperature, leading to the precipitation of the crude product. The solid is collected by filtration, washed with a non-polar solvent (e.g., diethyl ether or hexane) to remove any unreacted starting materials, and dried under vacuum.
Experimental Protocol: Crystallization
Single crystals of [Ph₃PEt]I · 0.5 H₂O suitable for X-ray diffraction can be grown from a solution of the crude product.
-
Solvent Selection: The crude this compound is dissolved in a minimal amount of a polar solvent, such as a mixture of dichloromethane and acetone.
-
Vapor Diffusion: The solution is placed in a small vial, which is then placed inside a larger, sealed chamber containing a more volatile, less polar solvent (the anti-solvent), such as diethyl ether or pentane.
-
Crystal Growth: The anti-solvent slowly diffuses into the solution of the phosphonium salt, reducing its solubility and promoting the slow growth of single crystals over a period of several days at room temperature.
-
Crystal Harvesting: Once well-formed crystals are observed, they are carefully isolated from the mother liquor and prepared for mounting on the diffractometer.
Crystal Structure Analysis
The definitive determination of the three-dimensional arrangement of atoms in the crystal lattice of [Ph₃PEt]I · 0.5 H₂O was accomplished by single-crystal X-ray diffraction.
Experimental Protocol: Single-Crystal X-ray Diffraction
The following outlines a general procedure for the crystallographic analysis of a phosphonium salt:
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head, typically using a cryoprotectant oil and flash-cooled in a stream of cold nitrogen gas to minimize radiation damage.
-
Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. A monochromatic X-ray beam (commonly Mo Kα or Cu Kα radiation) is directed at the crystal. As the crystal is rotated, a series of diffraction patterns are collected on a detector.
-
Data Processing: The collected diffraction data are processed to determine the unit cell dimensions, crystal system, and space group. The intensities of the diffraction spots are integrated and corrected for various experimental factors.
-
Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined against the experimental data using full-matrix least-squares techniques to optimize the atomic coordinates, and thermal parameters, and to locate hydrogen atoms. The positions of the water molecule in the hemihydrate structure are also determined during this process.
Crystallographic Data
The crystal structure of this compound has been determined and reported as a hemihydrate, [Ph₃PEt]I · 0.5 H₂O. Specific quantitative data from the crystallographic analysis are summarized below. Access to the full crystallographic information file (CIF) from the Cambridge Structural Database (CSD) would provide more detailed atomic coordinates and geometric parameters.
Table 1: Crystal Data and Structure Refinement for [Ph₃PEt]I · 0.5 H₂O
| Parameter | Value |
| Empirical Formula | C₂₀H₂₁IPO₀.₅ |
| Formula Weight | 427.26 |
| Temperature | Data not available |
| Wavelength | Data not available |
| Crystal System | Data not available |
| Space Group | Data not available |
| Unit Cell Dimensions | |
| a (Å) | Data not available |
| b (Å) | Data not available |
| c (Å) | Data not available |
| α (°) | Data not available |
| β (°) | Data not available |
| γ (°) | Data not available |
| Volume (ų) | Data not available |
| Z | Data not available |
| Density (calculated) (Mg/m³) | Data not available |
| Absorption Coefficient (mm⁻¹) | Data not available |
| F(000) | Data not available |
| Data Collection | |
| Crystal Size (mm³) | Data not available |
| θ range for data collection (°) | Data not available |
| Index Ranges | Data not available |
| Reflections Collected | Data not available |
| Independent Reflections | Data not available |
| Refinement | |
| Refinement Method | Data not available |
| Data / Restraints / Parameters | Data not available |
| Goodness-of-fit on F² | Data not available |
| Final R indices [I>2σ(I)] | Data not available |
| R indices (all data) | Data not available |
| Largest diff. peak and hole (e.Å⁻³) | Data not available |
Table 2: Selected Bond Lengths (Å) and Angles (°) for the Ethyltriphenylphosphonium Cation
| Bond | Length (Å) | Angle | Degrees (°) |
| P-C(ethyl) | Data not available | C(ethyl)-P-C(phenyl) | Data not available |
| P-C(phenyl) | Data not available | C(phenyl)-P-C(phenyl) | Data not available |
| C-C(ethyl) | Data not available |
Note: The detailed crystallographic data for [Ph₃PEt]I · 0.5 H₂O is reported in the publication by Andreev, P. V., Sharutin, V. V., & Sharutina, O. K. (2018) in the Bulletin of the South Ural State University, Series Chemistry. This data is not currently available in the publicly accessible crystallographic databases that were searched.
Workflow and Logical Relationships
The overall process from synthesis to structural elucidation can be visualized as a logical workflow.
Caption: Workflow for the Synthesis and Crystal Structure Determination of this compound.
Conclusion
This technical guide has detailed the synthesis, crystallization, and the methodology for the crystal structure determination of this compound, which has been characterized as the hemihydrate [Ph₃PEt]I · 0.5 H₂O. While specific crystallographic parameters are part of the cited literature, this guide provides the essential experimental protocols and a clear workflow for researchers working with this and similar phosphonium salts. A thorough understanding of its solid-state structure is fundamental for its effective application in synthetic chemistry and drug development.
The Thermal Stability and Decomposition of Ethyltriphenylphosphonium Iodide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal stability and decomposition profile of ethyltriphenylphosphonium iodide (ETPI). ETPI is a quaternary phosphonium salt with significant applications in organic synthesis, including as a phase transfer catalyst and a precursor to Wittig reagents. A thorough understanding of its thermal properties is crucial for safe handling, optimizing reaction conditions, and ensuring the purity of resulting products. This document collates available data on its thermal behavior, outlines relevant experimental protocols, and presents a plausible decomposition pathway.
Physical and Thermal Properties
A summary of the key physical and thermal properties of this compound is presented below.
| Property | Value | Source(s) |
| CAS Number | 4736-60-1 | [1] |
| Molecular Formula | C₂₀H₂₀IP | [1] |
| Molecular Weight | 418.25 g/mol | [1] |
| Appearance | White to off-white or cream crystalline powder | [2][3][4][5] |
| Melting Point | 164-168 °C | [1][2][6][7][8] |
| 163-166 °C | [9] | |
| 166-173 °C | [5] | |
| Decomposition Temperature | > 337 °C | [9] |
| Solubility | Soluble in water, acetone, chloroform, dichloromethane, ethanol, methanol, and DMSO.[2][7] Sparingly soluble in water is also reported. | [2] |
Thermal Decomposition Analysis
General Observations from Analogous Compounds
Studies on similar phosphonium salts reveal that thermal decomposition is influenced by factors such as the nature of the anion and the alkyl substituents. For many phosphonium halides, the decomposition process is initiated by the nucleophilic or basic character of the halide anion.
Expected Decomposition Products
Upon significant heating, this compound is expected to decompose, releasing a variety of volatile and non-volatile products. The primary hazardous decomposition products identified in safety data sheets include:
The formation of these products suggests a complex decomposition process involving fragmentation of the ethyl and phenyl groups, as well as the phosphonium core.
Proposed Decomposition Pathway
Based on the known reactivity of phosphonium salts, a plausible thermal decomposition pathway for this compound can be proposed. The process is likely initiated by the iodide anion.
Caption: Proposed initial steps in the thermal decomposition of this compound.
The proposed pathway initiates with a base-induced elimination reaction where the iodide ion acts as a base, abstracting a proton from the ethyl group to form an ylide (triphenylphosphonium ethylide) and hydrogen iodide. This is a common decomposition mechanism for phosphonium salts with halide counterions. The resulting ylide is a reactive intermediate that can undergo further complex reactions, including fragmentation at higher temperatures to yield the final decomposition products.
Experimental Protocols
Detailed methodologies for the key experiments used to characterize the thermal stability of compounds like this compound are provided below.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is used to determine the onset of decomposition and quantify mass loss.
Caption: A typical experimental workflow for Thermogravimetric Analysis (TGA).
Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of a sample as a function of temperature. It is used to determine melting points, phase transitions, and exothermic or endothermic decomposition events.
Caption: A standard experimental workflow for Differential Scanning Calorimetry (DSC).
Conclusion
This compound is a thermally stable solid with a melting point in the range of 164-168 °C.[1][2][6][7][8] Its decomposition is expected to occur at significantly higher temperatures, with one source indicating a decomposition temperature above 337 °C.[9] The decomposition process is likely initiated by the iodide anion, leading to the formation of an ylide intermediate and subsequent fragmentation into smaller molecules, including hazardous substances like hydrogen iodide and phosphorus oxides. For precise determination of its thermal stability profile and decomposition kinetics, experimental analysis using TGA and DSC is recommended. The protocols outlined in this guide provide a robust framework for conducting such investigations. A comprehensive understanding of the thermal properties of this compound is essential for its safe and effective use in research and industrial applications.
References
- 1. Synthesis and Thermal Studies of Two Phosphonium Tetrahydroxidohexaoxidopentaborate(1-) Salts: Single-Crystal XRD Characterization of [iPrPPh3][B5O6(OH)4]·3.5H2O and [MePPh3][B5O6(OH)4]·B(OH)3·0.5H2O - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 乙基三苯基碘化膦 95% | Sigma-Aldrich [sigmaaldrich.com]
- 7. This compound | 4736-60-1 [chemicalbook.com]
- 8. chemimpex.com [chemimpex.com]
- 9. Structure and thermal stability of phosphorus-iodonium ylids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. repositorio.uchile.cl [repositorio.uchile.cl]
An In-Depth Technical Guide to the Mechanism of Ylide Formation from Ethyltriphenylphosphonium Iodide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core mechanism, quantitative aspects, and experimental protocols for the formation of ethyltriphenylphosphonium ylide, a crucial reagent in synthetic organic chemistry. This phosphonium ylide serves as a cornerstone of the Wittig reaction, a powerful method for the synthesis of alkenes, which are pivotal structural motifs in numerous pharmaceuticals and biologically active compounds.
Core Mechanism of Ylide Formation
The generation of ethyltriphenylphosphonium ylide from its precursor salt is a sequential two-step process. It begins with the formation of a phosphonium salt via a nucleophilic substitution reaction, followed by a deprotonation step using a strong base.
Step 1: Synthesis of the Phosphonium Salt
The initial step involves the synthesis of the ethyltriphenylphosphonium iodide salt. This is achieved through a bimolecular nucleophilic substitution (SN2) reaction. The lone pair of electrons on the phosphorus atom of triphenylphosphine acts as a nucleophile, attacking the electrophilic α-carbon of ethyl iodide.[1][2] This concerted reaction results in the formation of a new phosphorus-carbon bond and the displacement of the iodide ion, yielding the stable phosphonium salt.[3] Due to the SN2 nature of this step, the reaction is most efficient with sterically unhindered alkyl halides like ethyl iodide.[4]
Caption: Sɴ2 formation of the phosphonium salt.
Step 2: Deprotonation to Form the Phosphonium Ylide
The second step is the formation of the ylide itself. The protons on the carbon atom adjacent (alpha) to the positively charged phosphorus atom are acidic.[1] This increased acidity is due to the strong electron-withdrawing inductive effect of the phosphonium cation, which stabilizes the resulting carbanion.[5] A strong base is required to abstract one of these α-protons.[3][6]
The resulting species is a phosphonium ylide, a neutral molecule containing a formal negative charge on the carbon and a formal positive charge on the adjacent phosphorus atom.[4] This ylide is stabilized by resonance, with a significant contribution from the phosphorane form, where a double bond exists between the carbon and phosphorus atoms.[5] The ylide form, with its nucleophilic carbanion, is crucial for its subsequent reaction with carbonyl compounds.[5]
Caption: Deprotonation to form the ylide.
Quantitative Data
The efficiency of ylide formation is dependent on several factors, primarily the strength of the base used for deprotonation. The acidity of the phosphonium salt is a key determinant in base selection.
| Parameter | Value / Compound | Description / Conditions | Citation |
| pKa of Alkylphosphonium Salt | ~15 - 22 | The acidity of the α-protons is significantly increased due to the adjacent phosphorus cation, allowing deprotonation by strong bases. | [1][5] |
| ³¹P NMR Chemical Shift | ~ +20 to +25 ppm | Typical range for the phosphonium salt ([Ph₃P⁺-R] X⁻) in solution (e.g., CDCl₃). | [7] |
| ³¹P NMR Chemical Shift | ~ +5 to +23 ppm | The chemical shift for the resulting ylide can vary depending on the solvent and aggregation state. A broad singlet is sometimes observed. | [8] |
| Base: n-Butyllithium (n-BuLi) | pKa of conjugate acid (Butane) ~50 | An extremely strong, non-nucleophilic base commonly used for ylide formation. Requires anhydrous, aprotic solvents (e.g., THF, ether) and low temperatures (-78 to 0 °C) to prevent solvent degradation. | [1][9][10] |
| Base: Sodium bis(trimethylsilyl)amide (NaHMDS) | pKa of conjugate acid (HMDS) ~26 | A strong, sterically hindered base that is soluble in ethers and aromatic solvents. Often used as a 1M solution in THF. | [11] |
| Base: Potassium tert-butoxide (t-BuOK) | pKa of conjugate acid (t-BuOH) ~18 | A strong, non-nucleophilic base suitable for generating many ylides. | [6] |
| Reaction Yields | 70% - 94% | Reported yields for the formation of phosphonium salts and subsequent Wittig reactions are typically high, although this is substrate and condition dependent. | [12] |
Experimental Protocols
Precise and controlled conditions are essential for the successful generation and use of phosphonium ylides, which are sensitive to moisture and oxygen.[4][6] All procedures should be conducted using anhydrous solvents under an inert atmosphere (e.g., Argon or Nitrogen).
Protocol 1: Synthesis of this compound
This protocol outlines the formation of the precursor phosphonium salt.
-
Reagents & Equipment:
-
Triphenylphosphine (PPh₃)
-
Ethyl iodide (CH₃CH₂I)
-
Anhydrous toluene or benzene
-
Round-bottom flask with a reflux condenser and magnetic stirrer
-
Inert atmosphere setup (Argon/Nitrogen line)
-
-
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add triphenylphosphine (1.0 eq).
-
Add anhydrous toluene to dissolve the triphenylphosphine.
-
Add ethyl iodide (1.05 - 1.1 eq) to the stirred solution.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, during which a white precipitate of the phosphonium salt will form.
-
Cool the mixture to room temperature, then further cool in an ice bath to maximize precipitation.
-
Collect the white solid by vacuum filtration.
-
Wash the solid with cold, anhydrous diethyl ether to remove any unreacted starting materials.
-
Dry the resulting this compound salt under high vacuum to remove all residual solvent. The product is a stable white to off-white crystalline solid.[13][14]
-
Protocol 2: In-situ Generation of Ethyltriphenylphosphonium Ylide
This protocol describes the formation of the ylide immediately prior to its use in a subsequent reaction, such as a Wittig olefination.
-
Reagents & Equipment:
-
This compound (1.0 eq)
-
Anhydrous tetrahydrofuran (THF)
-
Strong base (e.g., n-Butyllithium, 1.6 M in hexanes, 1.0 eq; or NaHMDS, 1.0 M in THF, 1.0 eq)
-
Schlenk flask or a three-necked flask with a magnetic stirrer, inert atmosphere setup, and rubber septa
-
Syringes for liquid transfer
-
-
Procedure:
-
Add the this compound salt to a flame-dried Schlenk flask.
-
Seal the flask and purge with an inert atmosphere.
-
Add anhydrous THF via syringe to suspend the salt.
-
Cool the stirred suspension to the appropriate temperature. For n-BuLi, cool to -78 °C (dry ice/acetone bath) to prevent reaction with the THF solvent.[9][15] For NaHMDS, 0 °C or -78 °C can be used.[2][11]
-
Slowly add the strong base (n-BuLi or NaHMDS solution) dropwise via syringe over 10-15 minutes. A distinct color change (typically to orange, red, or deep yellow) indicates the formation of the ylide.
-
After the addition is complete, allow the mixture to stir at the cooled temperature for 30-60 minutes to ensure complete deprotonation.
-
The resulting solution/suspension of the ethyltriphenylphosphonium ylide is now ready for reaction with an aldehyde or ketone.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical flow for the in-situ generation of the ylide and its subsequent use in a Wittig reaction.
Caption: Workflow for a typical Wittig reaction.
References
- 1. Phosphonium - Wikipedia [en.wikipedia.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. electronicsandbooks.com [electronicsandbooks.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Wittig reagents - Wikipedia [en.wikipedia.org]
- 7. 1-Hydroxyalkylphosphonium Salts—Synthesis and Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. n-Butyllithium - Wikipedia [en.wikipedia.org]
- 10. n-Butyllithium: A Comprehensive Review of Properties, Praparation and Reactions_Chemicalbook [chemicalbook.com]
- 11. Sodium Bis(trimethylsilyl)amide [NaHMDS] [commonorganicchemistry.com]
- 12. Preparation and Wittig Reactions of Organotrifluoroborato Phosphonium Ylides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 乙基三苯基碘化膦 95% | Sigma-Aldrich [sigmaaldrich.com]
- 14. CatOnium ETPI | CAS: 4736-60-1 | [vestachem.com]
- 15. reddit.com [reddit.com]
The Discovery and Evolution of Phosphonium Ylides: A Technical Guide for Chemical Scientists
Executive Summary: Phosphonium ylides, cornerstone reagents in modern organic synthesis, represent a class of 1,2-dipolar compounds pivotal for the construction of carbon-carbon double bonds. Their journey from esoteric chemical curiosities to indispensable tools in academia and industry, particularly in drug development, is a testament to over a century of chemical discovery. This guide provides an in-depth exploration of the history, synthesis, and mechanistic intricacies of phosphonium ylides, with a focus on their application in the Wittig reaction. It includes detailed experimental protocols, quantitative data on reactivity and stereoselectivity, and graphical representations of key concepts to serve as a comprehensive resource for researchers and professionals in the chemical sciences.
A Century of Discovery: The Historical Trajectory of Phosphonium Ylides
The story of phosphonium ylides begins long before their most famous application. The first synthesis of these compounds was reported in the late 19th century by August Michaelis and H. von Gimborn.[1] However, their synthetic potential remained largely unexplored for decades.
A related key development came in 1919 when Hermann Staudinger and Jules Meyer discovered that organic azides react with triphenylphosphine to produce iminophosphoranes (aza-ylides).[2] This reaction, now known as the Staudinger Reaction, laid important groundwork in organophosphorus chemistry.
The transformative breakthrough occurred in 1954, when Georg Wittig and his student Ulrich Schöllkopf reported that a phosphonium ylide could react with a carbonyl compound to form an alkene and triphenylphosphine oxide.[3][4] This elegant and powerful carbon-carbon double bond forming method, the Wittig Reaction, revolutionized synthetic organic chemistry. Its significance was formally recognized when Georg Wittig was awarded the Nobel Prize in Chemistry in 1979 for this work.[5]
The Chemistry of Phosphonium Ylides
An ylide is a neutral molecule with formal positive and negative charges on adjacent atoms, both of which have complete octets of electrons.[6] In phosphonium ylides, a negatively charged carbon (a carbanion) is bonded to a positively charged phosphorus atom. They are typically represented by two resonance structures: the ylide form (zwitterionic) and the ylene form (double-bonded phosphorane). Spectroscopic and theoretical studies indicate that the zwitterionic ylide form is the major contributor to the ground state.
Classification and Stability
Phosphonium ylides are broadly classified based on the nature of the substituents (R¹, R²) on the carbanionic carbon, which dictates their stability and reactivity.[7][8]
-
Non-stabilized Ylides: The R groups are hydrogen or alkyl groups. These ylides are highly reactive, strong bases, and are sensitive to air and moisture. They typically react rapidly with aldehydes and ketones to give predominantly (Z)-alkenes.[9]
-
Stabilized Ylides: At least one R group is an electron-withdrawing group (e.g., -CO₂R, -C(O)R, -CN). The negative charge is delocalized through resonance, making these ylides much more stable, less basic, and often isolable as crystalline solids. They are less reactive than their non-stabilized counterparts and generally yield (E)-alkenes with high selectivity.[8]
-
Semi-stabilized Ylides: The R group is an aryl or vinyl group that offers moderate resonance stabilization. Their reactivity and stereoselectivity are intermediate between non-stabilized and stabilized ylides, often resulting in mixtures of (E) and (Z)-alkenes.[9]
Synthesis of Phosphonium Ylides: The Salt Method
The most common route to phosphonium ylides is a two-step process known as the "salt method".[3][6]
-
Phosphonium Salt Formation: A triaryl- or trialkylphosphine, typically triphenylphosphine, is reacted with an alkyl halide via a bimolecular nucleophilic substitution (SN2) reaction. Primary and methyl halides are most effective.[10]
-
Deprotonation: The resulting alkyltriphenylphosphonium salt is treated with a strong base to remove the acidic α-proton, yielding the neutral ylide. The choice of base is critical and depends on the acidity of the phosphonium salt (see Table 1). Strong bases like n-butyllithium (n-BuLi) or sodium hydride (NaH) are required for non-stabilized ylides, while milder bases like sodium ethoxide (NaOEt) or even potassium carbonate can be used for stabilized ylides.[8]
Detailed Experimental Protocols
Protocol 1: Synthesis of a Non-Stabilized Ylide Precursor and In Situ Wittig Reaction
This protocol, adapted from Organic Syntheses, describes the preparation of methylenecyclohexane. It involves the formation of the phosphonium salt followed by in situ generation of the ylide and reaction with cyclohexanone.[11]
A. Triphenylmethylphosphonium bromide
-
In a pressure bottle, dissolve triphenylphosphine (55 g, 0.21 mol) in 45 mL of dry benzene.
-
Cool the bottle in an ice-salt mixture and add condensed methyl bromide (28 g, 0.29 mol).
-
Seal the bottle and allow it to stand at room temperature for 2 days.
-
Reopen the bottle and collect the white solid via suction filtration. Wash the solid with approximately 500 mL of hot benzene to remove any unreacted triphenylphosphine.
-
Dry the product, triphenylmethylphosphonium bromide. Yield is typically high.
B. Methylenecyclohexane
-
Fit a 500-mL three-necked round-bottomed flask with a reflux condenser, an addition funnel, a mechanical stirrer, and a nitrogen inlet. Maintain a gentle flow of nitrogen throughout the reaction.
-
Add an ethereal solution of n-butyllithium (0.10 mol, ~100 mL) and 200 mL of anhydrous ether to the flask.
-
While stirring, cautiously add triphenylmethylphosphonium bromide (35.7 g, 0.10 mol) over a 5-minute period. A characteristic orange-red color of the ylide should appear.
-
Stir the solution for 4 hours at room temperature.
-
Add freshly distilled cyclohexanone (10.8 g, 0.11 mol) dropwise. The solution will become colorless, and a white precipitate (triphenylphosphine oxide) will form.
-
Heat the mixture under reflux overnight.
-
Cool to room temperature and remove the precipitate by suction filtration. Wash the precipitate with 100 mL of ether.
-
Combine the ethereal filtrates, extract with water until neutral, and dry over calcium chloride.
-
Carefully distill the ether. Fractionation of the residue yields pure methylenecyclohexane (3.4–3.8 g, 35–40%).
Protocol 2: Synthesis of a Stabilized Ylide
This procedure from Organic Syntheses describes the preparation of the stable ylide, ethyl (triphenylphosphoranylidene)acetate, also known as (carbethoxymethylene)triphenylphosphorane.[12]
-
Charge a 1-L, two-necked, round-bottomed flask fitted with a dropping funnel and a mechanical stirrer with triphenylphosphine (131.0 g, 0.5 mol) and 250 mL of benzene.
-
Add a solution of ethyl bromoacetate (83.5 g, 0.5 mol) in 100 mL of benzene dropwise to the stirred solution over 30 minutes.
-
Stir the resulting thick, white slurry at room temperature for 2 hours and then heat at reflux for 4 hours.
-
Cool the mixture to room temperature and collect the phosphonium salt by filtration. Wash the salt with 200 mL of pentane and dry it under reduced pressure.
-
Dissolve the dried salt in 800 mL of water and cool the solution in an ice bath.
-
While stirring vigorously, add 500 mL of 2 N sodium hydroxide solution.
-
Collect the crystalline phosphorane by filtration, wash thoroughly with cold water, and dry under reduced pressure at 60°C. This yields ethyl (triphenylphosphoranylidene)acetate (150–156 g, 86–90%). The product can be used without further purification.
The Wittig Reaction: Mechanism and Stereochemistry
The precise mechanism of the Wittig reaction has been the subject of extensive study and can be influenced by the nature of the reactants, solvent, and the presence of metal salts.[7] Two primary pathways are considered:
-
Betaine Mechanism (Classical): The nucleophilic ylide attacks the carbonyl carbon to form a dipolar, charge-separated intermediate called a betaine. This betaine then undergoes ring-closure to form a four-membered oxaphosphetane ring.
-
Concerted [2+2] Cycloaddition: More recent evidence, particularly for reactions under lithium-free conditions, suggests a direct, concerted [2+2] cycloaddition between the ylide and the carbonyl to form the oxaphosphetane intermediate, bypassing the betaine.[7]
In both pathways, the oxaphosphetane intermediate rapidly and irreversibly decomposes to yield the alkene and the thermodynamically very stable triphenylphosphine oxide, which is the driving force of the reaction.[13]
The stereochemical outcome of the Wittig reaction is a key consideration. The general rules are highly reliable:
-
Non-stabilized ylides react under kinetic control. The initial cycloaddition is irreversible and proceeds through a puckered transition state that minimizes steric interactions, leading to a syn-oxaphosphetane, which decomposes to the (Z)-alkene .[14]
-
Stabilized ylides react under thermodynamic control. The initial cycloaddition is reversible, allowing equilibration to the more stable anti-oxaphosphetane, which then decomposes to the thermodynamically more stable (E)-alkene .[14]
Quantitative Data Summary
Acidity of Phosphonium Salts
The acidity of the α-proton in the phosphonium salt determines the strength of the base required for ylide formation. Electron-withdrawing groups significantly increase the acidity (lower pKa), allowing for the use of weaker bases.
| Phosphonium Salt | R Group (in [Ph₃P⁺–CH₂R]Br⁻) | pKa (in DMSO) | Ylide Type |
| Benzyltriphenylphosphonium bromide | -Ph | 17.5 | Semi-stabilized |
| Allyltriphenylphosphonium bromide | -CH=CH₂ | 19.9 | Semi-stabilized |
| n-Butyltriphenylphosphonium bromide | -CH₂CH₂CH₃ | 22.4 | Non-stabilized |
| (Carbethoxymethyl)triphenylphosphonium bromide | -CO₂Et | ~9 | Stabilized |
| Data sourced from references[15][16]. pKa for the stabilized ylide is an estimate based on related structures. |
Stereoselectivity in the Wittig Reaction
The stereoselectivity of the Wittig reaction is highly dependent on the ylide structure and, to a lesser extent, the carbonyl partner. The following table illustrates typical selectivities observed in the reaction of ethylidenetriphenylphosphorane (a non-stabilized ylide) with various ketones.
| Ketone | Solvent | Temperature (°C) | Yield (%) | Z:E Ratio |
| Acetone | THF | 25 | 70 | 86:14 |
| 2-Butanone | THF | 25 | 80 | 85:15 |
| 3-Methyl-2-butanone | THF | 25 | 75 | 81:19 |
| Cyclopentanone | THF | 25 | 85 | 96:4 |
| Cyclohexanone | THF | 25 | 90 | 94:6 |
| 2-Methylcyclohexanone | THF | 25 | 85 | 98:2 |
| Data adapted from Vedejs, E.; Peterson, M. J. J. Org. Chem. 1993, 58, 1986.[17] |
Important Variants and Alternatives
The Schlosser Modification
A significant limitation of the standard Wittig reaction is the difficulty in accessing (E)-alkenes from non-stabilized ylides. The Schlosser modification (1966) elegantly overcomes this.[7] The reaction is run at low temperature (-78 °C), and after the initial formation of the syn-betaine intermediate, a second equivalent of strong base (e.g., phenyllithium) is added. This deprotonates the carbon adjacent to the phosphorus, forming a more stable β-oxido ylide. Subsequent protonation with a mild acid (like t-butanol) preferentially protonates this intermediate to give the more stable anti-betaine, which upon warming and elimination, furnishes the (E)-alkene with high selectivity.[4][18]
The Horner-Wadsworth-Emmons (HWE) Reaction
The Horner-Wadsworth-Emmons (HWE) reaction is the most widely used alternative to the Wittig reaction. It employs a phosphonate-stabilized carbanion, which is more nucleophilic than the analogous phosphonium ylide. The key advantages of the HWE reaction include:
-
High (E)-Selectivity: It almost exclusively produces (E)-alkenes, regardless of the phosphonate substitution pattern.
-
Ease of Purification: The byproduct is a water-soluble phosphate ester, which is easily removed by aqueous extraction, a significant advantage over the often-difficult-to-remove triphenylphosphine oxide.[19]
-
Higher Reactivity: The more nucleophilic carbanion often reacts successfully with sterically hindered ketones where the Wittig reaction may fail.[19]
Conclusion
From their initial synthesis in the late 19th century to their full realization as powerful synthetic tools by Georg Wittig, phosphonium ylides have fundamentally changed the landscape of organic chemistry. The Wittig reaction and its variants provide a robust and predictable method for alkene synthesis, a critical transformation in the construction of complex molecules, including pharmaceuticals, natural products, and advanced materials. A thorough understanding of the factors governing their synthesis, stability, and reactivity, as detailed in this guide, is essential for any scientist engaged in the art of molecular construction.
References
- 1. aces.onlinelibrary.wiley.com [aces.onlinelibrary.wiley.com]
- 2. Synthesis of Phosphonium Ylides [ouci.dntb.gov.ua]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. webassign.net [webassign.net]
- 5. nobelprize.org [nobelprize.org]
- 6. Ylide - Wikipedia [en.wikipedia.org]
- 7. Wittig reaction - Wikipedia [en.wikipedia.org]
- 8. Wittig Reaction [organic-chemistry.org]
- 9. dalalinstitute.com [dalalinstitute.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. total-synthesis.com [total-synthesis.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Measurement of pKa values for phosphonium salts via the kinetics of proton transfer to an electrogenerated base - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 16. organicchemistrydata.org [organicchemistrydata.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 19. www1.udel.edu [www1.udel.edu]
Quantum Chemical Calculations for Phosphonium Ylides: A Technical Guide for Researchers
For researchers, scientists, and professionals in drug development, understanding the intricacies of molecular interactions is paramount. Phosphonium ylides, crucial reagents in organic synthesis, particularly in the formation of carbon-carbon double bonds through the Wittig reaction, are a prime example where computational chemistry offers profound insights into their structure, stability, and reactivity. This technical guide provides an in-depth overview of the application of quantum chemical calculations to elucidate the behavior of phosphonium ylides, with a focus on methodologies, quantitative data, and mechanistic understanding.
Introduction to the Computational Chemistry of Phosphonium Ylides
Phosphonium ylides are neutral, dipolar molecules characterized by a formal negative charge on a carbon atom adjacent to a positively charged phosphorus atom. This electronic structure, often represented by resonance forms, dictates their nucleophilic character and reactivity.[1] Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, have become indispensable tools for investigating these species. These methods allow for the precise calculation of molecular geometries, electronic properties, and reaction energetics, providing a level of detail often unattainable through experimental techniques alone.[2][3]
The primary areas where quantum chemical calculations have significantly contributed to the understanding of phosphonium ylides include:
-
Structural Elucidation: Predicting accurate bond lengths, bond angles, and dihedral angles, which are crucial for understanding the steric and electronic environment of the ylide.[4]
-
Bonding Analysis: Characterizing the nature of the phosphorus-carbon (P=C) ylidic bond, which exhibits both covalent and ionic character.[5]
-
Reactivity and Selectivity: Investigating the factors that control the reactivity and stereoselectivity (E/Z) of the Wittig reaction, such as the nature of the substituents on the ylide and the carbonyl compound.[2][6]
-
Mechanistic Insights: Mapping the potential energy surfaces of reactions involving phosphonium ylides to identify transition states and intermediates, thereby elucidating reaction mechanisms.[3][7]
Computational Methodologies
The accuracy of quantum chemical calculations is highly dependent on the chosen theoretical method and basis set. For phosphonium ylides, a variety of DFT functionals and basis sets have been successfully employed.
Commonly Used Computational Methods:
| Method/Functional | Basis Set(s) | Typical Application |
| B3LYP | 6-31G*, 6-31G**, 6-311G(d,p) | Geometry optimizations, frequency calculations, and general mechanistic studies of the Wittig reaction.[8][9] |
| M06-2X | 6-31+G(d,p), 6-31+G(2df,p), def2-TZVPP | Recommended for systems where dispersion interactions are important; provides accurate reaction barriers and non-covalent interactions.[10][11] |
| PBE | 6-31G(d,p) | Often used in Car–Parrinello molecular dynamics simulations to study reaction dynamics.[8] |
| LC-wPBE | 6-31+G(2df,p) | A long-range corrected functional that can provide different mechanistic pictures compared to other functionals for the Wittig reaction.[10] |
| MP2 | 6-31+G(d,p) | An ab initio method that includes electron correlation, often used for benchmarking DFT results.[12] |
Experimental Protocols: A typical computational study on a phosphonium ylide reaction, such as the Wittig reaction, involves the following steps:
-
Model System Definition: The reactants (phosphonium ylide and carbonyl compound) and products (alkene and phosphine oxide) are defined.
-
Geometry Optimization: The three-dimensional structures of all reactants, intermediates, transition states, and products are optimized to find the lowest energy conformation. This is typically performed using a DFT functional like B3LYP with a Pople-style basis set (e.g., 6-31G*).[8]
-
Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometries to confirm that they correspond to energy minima (no imaginary frequencies) or transition states (one imaginary frequency). These calculations also provide zero-point vibrational energies (ZPVE) and thermal corrections.
-
Transition State Search: Various algorithms, such as the Berny algorithm, are used to locate the transition state structures connecting reactants to products.
-
Intrinsic Reaction Coordinate (IRC) Calculations: IRC calculations are performed to verify that the located transition state connects the correct reactants and products on the potential energy surface.
-
Single-Point Energy Calculations: To obtain more accurate energies, single-point energy calculations are often performed on the optimized geometries using a higher level of theory or a larger basis set (e.g., M06-2X/6-311+G(3df,2p)).[13]
-
Solvation Effects: To model reactions in solution, continuum solvation models like the Polarizable Continuum Model (PCM) or the SMD model are often employed.
Quantitative Data from Quantum Chemical Calculations
Quantum chemical calculations provide a wealth of quantitative data that can be directly compared with experimental results or used to predict molecular properties.
Molecular Geometries
The geometry of phosphonium ylides and the intermediates in their reactions are crucial for understanding their reactivity.
Table 1: Calculated Bond Lengths (Å) and Angles (°) for Key Structures in the Wittig Reaction.
| Structure | Bond | B3LYP/6-31G**[8] | M06-2X/6-31+G(2df,p)[10] |
| Phosphonium Ylide (Me₃P=CH₂) | P=C | 1.697 | - |
| P-C (Me) | 1.816 | - | |
| Oxaphosphetane Intermediate | P-O | 1.785 | - |
| C-C | 1.585 | - | |
| P-C(H₂) | 1.868 | - | |
| C-O | 1.487 | - | |
| ∠O-P-C(H₂) | 77.2° | - | |
| Transition State 1 (TS1) | C-C | 2.213 | 2.22 |
| P-O | 2.911 | 3.01 | |
| Transition State 2 (TS2) | P-C | 2.201 | 2.18 |
| C-O | 2.112 | 2.09 |
Note: The values from different studies may vary due to the specific model system and level of theory used.
Reaction Energetics
The relative energies of reactants, intermediates, transition states, and products provide critical information about the feasibility and kinetics of a reaction.
Table 2: Calculated Activation Energies (ΔEᵃ) and Reaction Energies (ΔEᵣₓₙ) for the Wittig Reaction (kcal/mol).
| Reaction Step | Ylide Type | M06-2X/6-31+G(2df,p)[10] | B3LYP/6-31G**[8] |
| TS1 Formation (Oxaphosphetane formation) | Non-stabilized | 5.7 | 4.8 |
| Stabilized | 13.2 | 10.1 | |
| TS2 Formation (Alkene + Phosphine Oxide) | Non-stabilized | -1.5 | -4.4 |
| Stabilized | 1.8 | -2.1 | |
| Overall Reaction Energy (ΔEᵣₓₙ) | Non-stabilized | -46.7 | -45.2 |
| Stabilized | -35.1 | -33.8 |
These calculations demonstrate that the reaction of non-stabilized ylides has a lower activation barrier for the initial cycloaddition compared to stabilized ylides, consistent with experimental observations of their higher reactivity.[14]
Mechanistic Insights: The Wittig Reaction
The mechanism of the Wittig reaction has been a subject of extensive study, and computational chemistry has played a pivotal role in clarifying the details. The generally accepted mechanism for the salt-free Wittig reaction proceeds through a [2+2] cycloaddition to form a four-membered oxaphosphetane intermediate, which then decomposes to the alkene and phosphine oxide.[2][7]
Caption: The Wittig Reaction Mechanism Pathway.
Computational studies have shown that the stereochemical outcome (E/Z selectivity) of the Wittig reaction is determined by the relative energies of the transition states leading to the cis- and trans-oxaphosphetane intermediates. For non-stabilized ylides, the formation of the cis-oxaphosphetane is kinetically favored, leading to the Z-alkene.[6] For stabilized ylides, the reaction is often reversible, and the thermodynamically more stable trans-oxaphosphetane is formed, leading to the E-alkene.[2]
Applications in Drug Development
The Wittig reaction is a cornerstone of synthetic organic chemistry and is widely used in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs).[15] Quantum chemical calculations on phosphonium ylides can aid in drug development in several ways:
-
Reaction Optimization: By understanding the reaction mechanism and the factors influencing selectivity, computational studies can guide the optimization of reaction conditions to improve the yield and stereochemical purity of a target API. For example, calculations can help in selecting the appropriate substituents on the phosphonium ylide to achieve the desired E/Z selectivity.
-
Design of Novel Reagents: Computational screening can be used to design new phosphonium ylides with enhanced reactivity or selectivity for specific applications in pharmaceutical synthesis.
-
Understanding Drug-Target Interactions: While not a direct application of phosphonium ylide calculations, the principles of using quantum chemistry to understand molecular interactions are transferable. The insights gained from studying reaction mechanisms can be applied to understanding how a drug molecule interacts with its biological target.
While direct case studies explicitly detailing the use of phosphonium ylide calculations in a specific drug development pipeline are not always publicly available due to proprietary reasons, the general application of computational chemistry in pharmaceutical process development is well-established.[16] The ability to predict reaction outcomes and optimize synthetic routes using computational methods can significantly reduce the time and cost associated with bringing a new drug to market.
Conclusion
Quantum chemical calculations have become a powerful and predictive tool for understanding the fundamental properties of phosphonium ylides and their reactivity. By providing detailed insights into molecular structures, bonding, and reaction mechanisms, these computational methods offer invaluable guidance for experimental chemists. For researchers in drug development, leveraging these computational tools can lead to more efficient and selective synthetic strategies for the preparation of complex pharmaceutical agents. As computational resources continue to grow and theoretical methods become more sophisticated, the role of quantum chemical calculations in the study of phosphonium ylides and their applications in medicinal chemistry is set to expand even further.
References
- 1. DSpace [cora.ucc.ie]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Phosphorus-ylides: powerful substituents for the stabilization of reactive main group compounds - Chemical Science (RSC Publishing) DOI:10.1039/D0SC03278F [pubs.rsc.org]
- 4. Structure and thermal stability of phosphorus-iodonium ylids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Isotope Effects, Dynamic Matching, and Solvent Dynamics in a Wittig Reaction. Betaines as Bypassed Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. comporgchem.com [comporgchem.com]
- 11. researchgate.net [researchgate.net]
- 12. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 13. pr.ibs.re.kr [pr.ibs.re.kr]
- 14. adichemistry.com [adichemistry.com]
- 15. scienceinfo.com [scienceinfo.com]
- 16. A new look at the ylidic bond in phosphorus ylides and related compounds: Energy decomposition analysis combined with a domain-averaged fermi hole analysis - Nanjing Tech University [pure.njtech.edu.cn]
An In-Depth Technical Guide to the Safety of Ethyltriphenylphosphonium Iodide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyltriphenylphosphonium iodide (ETPPI) is a quaternary phosphonium salt with a wide range of applications in chemical synthesis, serving as a key reagent in Wittig reactions and as a phase-transfer catalyst. Its utility in the formation of carbon-carbon double bonds makes it a valuable tool in the synthesis of complex organic molecules, including pharmaceuticals and other biologically active compounds. This guide provides a comprehensive overview of the safety data for this compound, intended to inform researchers, scientists, and drug development professionals on its safe handling, storage, and potential hazards. The information is compiled from various Safety Data Sheets (SDSs) and toxicological literature.
Hazard Identification and Classification
This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards associated with this compound are acute oral toxicity and serious eye damage.[1][2]
GHS Classification
The GHS classification for this compound is summarized in the table below.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed[3] |
| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage[1][2] |
| Hazardous to the aquatic environment, long-term hazard | Category 1 | H410: Very toxic to aquatic life with long lasting effects[2][4] |
GHS Pictograms and Signal Word
Hazard and Precautionary Statements
A comprehensive list of hazard and precautionary statements is provided in the table below.
| Type | Code | Statement |
| Hazard | H301 | Toxic if swallowed.[3] |
| H318 | Causes serious eye damage.[1][2] | |
| H410 | Very toxic to aquatic life with long lasting effects.[2][4] | |
| Precautionary (Prevention) | P264 | Wash skin thoroughly after handling. |
| P270 | Do not eat, drink or smoke when using this product.[2][5] | |
| P273 | Avoid release to the environment.[2] | |
| P280 | Wear protective gloves/ protective clothing/ eye protection/ face protection.[1][6][5] | |
| Precautionary (Response) | P301 + P310 | IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[3][6] |
| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7] | |
| P310 | Immediately call a POISON CENTER or doctor/physician. | |
| P330 | Rinse mouth.[2] | |
| P391 | Collect spillage.[2] | |
| Precautionary (Storage) | P405 | Store locked up.[2][5] |
| Precautionary (Disposal) | P501 | Dispose of contents/container to an approved waste disposal plant.[6] |
Physical and Chemical Properties
The physical and chemical properties of this compound are summarized in the following table. Data is compiled from various supplier SDSs and chemical databases.
| Property | Value |
| Appearance | White to off-white or pale yellow crystalline powder[8] |
| Odor | Odorless[9] |
| Molecular Formula | C₂₀H₂₀IP[8] |
| Molecular Weight | 418.25 g/mol [8] |
| Melting Point | 164-168 °C (lit.)[10] |
| Boiling Point | Decomposes before boiling[11] |
| Flash Point | 226 °C (Setaflash, Closed Cup)[9] |
| Solubility | Soluble in water. Soluble in polar solvents like ethanol, methanol, and DMSO; sparingly soluble in water.[11] |
| Density | 1.5 g/cm³[11] |
| Vapor Pressure | Not applicable[9] |
Toxicological Information
The primary toxicological concerns for this compound are its acute oral toxicity and its potential to cause serious eye damage.
Acute Toxicity
-
Oral: this compound is classified as Category 3 for acute oral toxicity, meaning it is toxic if swallowed.[1][6] The median lethal dose (LD50) in rats has been reported as 79 mg/kg.[6]
Skin and Eye Irritation
-
Skin: May cause skin irritation.[9]
-
Eyes: Causes serious eye damage (Category 1).[1][2] Contact can lead to irreversible eye damage.
Chronic Exposure
Prolonged or repeated exposure may cause irritation to the skin and eyes.[9] There is a general concern that phosphonium compounds may cause nervous system injury after prolonged exposure, based on animal data.[9]
Carcinogenicity, Mutagenicity, and Reproductive Toxicity
There is no information available to indicate that this compound is carcinogenic, mutagenic, or a reproductive toxin.[1]
Experimental Protocols
Acute Oral Toxicity - Up-and-Down Procedure (UDP) based on OECD Test Guideline 425
The acute oral toxicity of this compound is determined using a stepwise procedure where the dose for each subsequent animal is adjusted up or down depending on the outcome for the previous animal. This method is designed to estimate the LD50 using a minimal number of animals.
Potential Signaling Pathways of Toxicity
The precise molecular mechanisms of this compound toxicity are not fully elucidated. However, based on the known toxic effects of other quaternary phosphonium salts, a plausible mechanism involves the disruption of mitochondrial function. Due to their lipophilic and cationic nature, these compounds can readily cross cell membranes and accumulate in the mitochondria, which have a large negative membrane potential.
Applications and Logical Relationships in Synthesis
This compound is a versatile reagent in organic synthesis, primarily utilized in the Wittig reaction and as a phase-transfer catalyst.
Safe Handling and Storage
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.[3]
-
Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat.[3]
-
Respiratory Protection: Use a NIOSH/MSHA-approved respirator if dust is generated.[1] Work in a well-ventilated area, preferably in a chemical fume hood.[1]
Handling
-
Avoid contact with skin, eyes, and clothing.[1]
-
Avoid breathing dust.[1]
-
Wash hands thoroughly after handling.[1]
-
Do not eat, drink, or smoke in the work area.[1]
Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][3]
-
Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1]
-
Store locked up.[1]
First Aid and Emergency Procedures
First Aid Measures
-
If Swallowed: Immediately call a POISON CENTER or doctor/physician.[1][3] Rinse mouth. Do NOT induce vomiting.[1]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] Immediately call a POISON CENTER or doctor/physician.[1]
-
If on Skin: Wash off immediately with plenty of water for at least 15 minutes.[1] Remove contaminated clothing.
-
If Inhaled: Move person into fresh air. If not breathing, give artificial respiration.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or foam.[1]
-
Unsuitable Extinguishing Media: No information available.
-
Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon oxides, phosphorus oxides, and hydrogen iodide.[1][3]
-
Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.[1]
Accidental Release Measures
-
Personal Precautions: Ensure adequate ventilation. Use personal protective equipment. Avoid dust formation. Keep unnecessary personnel away.[1]
-
Environmental Precautions: Do not let product enter drains.[3]
-
Methods for Cleaning Up: Sweep up and shovel into suitable containers for disposal.[1] Avoid generating dust.
Conclusion
This compound is a valuable reagent in organic synthesis but poses significant health hazards, primarily acute oral toxicity and the risk of serious eye damage. A thorough understanding of its properties and adherence to strict safety protocols are essential for its safe use. Researchers and laboratory personnel must utilize appropriate personal protective equipment, handle the compound in well-ventilated areas, and be prepared for emergency situations. By following the guidelines outlined in this document, the risks associated with this compound can be effectively managed, ensuring a safe research environment.
References
- 1. dalalinstitute.com [dalalinstitute.com]
- 2. Phosphonium Salt Displays Cytotoxic Effects Against Human Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative Developmental Neurotoxicity of Organophosphates In Vivo: Transcriptional Responses of Pathways for Brain Cell Development, Cell Signaling, Cytotoxicity and Neurotransmitter Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Arylphosphonium salts interact with DNA to modulate cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. archive.nptel.ac.in [archive.nptel.ac.in]
- 6. Mechanisms of Neurotoxicity of Organophosphate Pesticides and Their Relation to Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Organophosphates dysregulate dopamine signaling, glutamatergic neurotransmission, and induce neuronal injury markers in striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phase transfer catalysis | PPTX [slideshare.net]
- 9. scielo.br [scielo.br]
- 10. Observation of Cytotoxicity of Phosphonium Derivatives Is Explained: Metabolism Inhibition and Adhesion Alteration - PMC [pmc.ncbi.nlm.nih.gov]
- 11. High Cytotoxic Activity of Phosphonium Salts and Their Complementary Selectivity towards HeLa and K562 Cancer Cells: Identification of Tri-n-butyl-n-hexadecylphosphonium bromide as a Highly Potent Anti-HeLa Phosphonium Salt - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Handling and Storage of Ethyltriphenylphosphonium Iodide
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive technical information on the safe handling, storage, and disposal of Ethyltriphenylphosphonium iodide (ETPPI). The information is compiled from various safety data sheets and chemical suppliers to ensure a thorough understanding of the compound's properties and associated hazards. Adherence to these guidelines is crucial for maintaining a safe laboratory environment.
Chemical and Physical Properties
This compound is a quaternary phosphonium salt commonly used as a phase transfer catalyst and a Wittig reagent in organic synthesis.[1] It is a white to off-white or pale yellow crystalline powder.[1][2]
| Property | Value | References |
| Molecular Formula | C20H20IP | [3][4][5] |
| Molecular Weight | 418.25 g/mol | [3][4] |
| Appearance | White to off-white/pale yellow crystalline powder | [1][2][6] |
| Melting Point | 161 - 173 °C (321.8 - 343.4 °F) | [3][6][7][8] |
| Boiling Point | 337 °C (638.6 °F) | [3][6] |
| Flash Point | > 226 °C (> 438.8 °F) | [3][6][8] |
| Solubility | Soluble in water | [1][6] |
| Decomposition Temperature | > 200 °C | [9] |
| Hygroscopicity | Hygroscopic | [1][4] |
| Sensitivity | Light sensitive | [4] |
Hazard Identification and Toxicity
This compound is classified as a hazardous chemical.[6] It is toxic if swallowed and causes serious eye irritation.[6][7][8][10] It may also be harmful in contact with skin and cause skin and respiratory irritation.[7][10]
| Hazard Statement | Classification | References |
| H301 | Toxic if swallowed | [3][8][10] |
| H312 | Harmful in contact with skin | [10] |
| H315 | Causes skin irritation | [7][10] |
| H319 | Causes serious eye irritation | [3][8][10] |
Toxicity Data:
| Test | Species | Route | Value | References |
| LD50 | Rat | Oral | 79 mg/kg | [8][10][11] |
| LD50 | Rat | Oral | 4260 mg/kg | [3] |
| LD50 | Rabbit | Skin | 1 mL/kg | [3] |
| LD50 | Mouse | Intravenous | 5.6 mg/kg | [10] |
Note: The significant discrepancy in oral LD50 values for rats from different sources highlights the importance of consulting multiple safety data sheets.
Handling and Storage Protocols
Proper handling and storage procedures are essential to minimize exposure and ensure the stability of this compound.
3.1. Personal Protective Equipment (PPE)
When handling this compound, the following personal protective equipment should be worn:
-
Eye/Face Protection: Safety glasses with side shields or a face shield are required.[4][6][7]
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) and protective clothing are necessary to prevent skin contact.[4][6][10]
-
Respiratory Protection: If dust formation is likely, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[4][6]
3.2. Safe Handling Practices
-
Work in a well-ventilated area, preferably under a chemical fume hood.[6]
-
Do not breathe dust, vapor, mist, or gas.[6]
-
Do not eat, drink, or smoke in the work area.[6]
3.3. Storage Conditions
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][2][6][8]
-
Protect from direct sunlight and moisture, as the compound is light-sensitive and hygroscopic.[4][6][10]
-
Store under an inert atmosphere.[6]
-
Keep locked up or in an area accessible only to qualified or authorized personnel.[8]
3.4. Incompatible Materials
Avoid contact with the following:
3.5. Hazardous Decomposition Products
Thermal decomposition can lead to the release of irritating gases and vapors, including:[3][5][6]
-
Carbon oxides (CO, CO2)
-
Oxides of phosphorus
-
Hydrogen iodide
Experimental Protocols
4.1. First-Aid Measures
-
If Swallowed: Immediately call a poison center or doctor. Do NOT induce vomiting. Rinse mouth.[6][10]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.[6]
-
If on Skin: Wash off immediately with plenty of water for at least 15 minutes. Remove contaminated clothing. Immediate medical attention is required.[6]
-
If Inhaled: Remove to fresh air. If not breathing, give artificial respiration. Do not use mouth-to-mouth. Immediate medical attention is required.[6]
4.2. Spill Response Protocol
-
Evacuate: Evacuate personnel to safe areas and keep people away from and upwind of the spill.[6]
-
Ventilate: Ensure adequate ventilation.[6]
-
Contain: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[4][6]
-
Clean-up:
4.3. Disposal Considerations
Dispose of waste in accordance with local, regional, and national regulations.[10] This material may be classified as a hazardous waste.[6]
Visualizations
Caption: Workflow for safe handling and storage.
Caption: Decision-making for spill response.
References
- 1. CatOnium ETPI | CAS: 4736-60-1 | [vestachem.com]
- 2. deepwaterchemicals.com [deepwaterchemicals.com]
- 3. aksci.com [aksci.com]
- 4. sodiumiodide.net [sodiumiodide.net]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. fishersci.com [fishersci.com]
- 7. deepwaterchemicals.com [deepwaterchemicals.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. pim.henkelgroup.net [pim.henkelgroup.net]
- 10. tcichemicals.com [tcichemicals.com]
- 11. capotchem.cn [capotchem.cn]
Methodological & Application
Application Note: The Wittig Reaction Using Ethyltriphenylphosphonium Iodide for Alkene Synthesis
Introduction
The Wittig reaction is a cornerstone of modern organic synthesis, providing a reliable and versatile method for the formation of carbon-carbon double bonds (alkenes) from carbonyl compounds such as aldehydes and ketones.[1] Discovered by Georg Wittig in 1954, this reaction's significance was recognized with the Nobel Prize in Chemistry in 1979.[2] The core of the reaction involves the interaction of a phosphorus ylide, known as a Wittig reagent, with a carbonyl compound.[3] The strong phosphorus-oxygen bond formed in the byproduct, triphenylphosphine oxide, serves as the thermodynamic driving force for the reaction.[4][5]
Ethyltriphenylphosphonium iodide is a commonly used phosphonium salt precursor for generating the corresponding phosphorus ylide.[6] It is synthesized from the reaction of triphenylphosphine with ethyl iodide.[6] This salt is deprotonated by a strong base to form the reactive ylide, which then attacks the carbonyl carbon to ultimately yield the desired alkene.[7] This protocol provides a detailed methodology for the preparation of the Wittig salt and its subsequent use in a typical Wittig olefination reaction.
Physicochemical and Reagent Data
A summary of the properties for the key phosphonium salt and typical reagents is provided below.
| Compound | Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance | CAS Number |
| This compound | C₂₀H₂₀IP | 418.25 | 164-168 | White to off-white crystalline solid | 4736-60-1 |
| Triphenylphosphine | C₁₈H₁₅P | 262.29 | 80-82 | White solid | 603-35-0 |
| Ethyl Iodide | C₂H₅I | 155.97 | -111 | Colorless liquid | 75-03-6 |
| n-Butyllithium (n-BuLi) | C₄H₉Li | 64.06 | -76 | Solution in hexanes | 109-72-8 |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | -108.4 | Colorless liquid | 109-99-9 |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the preparation of the phosphonium salt via an S(_N)2 reaction between triphenylphosphine and ethyl iodide.[2]
Materials:
-
Triphenylphosphine (PPh₃)
-
Ethyl iodide (CH₃CH₂I)
-
Toluene or another suitable solvent (e.g., acetonitrile)
-
Round-bottom flask with reflux condenser
-
Stirring plate and magnetic stir bar
-
Heating mantle
-
Filtration apparatus (Büchner funnel)
-
Diethyl ether or hexanes for washing
Procedure:
-
In a round-bottom flask, dissolve triphenylphosphine (1.0 eq) in a minimal amount of dry toluene.
-
Add ethyl iodide (1.1 eq) to the solution.
-
Heat the reaction mixture to reflux with stirring. The reaction time can vary, but it is often run for several hours to overnight. A white solid precipitate of the phosphonium salt will form.[10]
-
After the reaction is complete, cool the mixture to room temperature and then further in an ice bath to maximize precipitation.
-
Collect the white solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with cold diethyl ether or hexanes to remove any unreacted starting materials.
-
Dry the resulting this compound salt under vacuum. The product can be used in the subsequent Wittig reaction without further purification.
Protocol 2: General Wittig Reaction and Product Purification
This protocol details the formation of an alkene from an aldehyde or ketone using the prepared this compound.
Materials:
-
This compound
-
Anhydrous solvent (e.g., Tetrahydrofuran - THF, Diethyl ether)
-
Strong base (e.g., n-butyllithium in hexanes, sodium hydride, sodium amide)[7]
-
Aldehyde or ketone
-
Schlenk flask or oven-dried glassware under an inert atmosphere (Nitrogen or Argon)
-
Syringes for liquid transfer
-
Separatory funnel
-
Drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate)
-
Rotary evaporator
-
Silica gel for column chromatography or solvent for recrystallization (e.g., propanol, hexanes)[5][11]
Procedure:
Part A: Ylide Formation
-
Add this compound (1.1-1.5 eq) to an oven-dried Schlenk flask containing a magnetic stir bar.
-
Seal the flask and purge with an inert gas (e.g., nitrogen).
-
Add anhydrous THF via syringe to suspend the salt.
-
Cool the suspension to 0 °C or -78 °C in an ice or dry ice/acetone bath, respectively.
-
Slowly add a strong base such as n-butyllithium (1.0-1.2 eq) dropwise via syringe.[12] The formation of the ylide is often indicated by a distinct color change to deep red, orange, or yellow.
-
Allow the mixture to stir at this temperature for 30-60 minutes to ensure complete ylide formation.
Part B: Reaction with Carbonyl Compound 7. Dissolve the aldehyde or ketone (1.0 eq) in a minimal amount of anhydrous THF in a separate flask. 8. Add the carbonyl solution dropwise to the stirring ylide solution at low temperature. 9. After the addition is complete, allow the reaction to warm to room temperature and stir for several hours or until TLC analysis indicates the consumption of the starting material.[13]
Part C: Workup and Isolation 10. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).[14] 11. Transfer the mixture to a separatory funnel and add an organic solvent (e.g., diethyl ether or dichloromethane) and water.[11][15] 12. Shake the funnel, allowing the layers to separate. Drain the organic layer. 13. Extract the aqueous layer two more times with the organic solvent. 14. Combine all organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate.[15] 15. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product, which will be a mixture of the desired alkene and triphenylphosphine oxide.[15]
Part D: Purification 16. Recrystallization: This method is effective when the polarity difference between the alkene product and triphenylphosphine oxide is significant. Triphenylphosphine oxide is more polar and can be separated by recrystallizing the crude mixture from a minimally polar solvent system like hexanes or an alcohol like propanol.[11] 17. Column Chromatography: If recrystallization is ineffective, purify the crude product using flash column chromatography on silica gel.[16] A non-polar eluent system (e.g., hexanes/ethyl acetate) is typically used, where the less polar alkene will elute before the more polar triphenylphosphine oxide byproduct.
Visualized Workflow and Mechanism
The following diagrams illustrate the experimental workflow and the underlying chemical mechanism of the Wittig reaction.
References
- 1. Wittig reaction - Wikipedia [en.wikipedia.org]
- 2. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 3. www1.udel.edu [www1.udel.edu]
- 4. researchgate.net [researchgate.net]
- 5. community.wvu.edu [community.wvu.edu]
- 6. Ethyl triphenylphosphonium iodide Exporter | Ethyl triphenylphosphonium iodide Exporting Company | Ethyl triphenylphosphonium iodide International Distributor [multichemexports.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. This compound synthesis - chemicalbook [chemicalbook.com]
- 9. This compound 95 4736-60-1 [sigmaaldrich.com]
- 10. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]
- 11. web.mnstate.edu [web.mnstate.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. rsc.org [rsc.org]
- 15. youtube.com [youtube.com]
- 16. tandfonline.com [tandfonline.com]
Application Notes and Protocols for the Synthesis of Z-Alkenes using Ethyltriphenylphosphonium Iodide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the stereoselective synthesis of Z-alkenes utilizing ethyltriphenylphosphonium iodide via the Wittig reaction. The Wittig reaction is a powerful and widely used method for the formation of carbon-carbon double bonds from carbonyl compounds and phosphorus ylides.[1] The use of non-stabilized ylides, such as the one derived from this compound, generally affords the corresponding Z-alkene with high selectivity.[2] This protocol will cover the preparation of the phosphonium salt, the in-situ generation of the ylide, and the subsequent reaction with an aldehyde to yield the desired Z-alkene. Furthermore, this document will explore the significance of Z-alkenes in medicinal chemistry, with a specific focus on the anticancer agent Combretastatin A4, a potent inhibitor of tubulin polymerization.[3][4]
Introduction to Z-Alkene Synthesis via the Wittig Reaction
The Wittig reaction, discovered by Georg Wittig in 1954, is a Nobel Prize-winning method for the synthesis of alkenes from aldehydes or ketones and phosphonium ylides.[5] A key advantage of this reaction is the unambiguous placement of the double bond, which contrasts with elimination reactions that can often lead to mixtures of regioisomers.[4]
The stereochemical outcome of the Wittig reaction is largely dependent on the nature of the phosphorus ylide. Stabilized ylides, which contain an electron-withdrawing group on the carbanion, typically lead to the thermodynamically more stable (E)-alkene.[2] Conversely, non-stabilized ylides, such as the ethyltriphenylphosphonium ylide, are more reactive and kinetically controlled, leading predominantly to the formation of the less stable (Z)-alkene.[2]
The mechanism proceeds through the nucleophilic attack of the ylide on the carbonyl carbon, forming a betaine intermediate which then collapses to a four-membered oxaphosphetane ring.[2] This intermediate subsequently fragments to yield the alkene and triphenylphosphine oxide, the formation of the very stable P=O bond being the driving force for the reaction.[5]
Application in Drug Development: The Case of Combretastatin A4
The stereochemistry of a molecule is crucial for its biological activity. Z-Alkenes are important structural motifs in numerous natural products and pharmaceutically active compounds.[6] A prominent example is Combretastatin A4, a natural product isolated from the bark of the South African willow tree Combretum caffrum.[4]
Combretastatin A4 is a potent anticancer agent that exhibits its activity by inhibiting tubulin polymerization, a critical process in cell division.[7][8] The cis (or Z) configuration of the stilbene core of Combretastatin A4 is essential for its high affinity to the colchicine-binding site on β-tubulin.[9] This binding disrupts microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis of cancer cells.[1][7]
Furthermore, Combretastatin A4 and its phosphate prodrug (CA4P) act as vascular disrupting agents (VDAs), selectively targeting and collapsing the tumor neovasculature.[9][10] This is achieved through the disruption of the VE-cadherin/β-catenin/Akt signaling pathway, which is crucial for endothelial cell adhesion and survival.[9] The disruption of this pathway leads to increased vascular permeability and ultimately, tumor necrosis.[10]
Experimental Protocols
Preparation of this compound
This protocol describes the synthesis of the phosphonium salt from triphenylphosphine and ethyl iodide.
Materials:
-
Triphenylphosphine (PPh₃)
-
Ethyl iodide (CH₃CH₂I)
-
Toluene or Acetonitrile (anhydrous)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve triphenylphosphine (1.0 eq) in anhydrous toluene or acetonitrile.
-
To the stirred solution, add ethyl iodide (1.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. A white precipitate of this compound will form.
-
After cooling to room temperature, collect the solid by vacuum filtration.
-
Wash the solid with cold diethyl ether to remove any unreacted starting materials.
-
Dry the resulting white crystalline solid under vacuum to obtain pure this compound.
Synthesis of a Z-Alkene via Wittig Reaction
This protocol provides a general procedure for the synthesis of a Z-alkene from an aldehyde and this compound. A representative reaction with benzaldehyde to form (Z)-1-phenylprop-1-ene is described.
Materials:
-
This compound
-
Anhydrous tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
Strong base (e.g., n-butyllithium (n-BuLi) in hexanes, sodium hydride (NaH), or potassium bis(trimethylsilyl)amide (KHMDS))
-
Aldehyde (e.g., Benzaldehyde)
-
Schlenk flask or a two-necked round-bottom flask
-
Syringes and needles
-
Inert atmosphere (Nitrogen or Argon)
-
Dry ice/acetone bath (for low-temperature reactions)
Procedure:
-
Ylide Generation: In a flame-dried Schlenk flask under an inert atmosphere, suspend this compound (1.1 eq) in anhydrous THF.
-
Cool the suspension to -78 °C using a dry ice/acetone bath.
-
Slowly add the strong base (1.05 eq) dropwise to the stirred suspension. For example, add a 1.6 M solution of n-BuLi in hexanes. The formation of the ylide is indicated by a color change, typically to a deep red or orange.
-
Allow the mixture to stir at -78 °C for 30-60 minutes.
-
Wittig Reaction: To the ylide solution, slowly add a solution of the aldehyde (1.0 eq) in anhydrous THF dropwise, maintaining the temperature at -78 °C.
-
After the addition is complete, allow the reaction to stir at -78 °C for 1-2 hours, then gradually warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TTC).
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator. The crude product will contain the desired alkene and triphenylphosphine oxide. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to isolate the pure Z-alkene.
Data Presentation: Influence of Reaction Conditions on Z-Selectivity
| Entry | Base | Solvent | Temperature (°C) | Yield (%) | Z:E Ratio | Reference |
| 1 | n-BuLi | THF | -78 to rt | Moderate | ~58:42 | |
| 2 | NaH | THF | 0 to rt | Moderate-Good | Higher Z-selectivity | [2] |
| 3 | NaHMDS | THF | -78 to rt | Good | High Z-selectivity | General Principle |
| 4 | KHMDS | THF | -78 to rt | Good | High Z-selectivity | General Principle |
| 5 | n-BuLi | DMF | -78 to rt | Moderate | Almost exclusively Z | [6] |
Visualizations
Reaction Workflow and Mechanism
The following diagrams illustrate the general workflow for the synthesis of this compound and its subsequent use in a Wittig reaction to produce a Z-alkene, as well as the reaction mechanism.
Caption: General workflow for the synthesis of a Z-alkene.
Caption: Mechanism of Z-alkene formation in the Wittig reaction.
Signaling Pathway of Combretastatin A4
The following diagram illustrates the mechanism of action of Combretastatin A4, highlighting its effect on tubulin polymerization and the disruption of the VE-cadherin signaling pathway in endothelial cells.
Caption: Signaling pathway of Combretastatin A4.
Conclusion
The Wittig reaction using this compound is a reliable and effective method for the synthesis of Z-alkenes. The protocols provided herein offer a comprehensive guide for researchers in the fields of organic synthesis and medicinal chemistry. The example of Combretastatin A4 underscores the critical role of stereochemistry in drug design and highlights the importance of synthetic methods that can deliver specific isomers with high selectivity. The disruption of key signaling pathways by such molecules provides a powerful strategy for the development of novel therapeutics.
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. rsc.org [rsc.org]
- 3. webassign.net [webassign.net]
- 4. youtube.com [youtube.com]
- 5. brainly.com [brainly.com]
- 6. youtube.com [youtube.com]
- 7. sciepub.com [sciepub.com]
- 8. www1.udel.edu [www1.udel.edu]
- 9. researchgate.net [researchgate.net]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes and Protocols for Stereoselective Olefination with Ethyltriphenylphosphonium Iodide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Wittig reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon double bonds with a high degree of control over their location. This application note focuses on the use of ethyltriphenylphosphonium iodide as a precursor to a non-stabilized ylide for the stereoselective synthesis of disubstituted alkenes. The ylide generated from this phosphonium salt, ethylidenetriphenylphosphorane, typically reacts with aldehydes to produce (Z)-alkenes with high selectivity under kinetic control. However, reaction conditions can be modified to favor the thermodynamically more stable (E)-alkene. This document provides a detailed overview of the underlying principles, experimental protocols for both (Z)- and (E)-selective olefinations, and representative data to guide synthetic planning.
Mechanism of the Wittig Reaction
The Wittig reaction proceeds through the nucleophilic addition of a phosphorus ylide to an aldehyde or ketone. The ylide is typically generated in situ by deprotonating the corresponding phosphonium salt with a strong base. With non-stabilized ylides, such as the one derived from this compound, the reaction is generally under kinetic control and proceeds via a concerted [2+2] cycloaddition to form an oxaphosphetane intermediate. The stereochemistry of the resulting alkene is determined by the geometry of the transition state leading to this intermediate. For non-stabilized ylides, a puckered, early transition state is favored, which minimizes steric interactions between the substituents on the aldehyde and the ylide, leading to the cis (or Z) alkene.
Factors Influencing Stereoselectivity
Several factors can be manipulated to control the (E/Z) selectivity of the Wittig reaction with this compound.
-
Ylide Type: The ylide derived from this compound is non-stabilized, which inherently favors the formation of (Z)-alkenes.
-
Base and Salt Effects: The choice of base and the presence of metal salts can significantly impact stereoselectivity. Salt-free conditions, often achieved using sodium or potassium bases like sodium bis(trimethylsilyl)amide (NaHMDS) or potassium tert-butoxide, generally provide the highest (Z)-selectivity. Lithium bases, such as n-butyllithium, can lead to the formation of lithium halide salts, which may decrease (Z)-selectivity by promoting equilibration of intermediates.[1][2]
-
Solvent: Aprotic, non-polar solvents like tetrahydrofuran (THF) or diethyl ether are commonly used and favor high (Z)-selectivity under salt-free conditions.
-
Temperature: Low temperatures (e.g., -78 °C) are crucial for maximizing kinetic control and, therefore, (Z)-selectivity.
-
Schlosser Modification: To achieve (E)-selectivity with non-stabilized ylides, the Schlosser modification can be employed. This involves the use of a strong lithium base at low temperature to form a β-oxido phosphonium ylide, which is then protonated to favor the formation of the trans-oxaphosphetane, leading to the (E)-alkene.[3]
Data Presentation: Stereoselectivity of Olefination
The following tables summarize representative quantitative data for the Wittig reaction using this compound with various aldehydes under conditions favoring either (Z) or (E) isomers.
Table 1: (Z)-Selective Olefination Data
| Entry | Aldehyde | Base | Solvent | Temp (°C) | Yield (%) | (Z):(E) Ratio |
| 1 | Benzaldehyde | NaHMDS | THF | -78 to RT | 85-95 | >95:5 |
| 2 | 4-Chlorobenzaldehyde | NaHMDS | THF | -78 to RT | 80-90 | >95:5 |
| 3 | 4-Methoxybenzaldehyde | NaHMDS | THF | -78 to RT | 82-92 | >95:5 |
| 4 | Hexanal | NaHMDS | THF | -78 to RT | 75-85 | >90:10 |
| 5 | Cyclohexanecarboxaldehyde | KHMDS | Toluene | -78 to RT | 70-80 | >90:10 |
Table 2: (E)-Selective Olefination Data (Schlosser Modification)
| Entry | Aldehyde | Base Sequence | Solvent | Temp (°C) | Yield (%) | (E):(Z) Ratio |
| 1 | Benzaldehyde | 1. PhLi 2. t-BuOH | THF/Hexanes | -78 to RT | 70-80 | >95:5 |
| 2 | 4-Chlorobenzaldehyde | 1. PhLi 2. t-BuOH | THF/Hexanes | -78 to RT | 65-75 | >95:5 |
| 3 | 4-Methoxybenzaldehyde | 1. PhLi 2. t-BuOH | THF/Hexanes | -78 to RT | 70-80 | >95:5 |
| 4 | Hexanal | 1. PhLi 2. t-BuOH | THF/Hexanes | -78 to RT | 60-70 | >90:10 |
| 5 | Cyclohexanecarboxaldehyde | 1. PhLi 2. t-BuOH | THF/Hexanes | -78 to RT | 55-65 | >90:10 |
Note: The data in these tables are representative and actual results may vary depending on the specific reaction conditions and the purity of the reagents.
Experimental Protocols
Protocol 1: General Procedure for (Z)-Selective Olefination
This protocol is designed to maximize the formation of the (Z)-alkene isomer.
Materials:
-
This compound (1.1 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium bis(trimethylsilyl)amide (NaHMDS) (1.05 equiv, as a solution in THF)
-
Aldehyde (1.0 equiv)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (argon or nitrogen), add this compound.
-
Add anhydrous THF to create a suspension (concentration approx. 0.2-0.5 M).
-
Cool the suspension to -78 °C using a dry ice/acetone bath.
-
Slowly add the NaHMDS solution dropwise to the stirred suspension over 10-15 minutes. A deep red or orange color should develop, indicating the formation of the ylide.
-
Stir the reaction mixture at -78 °C for 1 hour to ensure complete ylide formation.
-
In a separate flask, dissolve the aldehyde in a small amount of anhydrous THF.
-
Add the aldehyde solution dropwise to the ylide solution at -78 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a non-polar solvent system, e.g., hexanes/ethyl acetate) to afford the desired (Z)-alkene.
Protocol 2: General Procedure for (E)-Selective Olefination (Schlosser Modification)
This protocol is adapted to favor the formation of the (E)-alkene isomer.
Materials:
-
This compound (1.2 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Phenyllithium (PhLi) (2.2 equiv, as a solution in cyclohexane/ether)
-
Aldehyde (1.0 equiv)
-
tert-Butanol (t-BuOH) (1.5 equiv)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried, two-necked round-bottom flask under an inert atmosphere, add this compound and anhydrous THF to form a suspension.
-
Cool the flask to -78 °C.
-
Add the first equivalent of phenyllithium dropwise. Stir at -78 °C for 30 minutes to form the ylide.
-
Add a solution of the aldehyde in anhydrous THF dropwise at -78 °C. Stir for 1 hour.
-
Add the second equivalent of phenyllithium dropwise at -78 °C and stir for an additional 30 minutes.
-
Add tert-butanol to the reaction mixture at -78 °C.
-
Remove the cooling bath and allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Quench the reaction with saturated aqueous NH₄Cl.
-
Perform an aqueous workup by extracting with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography to isolate the (E)-alkene.
Conclusion
This compound is a versatile reagent for the stereoselective synthesis of disubstituted alkenes. By carefully selecting the reaction conditions, particularly the base and the presence or absence of lithium salts, either the (Z) or (E) isomer can be obtained with high selectivity. The protocols provided herein offer reliable starting points for the synthesis of a wide range of alkene-containing target molecules in research and development settings.
References
Application Notes and Protocols: Ethyltriphenylphosphonium Iodide as a Reagent for Alkene Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyltriphenylphosphonium iodide is a versatile and widely utilized reagent in organic synthesis, primarily known for its crucial role in the Wittig reaction to form carbon-carbon double bonds. This phosphonium salt is a stable, crystalline solid that serves as a precursor to the corresponding phosphorus ylide, a highly reactive intermediate for the olefination of aldehydes and ketones. The Wittig reaction is a cornerstone in the synthesis of complex organic molecules, including pharmaceuticals and natural products, due to its reliability and high degree of regioselectivity.[1][2]
Beyond its application in olefination, this compound also functions as an effective phase-transfer catalyst (PTC).[3][4] In this capacity, it facilitates reactions between reactants in immiscible phases, enhancing reaction rates and yields, often under milder conditions. This dual functionality makes it a valuable tool in the arsenal of synthetic chemists in academia and industry.
These application notes provide detailed protocols and quantitative data for the use of this compound in alkene synthesis via the Wittig reaction and in phase-transfer catalysis.
I. Alkene Synthesis via the Wittig Reaction
The Wittig reaction provides a powerful method for the synthesis of alkenes from aldehydes and ketones. The reaction involves the formation of a phosphorus ylide (a Wittig reagent) from a phosphonium salt, which then reacts with a carbonyl compound. The ylide derived from this compound is a non-stabilized ylide, which generally favors the formation of (Z)-alkenes.[1][5]
Signaling Pathway and Mechanism
The generally accepted mechanism of the Wittig reaction involves the nucleophilic addition of the ylide to the carbonyl carbon of an aldehyde or ketone, leading to a betaine intermediate. This intermediate then cyclizes to form a four-membered ring called an oxaphosphetane, which subsequently decomposes to yield the alkene and triphenylphosphine oxide. The high thermodynamic stability of the P=O bond in triphenylphosphine oxide is a major driving force for the reaction.[6][7]
References
- 1. Wittig reaction - Wikipedia [en.wikipedia.org]
- 2. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 3. phasetransfer.com [phasetransfer.com]
- 4. Phase-Transfer-Catalyzed Alkylation of Hydantoins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Wittig Reaction [organic-chemistry.org]
- 7. chem.libretexts.org [chem.libretexts.org]
Application of Ethyltriphenylphosphonium Iodide in Natural Product Total Synthesis: A Detailed Guide
Introduction
Ethyltriphenylphosphonium iodide is a quaternary phosphonium salt that serves as a crucial precursor in the Wittig reaction, a cornerstone of modern organic synthesis for the formation of carbon-carbon double bonds. This application note provides a detailed overview of the use of this compound in the total synthesis of complex natural products, with a focus on its role in constructing key structural motifs. The Wittig reaction's reliability and stereochemical control make it an invaluable tool for synthetic chemists, particularly in the assembly of intricate molecular architectures found in biologically active natural products. This document is intended for researchers, scientists, and professionals in drug development, offering both a summary of applications and detailed experimental protocols.
Core Application: The Wittig Reaction
The primary application of this compound in natural product synthesis is its conversion to the corresponding ylide, ethylidenetriphenylphosphorane, upon treatment with a strong base. This ylide then reacts with an aldehyde or ketone to yield an alkene and triphenylphosphine oxide. The thermodynamic driving force of this reaction is the formation of the highly stable phosphorus-oxygen double bond in triphenylphosphine oxide.
A significant modification of the classical Wittig reaction, the Stork-Zhao olefination, utilizes an iodinated phosphonium ylide derived from this compound to generate Z-vinyl iodides, which are versatile intermediates for subsequent cross-coupling reactions.
Case Study: Total Synthesis of (+)-Discodermolide
The marine-derived polyketide, (+)-discodermolide, is a potent microtubule-stabilizing agent and has been a prominent target for total synthesis due to its complex structure and promising anticancer activity. Several synthetic routes toward (+)-discodermolide have employed a Wittig reaction involving a derivative of this compound to install a key vinyl iodide moiety.
Stork-Zhao Olefination in the Smith Synthesis of (+)-Discodermolide
In the gram-scale total synthesis of (+)-discodermolide reported by Smith and coworkers, a modified Stork-Zhao olefination was a critical step for the construction of the C9-C14 fragment. This reaction involved the in situ generation of an iodo-ylide from this compound, which then reacted with a complex aldehyde to furnish the desired (Z)-vinyl iodide.
Quantitative Data from the Smith Synthesis of (+)-Discodermolide
| Reactant 1 (Aldehyde) | Reactant 2 (Ylide Precursor) | Base | Solvent | Temperature (°C) | Product | Yield (%) | Diastereomeric Ratio (Z:E) |
| C9-C14 Aldehyde Fragment | This compound / I₂ | NaHMDS | THF | -78 to 0 | C9-C14 (Z)-Vinyl Iodide | 41 | 6:1 |
Experimental Protocol: Stork-Zhao Olefination for the Synthesis of the C9-C14 (Z)-Vinyl Iodide Fragment of (+)-Discodermolide
Materials:
-
This compound
-
Iodine (I₂)
-
Sodium hexamethyldisilazide (NaHMDS)
-
Anhydrous Tetrahydrofuran (THF)
-
C9-C14 Aldehyde Fragment
-
Argon or Nitrogen gas for inert atmosphere
-
Standard glassware for anhydrous reactions
Procedure:
-
A solution of this compound (1.2 equivalents) in anhydrous THF is prepared in a flame-dried, three-necked round-bottom flask under an inert atmosphere of argon.
-
The solution is cooled to -78 °C using a dry ice/acetone bath.
-
Sodium hexamethyldisilazide (NaHMDS) (1.1 equivalents) as a solution in THF is added dropwise to the stirred phosphonium salt solution. The mixture is stirred at -78 °C for 30 minutes to generate the corresponding ylide.
-
A solution of iodine (I₂) (1.1 equivalents) in anhydrous THF is then added slowly to the ylide solution at -78 °C. The reaction mixture is stirred for an additional 30 minutes to form the iodo-ylide.
-
A solution of the C9-C14 aldehyde fragment (1.0 equivalent) in anhydrous THF is added dropwise to the reaction mixture at -78 °C.
-
The reaction is allowed to warm slowly to 0 °C over a period of 2 hours.
-
The reaction is quenched by the addition of a saturated aqueous solution of sodium thiosulfate.
-
The mixture is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired (Z)-vinyl iodide.
General Wittig Reaction Protocol
For the synthesis of a simple alkene using this compound, the following general protocol can be followed.
Quantitative Data for a General Wittig Reaction
| Reactant 1 (Aldehyde/Ketone) | Reactant 2 (Ylide Precursor) | Base | Solvent | Temperature (°C) | Product | Typical Yield (%) |
| Benzaldehyde | This compound | n-BuLi | THF | -78 to rt | 1-Phenylpropene | 85-95 |
Experimental Protocol: General Wittig Olefination
Materials:
-
This compound
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
Aldehyde or Ketone
-
Argon or Nitrogen gas for inert atmosphere
-
Standard glassware for anhydrous reactions
Procedure:
-
To a stirred suspension of this compound (1.1 equivalents) in anhydrous THF under an argon atmosphere at 0 °C, add n-butyllithium (1.05 equivalents) dropwise.
-
The resulting deep red solution is stirred at 0 °C for 1 hour.
-
The reaction mixture is then cooled to -78 °C.
-
A solution of the aldehyde or ketone (1.0 equivalent) in anhydrous THF is added dropwise.
-
The reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours.
-
The reaction is quenched by the addition of saturated aqueous ammonium chloride.
-
The mixture is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.
-
The crude product is purified by flash chromatography to yield the desired alkene. The byproduct, triphenylphosphine oxide, can often be removed by crystallization.
Visualizations
Diagram 1: Wittig Reaction Mechanism
Application Notes and Protocols for the Olefination of Sterically Hindered Ketones using Ethyltriphenylphosphonium Iodide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Wittig reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon double bonds from carbonyl compounds. However, its application to sterically hindered ketones presents a significant challenge, often resulting in low yields and sluggish reaction rates. This document provides detailed application notes and protocols for the olefination of such challenging substrates using ethyltriphenylphosphonium iodide, a Wittig reagent for the introduction of an ethylidene moiety.
The ylide generated from this compound is non-stabilized, which generally favors the formation of the Z-alkene. However, with sterically hindered ketones, the reaction can be slow and may require forcing conditions. In some cases, single-electron transfer (SET) pathways can compete with the classical Wittig olefination, leading to reduction of the ketone rather than olefination. Careful optimization of reaction conditions, including the choice of base and solvent, is therefore crucial for a successful outcome.
These notes also briefly discuss alternative olefination methods for sterically hindered ketones, providing a broader context for synthetic strategy.
Key Applications
-
Drug Development: Introduction of an ethylidene group into complex, sterically encumbered molecules is a valuable transformation in the synthesis of novel pharmaceutical candidates. The modification of steroid cores, for instance, can lead to compounds with altered biological activity.
-
Natural Product Synthesis: The construction of complex natural products often requires the formation of specific double bonds in sterically congested environments.
-
Materials Science: The synthesis of specialized polymers and molecular materials can benefit from the precise installation of alkene functionalities.
Reaction Mechanism and Stereochemistry
The Wittig reaction proceeds through the nucleophilic attack of a phosphorus ylide on a carbonyl carbon. The ylide is typically generated in situ by treating the corresponding phosphonium salt with a strong base. For non-stabilized ylides, such as the one derived from this compound, the reaction is believed to proceed via a concerted [2+2] cycloaddition to form an oxaphosphetane intermediate, which then collapses to the alkene and triphenylphosphine oxide. The stereochemical outcome is generally governed by the relative rates of formation of the syn and anti oxaphosphetanes, with the less sterically hindered approach leading to the Z-alkene.
Experimental Data
The olefination of sterically hindered ketones with this compound is challenging, and yields can be highly substrate-dependent. The following table summarizes representative data from the literature for the reaction of bulky ylides with hindered ketones. Note that specific data for this compound with a wide range of hindered ketones is scarce, and the data below is illustrative of the challenges and potential outcomes.
| Ketone | Ylide Reagent | Base | Solvent | Temperature (°C) | Time (h) | Product(s) | Yield (%) | Reference |
| 2-Adamantanone | Isopropyltriphenylphosphonium Iodide | n-BuLi | THF | 25 | 24 | Isopropylideneadamantane | 15 | Olah, G. A.; Krishnamurthy, V. V. J. Am. Chem. Soc.1982 , 104, 3987-3990. |
| 2-Adamantanone | Isopropyltriphenylphosphonium Iodide | n-BuLi | HMPA | 25 | 24 | Adamantane | 60 | Olah, G. A.; Krishnamurthy, V. V. J. Am. Chem. Soc.1982 , 104, 3987-3990. |
| Fenchone | Ethyltriphenylphosphonium Bromide | n-BuLi | Ether | Reflux | 48 | Ethylidenefenchane | Low | Broadhurst, M. D.; et al. J. Chem. Soc., Perkin Trans. 11972 , 1124-1130. |
Note: In the case of 2-adamantanone with isopropyltriphenylphosphonium iodide in HMPA, the major product is the reduced alkane, adamantane, highlighting the competing single-electron transfer (SET) pathway.
Experimental Protocols
Protocol 1: General Procedure for the Olefination of a Sterically Hindered Ketone
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound (1.2 - 2.0 equivalents)
-
Sterically hindered ketone (1.0 equivalent)
-
Anhydrous solvent (e.g., THF, diethyl ether, DMSO)
-
Strong base (e.g., n-butyllithium in hexanes, sodium hydride, sodium amide) (1.1 - 1.8 equivalents)
-
Anhydrous work-up reagents (e.g., saturated aqueous ammonium chloride, water)
-
Extraction solvent (e.g., diethyl ether, ethyl acetate)
-
Drying agent (e.g., anhydrous magnesium sulfate, sodium sulfate)
-
Silica gel for column chromatography
Procedure:
-
Ylide Generation:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum, add this compound.
-
Add anhydrous solvent (e.g., THF) via syringe.
-
Cool the suspension to the desired temperature (typically 0 °C or -78 °C) under a nitrogen atmosphere.
-
Slowly add the strong base via syringe over a period of 10-15 minutes. The formation of the ylide is often indicated by a color change (e.g., to deep red or orange).
-
Allow the mixture to stir at the same temperature for 30-60 minutes, then warm to room temperature and stir for an additional 1-2 hours.
-
-
Olefination Reaction:
-
Dissolve the sterically hindered ketone in a minimal amount of anhydrous solvent in a separate flame-dried flask.
-
Cool the ylide solution to the desired reaction temperature (this may range from room temperature to reflux, depending on the reactivity of the ketone).
-
Slowly add the ketone solution to the ylide solution via syringe.
-
Monitor the reaction progress by thin-layer chromatography (TLC). Due to the low reactivity of hindered ketones, the reaction may require prolonged stirring (24-72 hours) and/or elevated temperatures.
-
-
Work-up and Purification:
-
Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride or water.
-
Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product will contain triphenylphosphine oxide as a major byproduct. This can often be removed by crystallization from a non-polar solvent (e.g., hexanes/ether mixture) or by column chromatography on silica gel.
-
Application Notes and Protocols for Phase Transfer Catalysis with Ethyltriphenylphosphonium Iodide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyltriphenylphosphonium iodide (ETPI) is a quaternary phosphonium salt that serves as a highly effective phase transfer catalyst (PTC).[1][2] In heterogeneous reaction mixtures, where reactants are distributed between immiscible aqueous and organic phases, ETPI facilitates the transfer of anions from the aqueous to the organic phase, thereby accelerating reaction rates and improving yields under milder conditions.[2][3] This versatility makes it a valuable tool in a wide range of organic syntheses, including the production of pharmaceuticals, agrochemicals, and specialty polymers.[4] This document provides detailed application notes and experimental protocols for the use of this compound in key synthetic transformations.
The catalytic action of ETPI stems from the lipophilic nature of the ethyltriphenylphosphonium cation, which pairs with an anion from the aqueous phase. This ion pair is soluble in the organic phase, allowing the anion to react with the organic substrate.[5] The phosphonium salts, including ETPI, are known to tolerate higher temperatures compared to their ammonium counterparts, offering a broader operational window for various reactions.[4]
Applications in Organic Synthesis
This compound is a versatile catalyst for a variety of phase transfer-catalyzed reactions. Key applications include:
-
Synthesis of 3-Hydroxyflavones (Algar-Flynn-Oyamada Reaction): ETPI has been identified as a suitable phase transfer catalyst for the Algar-Flynn-Oyamada (AFO) reaction, which is a crucial method for synthesizing 3-hydroxyflavones from chalcones.[3][6][7] The use of phase transfer catalysis in the AFO reaction has been shown to improve yields and broaden the scope of applicable substrates.[7]
-
N,N-Dimethylation of Primary Aromatic Amines: ETPI can efficiently catalyze the N,N-dimethylation of primary aromatic amines using methyl alkyl carbonates as the methylating agent.
-
C-Alkylation of Active Methylene Compounds: The catalyst is effective in promoting the C-alkylation of compounds containing active methylene groups, a fundamental carbon-carbon bond-forming reaction in organic synthesis.
-
O-Alkylation of Phenols and Synthesis of Ethers: As a phase transfer catalyst, ETPI can be employed in the Williamson ether synthesis and other O-alkylation reactions of phenols, facilitating the formation of ethers by transferring the phenoxide ion into the organic phase.
Experimental Protocols
While specific experimental data for reactions utilizing this compound as the phase transfer catalyst is not extensively detailed in readily available literature, the following protocols are based on established procedures for similar phase transfer-catalyzed reactions and can be adapted and optimized for specific substrates.
General Protocol for Phase Transfer Catalysis
The following diagram illustrates a generalized workflow for a phase transfer-catalyzed reaction using this compound.
Signaling Pathway and Catalytic Cycle
The mechanism of phase transfer catalysis with this compound involves the transport of an anion from the aqueous phase to the organic phase, where the reaction occurs. The catalyst is then regenerated and returns to the aqueous phase to repeat the cycle.
Quantitative Data Summary
The following tables summarize typical reaction conditions and yields for various phase transfer-catalyzed reactions. Note that these are generalized conditions and optimization is often required for specific substrates.
Table 1: C-Alkylation of Active Methylene Compounds
| Entry | Active Methylene Compound | Alkylating Agent | Base | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Diethyl malonate | Ethyl iodide | K₂CO₃ | 1-5 | 60-80 | 2-6 | 85-95 |
| 2 | Ethyl acetoacetate | Benzyl bromide | K₂CO₃ | 1-5 | 50-70 | 1-4 | 90-98 |
| 3 | Malononitrile | n-Butyl bromide | NaOH (50% aq.) | 1-5 | 25-40 | 3-8 | 80-90 |
Table 2: O-Alkylation of Phenols
| Entry | Phenol | Alkylating Agent | Base | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Phenol | n-Butyl bromide | NaOH (50% aq.) | 1-5 | 70-90 | 4-8 | 90-97 |
| 2 | 4-Methoxyphenol | Benzyl chloride | K₂CO₃ | 1-5 | 80-100 | 3-6 | 88-95 |
| 3 | 2-Naphthol | Ethyl iodide | NaOH (50% aq.) | 1-5 | 60-80 | 5-10 | 92-98 |
Table 3: N,N-Dimethylation of Primary Aromatic Amines
| Entry | Amine | Methylating Agent | Base | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Dimethyl carbonate | K₂CO₃ | 2-10 | 120-150 | 12-24 | 70-85 |
| 2 | 4-Toluidine | Dimethyl carbonate | K₂CO₃ | 2-10 | 120-150 | 12-24 | 75-90 |
| 3 | 4-Chloroaniline | Dimethyl carbonate | K₂CO₃ | 2-10 | 130-160 | 18-36 | 65-80 |
Conclusion
This compound is a robust and efficient phase transfer catalyst with broad applicability in organic synthesis. Its thermal stability and catalytic activity make it a valuable alternative to other phase transfer catalysts. The protocols and data presented here provide a foundation for researchers to develop and optimize a wide range of synthetic methodologies, contributing to advancements in drug discovery and materials science. Further investigation into specific substrate scopes and reaction optimizations will continue to expand the utility of this versatile catalyst.
References
- 1. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 2. scribd.com [scribd.com]
- 3. Flavones and Related Compounds: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ethyltriphenylphosphonium acetate | 35835-94-0 | Benchchem [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Ethyltriphenylphosphonium Iodide in Polymerization Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Ethyltriphenylphosphonium Iodide (ETPPI) in various polymerization reactions. ETPPI is a versatile quaternary phosphonium salt that primarily functions as a phase transfer catalyst and a curing agent in the synthesis of specialty polymers and thermosetting resins.
Curing of Epoxy Resins
This compound is widely utilized as an advancement catalyst and curing agent in phenolic-based epoxy resins and thermosetting powder coatings.[1] Its role is to facilitate the cross-linking process, which leads to the formation of a rigid, three-dimensional network characteristic of cured thermoset materials. The presence of ETPPI can significantly influence the curing kinetics, leading to materials with enhanced thermal stability and tailored mechanical properties.
Compared to traditional amine or imidazole-based curing agents, ETPPI offers improved latency and thermal stability.[1] This allows for better control over the curing process, minimizes side reactions, and can result in the formation of longer, straighter chain epoxy molecules with a sharp molecular weight distribution.[1]
Quantitative Data on Epoxy Resin Curing
| Parameter | Value | Reference |
| Catalyst | This compound (ETPPI) | [2] |
| Application | Advancement catalyst in epoxy resin curing | [2] |
| General Concentration Range | 0.001 to 2.0 wt% | [2] |
| Preferred Concentration Range | 0.01 to 0.5 wt% | [2] |
Experimental Protocol: Advancement of Phenolic-Based Epoxy Resins
This protocol is a general guideline based on practices for epoxy resin advancement reactions where ETPPI can be used as a catalyst.
Materials:
-
Liquid diepoxy resin (e.g., diglycidyl ether of bisphenol A)
-
Dihydric phenol (e.g., bisphenol A)
-
This compound (ETPPI)
-
Reaction vessel equipped with a stirrer, thermometer, and nitrogen inlet
Procedure:
-
Combine the diepoxy resin with a portion of the dihydric phenol in the reaction vessel.
-
Heat the mixture to a starting temperature of 100-120°C under a nitrogen atmosphere with stirring.
-
Add the desired amount of ETPPI catalyst (typically 0.01 to 0.5 wt% based on the total reactant weight) to the mixture.
-
Allow the reaction to exotherm to a temperature of 160-200°C.
-
Maintain the reaction mixture at 160-200°C for 1-2 hours to ensure complete reaction.
-
The resulting advanced phenolic product, a mixture of linear phenolic hydroxyl-terminated resin and unreacted dihydric phenol, can then be recovered.
Phase Transfer Catalysis in Fluoroelastomer Synthesis
This compound is instrumental as a phase transfer catalyst (PTC) in the synthesis of specialty polymers like fluoroelastomers. In such systems, the polymerization often occurs between immiscible phases (e.g., an aqueous phase and an organic monomer phase). ETPPI facilitates the transfer of reactive species across the phase boundary, thereby enabling the polymerization to proceed efficiently.
The use of ETPPI as a PTC can lead to better control over polymerization kinetics, molecular weight distribution, and the overall architecture of the resulting polymer. This allows for the tailoring of polymer properties such as thermal stability, chemical resistance, and mechanical strength to meet the demands of specific applications.
Logical Relationship in Phase Transfer Catalysis
Anionic Ring-Opening Polymerization (AROP)
While less documented specifically for ETPPI, phosphonium salts, in general, can act as initiators or catalysts in the anionic ring-opening polymerization (AROP) of cyclic monomers like epoxides and lactones.[3][4] In these reactions, the iodide anion can act as a nucleophile to initiate the ring-opening of the monomer. The phosphonium cation serves as a counter-ion to the growing polymer chain.
The nature of the cation can influence the polymerization kinetics and the properties of the resulting polymer. The use of a bulky, non-coordinating cation like ethyltriphenylphosphonium can lead to a "living" or controlled polymerization, allowing for the synthesis of polymers with well-defined molecular weights and low polydispersity.
Proposed Signaling Pathway for Anionic Ring-Opening Polymerization
References
Application Notes: Ethyltriphenylphosphonium Iodide in the Synthesis of Pharmaceutical Intermediates
1. Introduction
Ethyltriphenylphosphonium iodide (ETPPI) is a quaternary phosphonium salt recognized for its significant versatility and utility in organic synthesis.[1][2] With the CAS number 4736-60-1, this off-white to pale yellow crystalline powder is a crucial reagent for researchers and drug development professionals.[1][3] Its primary applications in the pharmaceutical industry stem from its role as a precursor to Wittig reagents for olefination reactions and as an effective phase-transfer catalyst (PTC).[4][5][6] These dual functionalities allow for the efficient construction of complex molecular architectures commonly found in active pharmaceutical ingredients (APIs).[2][4] The high purity, thermal stability, and catalytic activity of ETPPI make it an indispensable tool in modern medicinal chemistry.[2]
2. Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented below. Sourcing high-purity material is essential to ensure predictable reactivity and minimize the formation of byproducts.[4]
| Property | Value | Reference |
| CAS Number | 4736-60-1 | |
| Molecular Formula | C₂₀H₂₀PI | [1] |
| Molecular Weight | 418.25 g/mol | [1] |
| Appearance | Off-white to pale yellow crystalline powder | [1][7] |
| Melting Point | 164-168 °C | [7] |
| Purity | ≥ 95-98% | [1][3] |
| Solubility | Soluble in polar solvents like ethanol, methanol, DMSO; sparingly soluble in water | [5] |
| Synonyms | ETPPI, Phenylphosphonium ethyl iodide | [1] |
3. Core Applications in Pharmaceutical Synthesis
3.1. The Wittig Reaction: Alkene Synthesis
The most prominent application of ETPPI is in the Wittig reaction, a powerful method for synthesizing alkenes by reacting an aldehyde or ketone with a phosphorus ylide (the Wittig reagent).[4][8] This reaction is fundamental in pharmaceutical synthesis for creating carbon-carbon double bonds, a structural motif present in numerous drug molecules.[4][6] ETPPI serves as a stable precursor salt, which is deprotonated by a strong base to generate the reactive ethylidene triphenylphosphorane ylide.[5][9][10]
The general transformation is highly reliable for converting carbonyls into alkenes, making it a cornerstone in the synthesis of complex organic molecules and drug candidates.[6][9]
Typical Wittig Reaction Conditions
| Carbonyl Substrate | Base | Solvent | Temperature (°C) | Yield (%) | Notes |
| Aromatic Aldehyde | n-Butyllithium | THF | -78 to 25 | > 85 | Reaction is typically fast and clean. |
| Aliphatic Ketone | Sodium Hydride | DMSO | 25 to 50 | 70-90 | Sterically hindered ketones may require longer reaction times or stronger bases.[10] |
| α,β-Unsaturated Aldehyde | Potassium t-butoxide | THF | 0 to 25 | > 80 | Selective for the carbonyl group. |
| Ester-containing Ketone | Sodium amide | Diethyl Ether | 25 | 60-75 | Tolerates ester functional groups.[10] |
3.2. Phase-Transfer Catalysis (PTC)
ETPPI also functions as an efficient phase-transfer catalyst (PTC).[2][4] In pharmaceutical manufacturing, many reactions involve reactants that are soluble in different, immiscible phases (e.g., an organic substrate and an aqueous nucleophile). A PTC facilitates the transfer of one reactant across the phase boundary, dramatically increasing reaction rates and improving yields under milder conditions.[1][4] This is particularly valuable for large-scale synthesis, enhancing efficiency and safety.[1]
3.3. Other Synthetic Applications
Beyond its two primary roles, ETPPI is involved in other important transformations for creating pharmaceutical intermediates:
-
Synthesis of Diaryl-methine Derivatives: Used as a key reactant in C-C bond formation.[7]
-
Asymmetric Hydrogenation: Employed in catalytic systems for creating chiral centers.[7]
-
Synthesis of Heterocyclic Phosphonium Salts: Acts as a precursor for more complex phosphonium salts which are powerful intermediates for C-C coupling reactions to form heterobiaryls, a common pharmacophore.[11]
Protocols: Synthesis of Pharmaceutical Intermediates
Protocol 1: Wittig Olefination for Alkene Synthesis
This protocol describes a general procedure for the synthesis of an alkene from an aldehyde using ETPPI.
Objective: To synthesize 4-propenylanisole, a common intermediate, from anisaldehyde.
Materials:
-
This compound (ETPPI)
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi, 1.6 M in hexanes)
-
Anisaldehyde
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas supply
Experimental Workflow:
Procedure:
-
Ylide Preparation:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer and under an argon atmosphere, add this compound (1.1 equivalents).
-
Add anhydrous THF via syringe. Stir the suspension until all solids are dissolved.
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add n-butyllithium (1.05 equivalents) dropwise via syringe over 15 minutes. A deep red or orange color should develop, indicating the formation of the phosphorus ylide.
-
Allow the solution to stir at 0 °C for 1 hour.
-
-
Reaction with Aldehyde:
-
Dissolve anisaldehyde (1.0 equivalent) in a small amount of anhydrous THF.
-
Add the aldehyde solution dropwise to the ylide solution at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Stir for 4-6 hours or until TLC analysis indicates the consumption of the starting aldehyde.
-
-
Workup and Purification:
-
Cool the reaction mixture back to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract three times with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
The crude product will contain triphenylphosphine oxide as a major byproduct. Purify the residue using silica gel column chromatography (e.g., with a hexane/ethyl acetate gradient) to yield the pure alkene product.
-
Protocol 2: Application as a Phase-Transfer Catalyst
Objective: To demonstrate the use of ETPPI in a nucleophilic substitution reaction between an alkyl halide in an organic solvent and a nucleophile in an aqueous solution.
Materials:
-
1-Bromooctane
-
Sodium cyanide (NaCN)
-
Toluene
-
This compound (ETPPI, 5 mol%)
-
Deionized water
Procedure:
-
To a round-bottom flask, add 1-bromooctane (1.0 equivalent), toluene, and a solution of sodium cyanide (1.5 equivalents) in water.
-
Add ETPPI (0.05 equivalents) to the biphasic mixture.
-
Heat the reaction mixture to 90 °C with vigorous stirring to ensure adequate mixing of the two phases.
-
Monitor the reaction progress by GC or TLC. The reaction is typically complete within 5-8 hours. (Note: A control reaction without ETPPI would show significantly slower conversion).
-
After completion, cool the mixture to room temperature, and separate the organic and aqueous layers.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solvent to obtain the crude product, octyl cyanide, which can be further purified if necessary.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Ethyl-Triphenyl-Phosphonium-Jodid (EPJ) [evonik.com]
- 3. Affordable Price Ethyl Triphenyl Phosphonium Iodide, Medicine Grade, 98% Purity [zeolitechemicals.com]
- 4. nbinno.com [nbinno.com]
- 5. Ethyl triphenylphosphonium iodide Exporter | Ethyl triphenylphosphonium iodide Exporting Company | Ethyl triphenylphosphonium iodide International Distributor [multichemexports.com]
- 6. nbinno.com [nbinno.com]
- 7. This compound | 4736-60-1 [chemicalbook.com]
- 8. Wittig reaction - Wikipedia [en.wikipedia.org]
- 9. nbinno.com [nbinno.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. scientificupdate.com [scientificupdate.com]
Application Notes and Protocols for the Green Chemistry Wittig Reaction with Ethyltriphenylphosphonium Iodide in Aqueous Media
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for conducting the Wittig reaction using ethyltriphenylphosphonium iodide and various aldehydes in an aqueous medium. This environmentally friendly approach aligns with the principles of green chemistry by utilizing water as a solvent, thereby reducing the need for volatile organic compounds.
Introduction
The Wittig reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon double bonds with high reliability and stereocontrol. Traditionally, this reaction is performed in anhydrous organic solvents using strong bases, which poses environmental and safety concerns. The methodology outlined here adapts the Wittig reaction to an aqueous environment, offering a greener and safer alternative without compromising efficiency. This protocol is particularly valuable for the synthesis of various alkenes, which are crucial intermediates in the development of pharmaceuticals and other fine chemicals.
This compound serves as a versatile Wittig reagent precursor. In an aqueous basic medium, it forms the corresponding ylide, which then reacts with an aldehyde to yield the desired alkene. The use of a mild base like sodium bicarbonate and water as the solvent makes this procedure highly attractive for sustainable chemical synthesis.
Reaction Mechanism and Workflow
The aqueous Wittig reaction follows the established mechanism involving the formation of a phosphonium ylide, its reaction with a carbonyl compound to form a betaine intermediate, followed by the formation of an oxaphosphetane ring, which then collapses to the alkene and triphenylphosphine oxide. The use of an aqueous medium can influence the reaction rate and stereoselectivity.
General Reaction Scheme:
Below is a diagram illustrating the experimental workflow for the one-pot aqueous Wittig reaction.
Caption: Experimental workflow for the aqueous Wittig reaction.
Experimental Protocols
The following protocols are based on established methods for aqueous Wittig reactions and can be adapted for specific substrates.
Materials and Reagents
-
This compound (CAS 4736-60-1)
-
Aldehyde (aromatic or aliphatic)
-
Sodium bicarbonate (NaHCO₃)
-
Deionized water
-
Diethyl ether (or other suitable extraction solvent)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate (for chromatography)
General Protocol for the Aqueous Wittig Reaction
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, add this compound (1.2 - 1.5 equivalents) and the desired aldehyde (1.0 equivalent).
-
Addition of Aqueous Base: To the flask, add a saturated aqueous solution of sodium bicarbonate. The volume should be sufficient to create a stirrable slurry.
-
Reaction: Stir the mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Reaction times typically range from 1 to 3 hours.
-
Work-up:
-
Once the reaction is complete, transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer).
-
Combine the organic extracts.
-
Wash the combined organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product, which contains the desired alkene and triphenylphosphine oxide, is purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.
Data Presentation
| Entry | Aldehyde | Alkyl Halide | Product | % Yield | E:Z Ratio |
| 1 | Benzaldehyde | Methyl bromoacetate | Methyl cinnamate | 46.5 (87.0) | 95.5:4.5 |
| 2 | Anisaldehyde | Methyl bromoacetate | Methyl 4-methoxycinnamate | 55.8 (90.5) | 93.1:6.9 |
| 3 | 2-Thiophenecarboxaldehyde | Methyl bromoacetate | Methyl 3-(2-thienyl)propenoate | 54.9 (87.0) | 99.8:0.2 |
| 4 | Benzaldehyde | Bromoacetonitrile | Cinnamonitrile | 56.9 (86.1) | 58.8:41.2 |
Yields in parentheses represent the highest reported yield by a student in the study.
Signaling Pathways and Logical Relationships
The stereochemical outcome of the Wittig reaction is influenced by the nature of the ylide. Stabilized ylides, such as the one derived from this compound (which is considered semi-stabilized), generally favor the formation of the (E)-alkene. The reaction in an aqueous medium can further influence this selectivity.
The following diagram illustrates the key steps and intermediates in the Wittig reaction mechanism.
Caption: Mechanism of the Wittig reaction.
Conclusion
The aqueous Wittig reaction using this compound presents a practical and environmentally responsible method for the synthesis of alkenes. This protocol offers a significant green advantage by replacing hazardous organic solvents with water. The reaction proceeds efficiently at room temperature with a mild base, making it a valuable tool for researchers in academia and industry, particularly in the field of drug development where sustainable synthetic routes are increasingly important. Further optimization of reaction conditions for specific substrates may be necessary to achieve maximum yields and desired stereoselectivity.
Application Notes and Protocols: Ethyltriphenylphosphonium Iodide in the Preparation of Diarylmethine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyltriphenylphosphonium iodide is a versatile phosphonium salt widely utilized in organic synthesis, primarily as a precursor to the corresponding ylide for the Wittig reaction.[1] This application note details its use in the preparation of diarylmethine derivatives, a structural motif present in numerous biologically active compounds. The Wittig reaction provides a reliable method for the synthesis of alkenes with a defined double bond position, which is a significant advantage over other olefination methods. Specifically, the reaction of the ylide derived from this compound with a diaryl ketone yields a 1,1-diaryl-1-propene, a key diarylmethine derivative.
This document provides a detailed protocol for the synthesis of 1,1-diphenyl-1-propene from benzophenone as a representative example, summarizes key quantitative data, and illustrates the reaction workflow.
Core Reaction and Mechanism
The synthesis of diarylmethine derivatives using this compound proceeds via the Wittig reaction. The overall transformation involves two key steps:
-
Ylide Formation: this compound is deprotonated by a strong base to form the ethylidenetriphenylphosphorane ylide.
-
Wittig Reaction: The nucleophilic ylide attacks the electrophilic carbonyl carbon of a diaryl ketone. This is followed by a sequence of steps, including the formation of a betaine intermediate and a subsequent [2+2] cycloaddition to form an oxaphosphetane. The oxaphosphetane then collapses to yield the desired alkene and triphenylphosphine oxide as a byproduct.[2]
The driving force for this reaction is the formation of the highly stable phosphorus-oxygen double bond in triphenylphosphine oxide.[3]
Data Presentation
| Product Name | Starting Materials | Base | Solvent | Yield | Reference |
| 2-Deutero-1,1-diphenylpropene | This compound, Benzophenone | Methylsulfinyl carbanion (from NaH in DMSO-d6) | DMSO-d6 | 42% | [4] |
Note: The yield is reported for the deuterated analog of 1,1-diphenyl-1-propene.
Experimental Protocols
Synthesis of 1,1-Diphenyl-1-propene from Benzophenone
This protocol is based on the Wittig reaction between benzophenone and the ylide generated from this compound.[4]
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Benzophenone
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hexane
-
Ethyl acetate
Equipment:
-
Three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Septa
-
Syringes and needles
-
Argon or Nitrogen gas inlet
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Glass column for chromatography
Procedure:
Part 1: Preparation of the Ylide (Ethylidenetriphenylphosphorane)
-
A three-necked round-bottom flask equipped with a magnetic stir bar, a septum, and an argon inlet is charged with sodium hydride (1.1 equivalents, washed with anhydrous hexanes to remove mineral oil).
-
Anhydrous DMSO is added via syringe, and the suspension is heated to 70-80 °C until the evolution of hydrogen gas ceases, indicating the formation of the methylsulfinyl carbanion (dimsyl sodium). The solution is then cooled to room temperature.
-
This compound (1.0 equivalent) is added to the solution of methylsulfinyl carbanion in anhydrous DMSO under an inert atmosphere.
-
The resulting deep red or orange mixture is stirred at room temperature for 1 hour to ensure complete formation of the ylide.
Part 2: Wittig Reaction with Benzophenone
-
A solution of benzophenone (1.0 equivalent) in a minimal amount of anhydrous DMSO is added dropwise to the ylide solution at room temperature.
-
The reaction mixture is stirred at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
The mixture is transferred to a separatory funnel and extracted three times with diethyl ether.
-
The combined organic layers are washed with water and then with brine, dried over anhydrous magnesium sulfate, and filtered.
-
The solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.
Part 3: Purification
-
The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate solvent system as the eluent to separate the 1,1-diphenyl-1-propene from the triphenylphosphine oxide byproduct.
-
The fractions containing the product are combined, and the solvent is evaporated to yield the purified 1,1-diphenyl-1-propene.
Visualizations
Caption: Experimental workflow for the synthesis of diarylmethine derivatives.
Caption: Simplified mechanism of the Wittig reaction.
References
Application Notes and Protocols: The Role of Ethyltriphenylphosphonium Iodide in Epoxy Resin Curing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyltriphenylphosphonium iodide (ETPPI) is a quaternary phosphonium salt that serves as a highly effective catalyst and curing accelerator for a variety of epoxy resin systems.[1] Its primary role is to facilitate and expedite the cross-linking reactions between epoxy resins and curing agents, leading to the formation of a durable thermoset polymer network. ETPPI is particularly valued for its catalytic activity in epoxy-phenolic and epoxy-anhydride formulations, where it promotes efficient polymerization, often at elevated temperatures.[1] Compared to some traditional amine-based catalysts, phosphonium salts like ETPPI can offer improved latency, providing a longer pot life at ambient temperatures while ensuring rapid curing upon heating. This characteristic is highly advantageous in various industrial applications, including powder coatings, adhesives, and composites, where controlled curing profiles are essential for processability and final product performance.
Mechanism of Action
The catalytic activity of this compound in epoxy resin curing is attributed to its ability to initiate and propagate the polymerization reactions. The precise mechanism can vary depending on the curing agent employed.
In Epoxy-Phenolic Systems: ETPPI facilitates the reaction between the epoxy groups and the phenolic hydroxyl groups. The phosphonium salt acts as a catalyst in the "advancement" or "fusion" process, where a low molecular weight liquid epoxy resin is reacted with a dihydric phenol, such as Bisphenol A (BPA), to produce a higher molecular weight solid epoxy resin.[2][3] The reaction is typically carried out at elevated temperatures, in the range of 160-200°C.
In Epoxy-Anhydride Systems: Phosphonium salts are known to activate the anhydride hardener through an electrophilic attack. This activation facilitates the ring-opening of the anhydride and its subsequent reaction with the epoxy group, initiating the polymerization cascade that leads to the formation of a cross-linked polyester network.
Applications
The versatile catalytic nature of this compound lends itself to a range of applications in materials science and engineering:
-
Powder Coatings: ETPPI is utilized as an accelerator in the formulation of epoxy-based powder coatings to ensure a rapid and complete cure upon baking, resulting in a hard, durable, and chemically resistant finish.
-
Adhesives and Sealants: In structural adhesives, ETPPI can provide a desirable balance of long open time for application and fast cure at elevated temperatures, leading to strong and reliable bonds.
-
Composites and Laminates: For the fabrication of composite materials, particularly in processes like pultrusion and filament winding, ETPPI can be employed to achieve fast curing cycles, thereby increasing production efficiency.
-
Electronic Encapsulation: The controlled reactivity offered by ETPPI is beneficial in encapsulating electronic components, where a void-free and dimensionally stable cured epoxy is crucial for protection and performance.
Quantitative Data Summary
The following tables summarize representative quantitative data on the effect of this compound in epoxy resin systems. It is important to note that specific values can vary significantly based on the formulation, including the type of epoxy resin, the curing agent, and the presence of other additives.
Table 1: Effect of ETPPI on the Advancement of a Diglycidyl Ether of Bisphenol A (DGEBA) Resin with Bisphenol A (BPA)
| Catalyst | Catalyst Concentration (wt%) | Reaction Temperature (°C) | Reaction Time (hr) | Final Epoxy Equivalent Weight (EEW) |
| ETPPI | 0.05 | 160 - 195 | 1 | 492 |
| HEGCl (comparative) | 0.05 | 160 - 195 | 1 | 521 |
| HEGCl (comparative) | 0.025 | 160 - 195 | 1 | 498 |
Data adapted from a comparative study. This table illustrates the catalytic efficiency of ETPPI in increasing the molecular weight of an epoxy resin.[1]
Table 2: Illustrative Effect of ETPPI Concentration on the Glass Transition Temperature (Tg) of a DGEBA-Phenolic System
| ETPPI Concentration (phr)* | Curing Schedule | Glass Transition Temperature (Tg) (°C) |
| 0.2 | 2 hours at 150°C | Value to be determined experimentally |
| 0.5 | 2 hours at 150°C | Value to be determined experimentally |
| 1.0 | 2 hours at 150°C | Value to be determined experimentally |
*phr: parts per hundred resin
Table 3: Representative Mechanical Properties of a DGEBA-Phenolic Epoxy Resin Cured with ETPPI
| Property | Test Method | Value |
| Tensile Strength (MPa) | ASTM D638 | Value to be determined experimentally |
| Tensile Modulus (GPa) | ASTM D638 | Value to be determined experimentally |
| Flexural Strength (MPa) | ASTM D790 | Value to be determined experimentally |
| Flexural Modulus (GPa) | ASTM D790 | Value to be determined experimentally |
Experimental Protocols
Protocol 1: Determination of Curing Kinetics using Differential Scanning Calorimetry (DSC)
This protocol outlines the procedure for analyzing the curing kinetics of an epoxy resin system catalyzed by ETPPI using DSC.[4][5][6][7][8][9]
1. Materials and Equipment:
-
Epoxy resin (e.g., Diglycidyl ether of bisphenol A - DGEBA)
-
Curing agent (e.g., Phenolic hardener or Anhydride hardener)
-
This compound (ETPPI)
-
Differential Scanning Calorimeter (DSC)
-
Hermetic aluminum pans and lids
-
Precision balance (± 0.01 mg)
2. Sample Preparation: a. Accurately weigh the desired amounts of epoxy resin and curing agent into a disposable container. b. Add the specified concentration of ETPPI to the mixture. c. Thoroughly mix the components at a controlled temperature (e.g., using a magnetic stirrer or a planetary mixer) until a homogeneous mixture is obtained. d. Accurately weigh 5-10 mg of the uncured mixture into a hermetic aluminum DSC pan. e. Seal the pan hermetically to prevent any mass loss during the experiment.
3. DSC Analysis (Dynamic Scan): a. Place the sealed sample pan and an empty reference pan into the DSC cell. b. Equilibrate the cell at a starting temperature well below the expected onset of curing (e.g., 25°C). c. Heat the sample at a constant rate (e.g., 5, 10, 15, and 20°C/min) to a temperature where the curing reaction is complete (e.g., 250°C). d. Record the heat flow as a function of temperature.
4. Data Analysis: a. Determine the onset temperature of curing, the peak exothermic temperature, and the total heat of reaction (ΔH) from the DSC thermogram. b. The degree of cure (α) at any given temperature can be calculated by integrating the heat flow curve. c. Use model-free kinetics (e.g., Kissinger or Ozawa-Flynn-Wall method) to determine the activation energy (Ea) of the curing reaction.
Protocol 2: Monitoring Curing Progression using Fourier Transform Infrared (FTIR) Spectroscopy
This protocol describes the use of FTIR spectroscopy to monitor the disappearance of reactive functional groups during the curing of an ETPPI-catalyzed epoxy system.[10][11][12][13][14]
1. Materials and Equipment:
-
Epoxy resin formulation with ETPPI (prepared as in Protocol 1)
-
Fourier Transform Infrared (FTIR) spectrometer with a heated transmission or Attenuated Total Reflectance (ATR) accessory
-
Salt plates (e.g., KBr or NaCl) for transmission or a diamond crystal for ATR
-
Temperature controller
2. Experimental Procedure: a. Apply a thin film of the uncured epoxy mixture onto a salt plate or the ATR crystal. b. Place the sample in the heated accessory of the FTIR spectrometer. c. Set the desired isothermal curing temperature. d. Acquire FTIR spectra at regular time intervals throughout the curing process. e. Collect spectra over a suitable wavenumber range (e.g., 4000-650 cm⁻¹).
3. Data Analysis: a. Identify the characteristic absorption bands of the epoxy group (e.g., around 915 cm⁻¹) and the curing agent's functional group (e.g., phenolic hydroxyl around 3400 cm⁻¹). b. Select a reference peak that does not change during the reaction (e.g., a C-H stretching band from the aromatic rings). c. Normalize the absorbance of the reactive group peaks to the reference peak to account for any variations in film thickness. d. Plot the normalized absorbance of the epoxy group as a function of time to monitor the curing progression. e. The degree of conversion of the epoxy groups can be calculated from the decrease in the normalized peak area.
Visualizations
Caption: Catalytic cycle of ETPPI in epoxy-phenolic curing.
Caption: Experimental workflow for DSC analysis of epoxy curing.
Caption: Logical relationship of ETPPI concentration and resin properties.
References
- 1. WO2019055342A1 - A process for preparing epoxy resins - Google Patents [patents.google.com]
- 2. US4389520A - Advancement catalysts for epoxy resins - Google Patents [patents.google.com]
- 3. youtube.com [youtube.com]
- 4. shimadzu.com [shimadzu.com]
- 5. uotechnology.edu.iq [uotechnology.edu.iq]
- 6. tsapps.nist.gov [tsapps.nist.gov]
- 7. dr.lib.iastate.edu [dr.lib.iastate.edu]
- 8. researchgate.net [researchgate.net]
- 9. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 10. researchgate.net [researchgate.net]
- 11. files.core.ac.uk [files.core.ac.uk]
- 12. mdpi.com [mdpi.com]
- 13. Relation between the Epoxy Resin Curing and the Mechanical Properties of the Composite Reinforced with Aramid/Glass | Research, Society and Development [rsdjournal.org]
- 14. Frontiers | In-situ FTIR spectroscopy of epoxy resin degradation: kinetics and mechanisms [frontiersin.org]
Application Notes and Protocols: Ethyltriphenylphosphonium Iodide (ETPPI)
Document ID: AN-ETPPI-IND-2025 Version: 1.0 Prepared For: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed application notes and representative protocols for the industrial use of Ethyltriphenylphosphonium iodide (ETPPI), CAS No. 4736-60-1. ETPPI is a versatile quaternary phosphonium salt with significant applications in organic synthesis, polymer chemistry, and materials science.[1][2] Its primary roles as a Wittig reagent precursor and a phase-transfer catalyst make it a crucial component in the manufacturing of pharmaceuticals, agrochemicals, and advanced materials.[1]
Physicochemical and Specification Data
Quantitative data for this compound is summarized below. Purity and physical properties are critical for its performance in industrial applications.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 4736-60-1 | [1][3] |
| Molecular Formula | C₂₀H₂₀PI | [1] |
| Linear Formula | (C₆H₅)₃P(I)C₂H₅ | [4] |
| Molecular Weight | 418.25 g/mol | [1][2] |
| Appearance | White to off-white or pale yellow crystalline powder | [1][3][5] |
| Melting Point | 164-168 °C (lit.) | [2][4] |
| Solubility | Soluble in polar solvents (ethanol, methanol, DMSO); sparingly soluble in water | [6] |
| EC Number | 225-245-2 | [5] |
| Beilstein/REAXYS | 3659323 | [4] |
Table 2: Typical Industrial Specifications
| Parameter | Specification | Source(s) |
| Assay | ≥ 98.0% to ≥ 99.0% | [1][3][5][7] |
| Moisture / Loss on Drying | ≤ 0.20% | [3][5] |
| Triphenylphosphine | ≤ 0.50% | [5] |
| Form | Crystalline Powder | [7] |
Core Industrial Applications
Wittig Reagent in Alkene Synthesis
The most prominent application of ETPPI is as a precursor to a phosphonium ylide for the Wittig reaction.[6][8] This reaction is a cornerstone of organic synthesis for creating carbon-carbon double bonds by reacting an aldehyde or ketone with a phosphonium ylide (the Wittig reagent).[9][10]
Role of ETPPI: ETPPI is deprotonated by a strong base to form the ethylidene triphenylphosphorane ylide. This ylide then reacts with a carbonyl compound to produce an alkene and triphenylphosphine oxide. The high thermodynamic stability of the triphenylphosphine oxide byproduct drives the reaction to completion.[11]
Industrial Relevance:
-
Pharmaceuticals: Essential for synthesizing complex organic molecules and active pharmaceutical ingredients (APIs) where specific alkene stereochemistry is required.[12][13] The synthesis of Vitamin A and leukotrienes are classic examples that utilize this chemistry.[9][14]
-
Agrochemicals: Used in the production of pesticides and herbicides containing specific olefin structures.[1]
-
Fine Chemicals: Broadly used in the synthesis of specialty chemicals, fragrances, and natural products.
Caption: Workflow of the Wittig reaction starting from ETPPI.
Phase-Transfer Catalyst (PTC)
ETPPI functions as an effective phase-transfer catalyst, facilitating reactions between reactants in immiscible phases (e.g., an aqueous phase and an organic phase).[6] As a phosphonium salt, it offers high thermal stability compared to some ammonium salt-based PTCs, making it suitable for reactions requiring elevated temperatures.[15][16]
Role of ETPPI: The phosphonium cation ([(C₆H₅)₃PC₂H₅]⁺) is lipophilic and can pair with an anion from the aqueous phase. This ion pair is soluble in the organic phase, effectively transporting the anion to the site of reaction where it can react with the organic substrate.
Industrial Relevance:
-
Polymer Chemistry: Used in the production of fluoroelastomers and other specialty polymers.[5][17]
-
Pharmaceuticals & Agrochemicals: Enables nucleophilic substitution, alkylation, and condensation reactions under milder conditions, increasing yields and reducing the need for harsh solvents.[1][16][18]
-
Organic Synthesis: Applied in reactions like the Algar-Flynn-Oyamada synthesis of 3-hydroxyflavones.[4]
Caption: ETPPI workflow as a phase-transfer catalyst.
Curing Agent and Accelerator
ETPPI is used as a catalyst, accelerator, or curing agent in resin systems, particularly for epoxy resins and thermosetting powder coatings.[3][5][19]
Role of ETPPI: It facilitates and controls the curing process of phenolic-based epoxy resins.[5][19] Compared to traditional amine or imidazole catalysts, phosphonium salts like ETPPI can offer better thermal stability and latency, providing controlled reactivity.[5] This results in longer, straighter chain epoxy molecules with a sharp molecular weight distribution, minimal color formation, and reduced side reactions.[5]
Industrial Relevance:
-
Coatings: Used in the formulation of high-performance powder coatings that require high thermal stability.[3][5]
-
Electronics: Employed in epoxy resin formulations for encapsulating electronic components due to controlled curing and improved material properties.[20]
-
Composites: Acts as a catalyst in the manufacturing of advanced composite materials.
References
- 1. chemimpex.com [chemimpex.com]
- 2. sodiumiodide.net [sodiumiodide.net]
- 3. deepwaterchemicals.com [deepwaterchemicals.com]
- 4. This compound 95 4736-60-1 [sigmaaldrich.com]
- 5. CatOnium ETPI | CAS: 4736-60-1 | [vestachem.com]
- 6. Ethyl triphenylphosphonium iodide Exporter | Ethyl triphenylphosphonium iodide Exporting Company | Ethyl triphenylphosphonium iodide International Distributor [multichemexports.com]
- 7. tnjchem.com [tnjchem.com]
- 8. This compound | 4736-60-1 [chemicalbook.com]
- 9. Wittig reaction - Wikipedia [en.wikipedia.org]
- 10. Wittig Reaction [organic-chemistry.org]
- 11. people.chem.umass.edu [people.chem.umass.edu]
- 12. Affordable Price Ethyl Triphenyl Phosphonium Iodide, Medicine Grade, 98% Purity [zeolitechemicals.com]
- 13. nbinno.com [nbinno.com]
- 14. mdpi.com [mdpi.com]
- 15. alfachemic.com [alfachemic.com]
- 16. Phase Transfer Catalyst Market by Type, End-use Industry and Region - Global Forecast to 2023 | MarketsandMarkets™ [marketsandmarkets.com]
- 17. nbinno.com [nbinno.com]
- 18. phasetransfer.com [phasetransfer.com]
- 19. Ethyl-Triphenyl-Phosphonium-Jodid (EPJ) [evonik.com]
- 20. This compound Etppi Market: Trends & Growth Analysis 2035 [wiseguyreports.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Wittig Reaction with Ethyltriphenylphosphonium Iodide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing reaction conditions for the Wittig reaction using ethyltriphenylphosphonium iodide. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general principle of the Wittig reaction with this compound?
The Wittig reaction is a versatile method for synthesizing alkenes from carbonyl compounds.[1] In this specific case, this compound is deprotonated by a strong base to form the corresponding phosphorus ylide (a non-stabilized ylide). This ylide then reacts with an aldehyde or ketone to yield an alkene and triphenylphosphine oxide. The strong phosphorus-oxygen bond formed in the byproduct is a key driving force for the reaction.
Q2: How is the ethyltriphenylphosphonium ylide generated?
The ylide is typically generated in situ by treating a suspension of this compound in an anhydrous aprotic solvent with a strong base.[2] Common bases for this purpose include n-butyllithium (n-BuLi), sodium hydride (NaH), sodium amide (NaNH₂), and potassium tert-butoxide (KOtBu).[3] The choice of base can significantly impact the reaction's stereoselectivity and yield.
Q3: What is the expected stereoselectivity with the non-stabilized ylide from this compound?
Non-stabilized ylides, such as the one derived from this compound, generally favor the formation of the (Z)-alkene (cis-isomer).[4] This selectivity arises from the kinetic control of the reaction, where the sterically less hindered transition state leading to the syn-oxaphosphetane is formed more rapidly.[5]
Q4: Which carbonyl compounds are suitable for reaction with the ethyltriphenylphosphonium ylide?
The ylide derived from this compound reacts readily with a wide range of aldehydes.[3] While it can also react with ketones, the reaction is often slower, and may result in lower yields, especially with sterically hindered ketones.[6] For reactions with ketones that give poor yields, the Horner-Wadsworth-Emmons reaction is a common alternative.[6]
Q5: How can I remove the triphenylphosphine oxide byproduct from my reaction mixture?
Triphenylphosphine oxide can be challenging to remove due to its polarity and solubility. Common purification methods include:
-
Crystallization: The byproduct can sometimes be removed by recrystallization from a suitable solvent system.
-
Column Chromatography: Flash chromatography on silica gel is a standard method for separating the alkene product from triphenylphosphine oxide.
-
Precipitation: In some cases, triphenylphosphine oxide can be precipitated from the reaction mixture by the addition of a non-polar solvent.
-
Filtration through a silica plug: For less polar products, a quick filtration through a short plug of silica gel can effectively remove the more polar triphenylphosphine oxide.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete Ylide Formation: The base used may not be strong enough, or the reaction conditions may not be sufficiently anhydrous. | 1a. Ensure the use of a strong base such as n-BuLi, NaH, or NaHMDS.[2] 1b. Use anhydrous solvents and flame-dried glassware under an inert atmosphere (e.g., nitrogen or argon). |
| 2. Aldehyde/Ketone Degradation: The carbonyl compound may be unstable under the basic reaction conditions. | 2a. Add the aldehyde or ketone to the pre-formed ylide at a low temperature (e.g., -78 °C or 0 °C).[5] 2b. Consider a "salt-free" Wittig protocol if the carbonyl is particularly base-sensitive. | |
| 3. Steric Hindrance: The aldehyde or ketone is sterically hindered, slowing the reaction. | 3a. Increase the reaction time and/or allow the reaction to warm slowly to room temperature after the initial low-temperature addition.[5] 3b. For highly hindered ketones, consider using the Horner-Wadsworth-Emmons reaction.[6] | |
| Low (Z)-Selectivity / Predominance of (E)-Isomer | 1. Presence of Lithium Salts: When using lithium bases like n-BuLi, the resulting lithium salts can promote equilibration to the thermodynamically more stable (E)-alkene.[5] | 1a. Employ "salt-free" conditions by using sodium or potassium bases such as NaHMDS, KHMDS, or KOtBu.[5] |
| 2. High Reaction Temperature: Running the reaction at room temperature or higher allows for equilibration to the more stable (E)-isomer. | 2a. Perform the reaction at low temperatures, typically starting the addition of the carbonyl compound at -78 °C.[5] | |
| 3. Polar Aprotic Solvent: Solvents like DMF or DMSO can stabilize intermediates, leading to equilibration and a lower Z:E ratio. | 3a. Use non-polar aprotic solvents such as THF, diethyl ether, or toluene to maximize (Z)-selectivity.[5] | |
| Reaction Mixture is Difficult to Purify | 1. Co-elution with Triphenylphosphine Oxide: The product and byproduct have similar polarities. | 1a. Optimize column chromatography conditions (e.g., different solvent systems). 1b. Attempt to precipitate the triphenylphosphine oxide by adding a non-polar solvent like hexanes to a concentrated solution of the crude product. |
Data Presentation: Optimizing Reaction Conditions
The following tables summarize the expected impact of different reaction parameters on the Wittig reaction with non-stabilized ylides like that from this compound. Note: Specific yields and ratios can vary significantly depending on the substrates used.
Table 1: Effect of Base on Stereoselectivity
| Base | Typical Counterion | Effect on (Z)-Selectivity | Rationale |
| n-Butyllithium (n-BuLi) | Li⁺ | Can decrease (Z)-selectivity | Li⁺ salts can catalyze the equilibration of intermediates to the thermodynamically favored (E)-product.[5] |
| Sodium Hydride (NaH) | Na⁺ | Generally good (Z)-selectivity | "Salt-free" conditions (relative to lithium) favor kinetic control.[4] |
| Sodium Amide (NaNH₂) | Na⁺ | Generally good (Z)-selectivity | "Salt-free" conditions favor kinetic control.[3] |
| Sodium bis(trimethylsilyl)amide (NaHMDS) | Na⁺ | Excellent (Z)-selectivity | "Salt-free" conditions favor kinetic control.[5] |
| Potassium tert-Butoxide (KOtBu) | K⁺ | Good (Z)-selectivity | "Salt-free" conditions favor kinetic control.[5] |
Table 2: Influence of Solvent and Temperature on (Z)-Selectivity
| Parameter | Condition for High (Z)-Selectivity | Condition for Lower (Z)-Selectivity | Rationale |
| Solvent | Non-polar aprotic (e.g., THF, Toluene, Diethyl Ether) | Polar aprotic (e.g., DMF, DMSO) | Non-polar solvents favor the kinetically controlled pathway, while polar solvents can stabilize intermediates, allowing for equilibration to the (E)-isomer.[5] |
| Temperature | Low Temperature (-78 °C to 0 °C) | Room Temperature to Reflux | Low temperatures prevent the reversal of the initial addition step, preserving the kinetically formed (Z)-product.[5] |
Experimental Protocols
Protocol 1: General Procedure for High (Z)-Selectivity using a Sodium Base (NaHMDS)
This protocol is designed to maximize the yield of the (Z)-alkene by employing "salt-free" conditions at low temperatures.
-
Preparation: Under an inert atmosphere (N₂ or Ar), add this compound (1.1 eq) to a flame-dried round-bottom flask equipped with a magnetic stir bar.
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF) to the flask to create a suspension.
-
Ylide Formation: Cool the suspension to 0 °C in an ice bath. Add a solution of sodium bis(trimethylsilyl)amide (NaHMDS) (1.05 eq) dropwise. The mixture will typically turn a deep red or orange color, indicating ylide formation. Allow the mixture to stir at 0 °C for 1 hour.
-
Reaction with Carbonyl: Cool the ylide solution to -78 °C (dry ice/acetone bath). Slowly add a solution of the aldehyde (1.0 eq) in anhydrous THF dropwise.
-
Reaction Progression: Stir the reaction mixture at -78 °C for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). Allow the mixture to warm to room temperature.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Procedure using n-Butyllithium (n-BuLi)
This protocol uses the common and strong base n-BuLi. Note that this may result in lower (Z)-selectivity compared to salt-free methods.
-
Preparation: Under an inert atmosphere, suspend this compound (1.1 eq) in anhydrous THF in a flame-dried flask.
-
Ylide Formation: Cool the suspension to 0 °C. Add n-butyllithium (1.05 eq) dropwise. A characteristic color change should be observed. Stir at 0 °C for 1 hour.
-
Reaction with Carbonyl: Cool the ylide solution to -78 °C. Add a solution of the aldehyde (1.0 eq) in anhydrous THF dropwise.
-
Reaction Progression and Work-up: Follow steps 5-8 from Protocol 1.
Visualizations
Caption: Experimental workflow for the Wittig reaction.
Caption: Factors influencing the stereoselectivity of the Wittig reaction.
References
Technical Support Center: Wittig Reactions with Ethyltriphenylphosphonium Iodide
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing Ethyltriphenylphosphonium Iodide in Wittig reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in a Wittig reaction using this compound?
A1: The most prevalent byproduct is triphenylphosphine oxide (Ph₃P=O), which is formed from the phosphorus ylide reagent during the reaction.[1] This byproduct is known for being difficult to remove from the final product due to its physical properties.[1][2] Other potential byproducts can include:
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Unreacted starting materials: Incomplete reactions can leave behind the aldehyde/ketone and the phosphonium salt.
-
E/Z isomers: The Wittig reaction can produce a mixture of E and Z isomers of the desired alkene. The ratio of these isomers is influenced by factors such as the ylide's reactivity and the reaction conditions.[3]
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Products from side reactions of the base: The strong base used to form the ylide can potentially react with other functional groups present in the starting materials.
-
Aldol condensation products: If the aldehyde starting material can enolize, self-condensation can occur as a side reaction.
Q2: How can I remove the triphenylphosphine oxide byproduct?
A2: Several methods can be employed to remove triphenylphosphine oxide:
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Column chromatography: This is a widely used technique to separate the desired alkene from the polar triphenylphosphine oxide.[1]
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Crystallization: If the alkene product is a solid, recrystallization can be an effective purification method as triphenylphosphine oxide may have different solubility characteristics.[1]
-
Precipitation: Triphenylphosphine oxide can sometimes be precipitated out of a nonpolar solvent, such as hexane or ether, while the desired alkene remains dissolved.[1]
-
Alternative Reactions: For challenging separations, consider the Horner-Wadsworth-Emmons (HWE) reaction, which produces a water-soluble phosphate byproduct that is easily removed through aqueous extraction.[1]
Q3: What factors influence the E/Z selectivity of the Wittig reaction?
A3: The stereochemical outcome of the Wittig reaction is influenced by several factors:
-
Ylide Stability: Unstabilized ylides, such as the one derived from this compound, generally favor the formation of the Z-alkene.[4]
-
Presence of Lithium Salts: Lithium salts can affect the stereochemical outcome of the reaction.[3][5]
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Solvent: The choice of solvent can influence the E/Z ratio. For instance, performing the reaction in dimethylformamide in the presence of lithium iodide or sodium iodide can lead to almost exclusively the Z-isomer.[3]
-
Temperature: Lower temperatures can sometimes enhance stereoselectivity.
Q4: My Wittig reaction is not working or giving a low yield. What are the possible causes?
A4: Low or no yield in a Wittig reaction can be attributed to several factors:
-
Inefficient Ylide Formation: The base used may not be strong enough to deprotonate the phosphonium salt effectively. For simple alkylphosphonium salts, strong bases like n-butyllithium (n-BuLi) or sodium hydride (NaH) are often required.[1]
-
Steric Hindrance: Sterically hindered ketones may react slowly or not at all, particularly with less reactive ylides.[3]
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Ylide Decomposition: Phosphorus ylides are sensitive to water and oxygen.[6] Reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) with anhydrous solvents.
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Aldehyde Instability: Aldehydes can be prone to oxidation, polymerization, or decomposition.[3] Using freshly purified aldehydes is recommended.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or no product formation | Incomplete ylide formation. | Use a stronger base (e.g., n-BuLi, NaH) and ensure anhydrous reaction conditions.[1] |
| Sterically hindered ketone. | Consider using the Horner-Wadsworth-Emmons reaction.[3] | |
| Ylide decomposition. | Ensure the reaction is performed under an inert atmosphere with dry solvents.[6] | |
| Impure or degraded aldehyde. | Purify the aldehyde before use. Consider an in-situ generation of the aldehyde if it is particularly unstable.[3] | |
| Mixture of E/Z isomers obtained | Nature of the unstabilized ylide. | This is expected with unstabilized ylides. To favor the Z-isomer, consider using salt-free conditions. For the E-isomer, the Schlosser modification can be employed.[3][5] |
| Difficulty in removing triphenylphosphine oxide | Similar polarity to the product. | Optimize column chromatography conditions (e.g., solvent system). Attempt crystallization or precipitation from a nonpolar solvent.[1] |
| Presence of unexpected byproducts | Side reactions with the base or starting materials. | Protect sensitive functional groups. Re-evaluate the choice of base to a less nucleophilic one if possible. |
| Aldol condensation of the aldehyde. | Add the aldehyde slowly to the ylide solution to maintain a low concentration of the aldehyde. |
Experimental Protocols
General Protocol for a Wittig Reaction with this compound
This protocol is a general guideline and may require optimization for specific substrates.
1. Ylide Formation:
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen), suspend this compound (1.1 equivalents) in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a strong base, such as n-butyllithium (n-BuLi) in hexanes (1.0 equivalent), dropwise to the suspension.
-
Allow the mixture to stir at 0 °C for 1-2 hours, during which the color should change, indicating ylide formation.
2. Reaction with Aldehyde/Ketone:
-
Dissolve the aldehyde or ketone (1.0 equivalent) in anhydrous THF in a separate flame-dried flask under an inert atmosphere.
-
Slowly add the solution of the carbonyl compound to the ylide solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[7]
3. Work-up and Purification:
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with an organic solvent such as diethyl ether or ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
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Remove the solvent under reduced pressure.
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The crude product, containing the desired alkene and triphenylphosphine oxide, can then be purified by column chromatography on silica gel or by crystallization.[7][8]
Visualizations
Caption: General workflow of a Wittig reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. Wittig reaction - Wikipedia [en.wikipedia.org]
- 4. Wittig Reaction [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. sciepub.com [sciepub.com]
How to remove triphenylphosphine oxide from Wittig reaction mixture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing triphenylphosphine oxide (TPPO), a common byproduct of the Wittig reaction.
Frequently Asked Questions (FAQs)
Q1: Why is removing triphenylphosphine oxide (TPPO) from my Witt-ig reaction mixture so challenging?
A1: Triphenylphosphine oxide (TPPO) is a common byproduct in several widely used reactions, including the Wittig, Mitsunobu, and Appel reactions.[1][2] Its removal can be difficult due to its physical properties. It is a stable, non-volatile solid with a high melting point (154-158 °C) and variable solubility in common organic solvents.[3] Often, its polarity is similar to that of the desired product, leading to co-elution during column chromatography.
Q2: What are the most common methods for removing TPPO?
A2: The most common methods for removing TPPO from reaction mixtures include:
-
Precipitation/Crystallization: Exploiting the low solubility of TPPO in non-polar solvents.
-
Complexation and Filtration: Forming an insoluble complex with metal salts.
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Chromatography: Using a silica gel plug or column to adsorb the polar TPPO.
-
Chemical Conversion: Reacting TPPO to form an easily separable derivative.
Q3: Can I avoid column chromatography for TPPO removal?
A3: Yes, several chromatography-free methods are available and are often preferred for larger-scale reactions.[1][2] These include precipitation with non-polar solvents or metal salt complexation.[4]
Troubleshooting Guides
Issue 1: My product and TPPO are co-eluting during column chromatography.
Solution 1: Precipitation with a Non-Polar Solvent
This is a straightforward and often effective method for products that are soluble in moderately polar solvents.[4]
-
Underlying Principle: Triphenylphosphine oxide has low solubility in non-polar solvents like hexanes, pentane, or diethyl ether.[1][4] By dissolving the crude reaction mixture in a minimal amount of a more polar solvent and then adding a non-polar "anti-solvent," the TPPO can be selectively precipitated.[4]
-
Experimental Protocol:
-
Concentrate the crude reaction mixture to obtain a viscous oil or solid.
-
Dissolve the residue in a minimum amount of a suitable solvent in which both the product and TPPO are soluble (e.g., dichloromethane, toluene, or diethyl ether).[4]
-
Slowly add a non-polar solvent such as hexanes or pentane while stirring.
-
Cool the mixture in an ice bath or refrigerator to further decrease the solubility of TPPO and promote crystallization.[4]
-
Collect the precipitated TPPO by filtration.
-
Solution 2: Precipitation of a Triphenylphosphine Oxide-Metal Salt Complex
-
Underlying Principle: As a Lewis base, TPPO can form insoluble complexes with certain metal salts like zinc chloride (ZnCl₂), magnesium chloride (MgCl₂), or calcium bromide (CaBr₂).[3][4][5] These complexes can then be easily removed by filtration.[4] This method is particularly useful for polar products and can be performed in polar solvents.[6][7]
-
Experimental Protocol (using ZnCl₂):
-
After the Wittig reaction is complete, if the reaction was not performed in a polar solvent like ethanol, dissolve the crude reaction mixture in ethanol.[4][6]
-
Add the ZnCl₂ solution to the ethanolic solution of the crude product at room temperature.[4][6]
-
Stir the mixture. Scraping the inside of the flask can help induce precipitation. A white precipitate of the ZnCl₂(TPPO)₂ adduct should form.[4][6]
-
The remaining residue can be further purified by slurrying with a solvent like acetone to remove any excess zinc chloride, which is insoluble.[6]
-
Issue 2: I want to avoid column chromatography altogether, especially for a large-scale reaction.
Solution: Filtration through a Silica Plug
This technique is a rapid and effective way to remove the highly polar TPPO from less polar products.[4][8][9]
-
Underlying Principle: The high polarity of TPPO causes it to adsorb strongly to silica gel. A short plug of silica can therefore be used to retain the TPPO while allowing a less polar product to pass through.[4]
-
Experimental Protocol:
-
Suspend the residue in a non-polar solvent system, such as pentane/ether or hexane/ether.[4][8]
-
Prepare a short column (a "plug") of silica gel in a sintered glass funnel or a chromatography column.
-
Pass the suspension of the crude product through the silica plug.
-
Elute the desired product with a suitable solvent (e.g., ether), leaving the TPPO adsorbed on the silica.[8][9] It may be necessary to repeat this procedure to remove all of the TPPO.[8][9]
Data Presentation
Table 1: Solubility of Triphenylphosphine Oxide in Various Solvents
| Solvent | Solubility (mg/mL) at Room Temperature | Solubility (mg/mL) at 0 °C |
| 2-Propanol | 46.5 | 25.4 |
| Tetrahydrofuran | 169.7 | 105.0 |
| Cyclohexane | Insoluble | Insoluble |
| Toluene | 44.3 | 42.9 |
| Ethanol | ~20 | - |
| DMSO | ~3 | - |
| Dimethylformamide | ~3 | - |
| Water | Almost Insoluble | - |
| Petroleum Ether | Almost Insoluble | - |
| Hexane | Almost Insoluble | - |
Data compiled from multiple sources.[1][10][11][12]
Table 2: Efficiency of TPPO Precipitation with ZnCl₂ in Different Solvents
| Solvent | % TPPO Remaining in Solution |
| Ethanol (EtOH) | <5% |
| Isopropyl Acetate (iPrOAc) | <5% |
| 2-Propanol (iPrOH) | <5% |
| Ethyl Acetate (EtOAc) | <5% |
| Tetrahydrofuran (THF) | <15% |
| 2-Methyltetrahydrofuran (2-MeTHF) | <15% |
| Methyl Ethyl Ketone (MEK) | <15% |
| Methanol (MeOH) | >15% |
| Acetonitrile (MeCN) | >15% |
| Acetone | >15% |
| Dichloromethane (DCM) | No precipitate formed |
Data from a study on the precipitation of TPPO with ZnCl₂.[6][13]
Visualized Experimental Workflows
Caption: Workflow for TPPO removal by precipitation.
References
- 1. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Triphenylphosphine oxide - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. scientificupdate.com [scientificupdate.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents – WEIX RESEARCH GROUP – UW–Madison [weixgroup.chem.wisc.edu]
- 8. shenvilab.org [shenvilab.org]
- 9. Workup [chem.rochester.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
Purification of alkenes synthesized via Ethyltriphenylphosphonium iodide
This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals purifying alkenes synthesized via the Wittig reaction using ethyltriphenylphosphonium iodide.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a Wittig reaction using this compound?
The most common impurity is triphenylphosphine oxide (TPPO), a byproduct of the reaction.[1][2] Depending on the reaction conditions and work-up, unreacted starting materials such as the aldehyde or ketone and the phosphonium salt may also be present.
Q2: Why is triphenylphosphine oxide (TPPO) difficult to remove?
TPPO can be challenging to separate from the desired alkene product due to its good solubility in many common organic solvents and its polarity, which can be similar to that of the product, leading to co-elution during column chromatography.[3][4]
Q3: What are the primary methods for purifying alkenes after a Wittig reaction?
The main purification strategies include:
-
Recrystallization: This is effective when there is a significant difference in solubility between the alkene product and TPPO in a particular solvent.[1][5]
-
Column Chromatography: A standard method for separating compounds based on polarity.[6][7]
-
Precipitation of TPPO: TPPO can be selectively precipitated from the reaction mixture, often by forming a complex with a metal salt like zinc chloride (ZnCl₂).[3][4]
-
Chemical Conversion of Impurities: Low-polarity phosphorus-containing impurities can be chemically modified to become more polar, facilitating their removal by column chromatography.[6]
Q4: Can I avoid column chromatography for purification?
Yes, chromatography-free methods are available and are particularly useful for large-scale reactions.[8][9] Precipitation of TPPO as a metal salt complex or its conversion to an insoluble chlorophosphonium salt using oxalyl chloride are effective chromatography-free techniques.[3][10]
Q5: How can I monitor the progress of the purification?
Thin-layer chromatography (TLC) is a common and effective method to monitor the separation of the alkene product from TPPO and other impurities.[6][11] Staining with potassium permanganate can help visualize the alkene.
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Product and TPPO co-elute during column chromatography. | Similar polarities of the product and TPPO. | 1. Modify the Impurity: Convert the TPPO into a more polar derivative to facilitate separation.[6] 2. Alter the Stationary Phase: Consider using a different stationary phase for chromatography, such as alumina.[12] |
| The desired alkene product does not crystallize during recrystallization. | The product may be too soluble in the chosen solvent, or residual solvent from the reaction work-up is present.[1][5] | 1. Change the Solvent System: Experiment with different solvents or solvent mixtures to find one where the alkene has lower solubility at colder temperatures.[13] 2. Ensure Complete Removal of Reaction Solvents: Thoroughly remove all reaction solvents before attempting recrystallization.[1] |
| Low recovery of the alkene after purification. | The product may be partially lost during multiple purification steps or may be partially soluble in the recrystallization solvent even at low temperatures.[1] | 1. Optimize Recrystallization: Use the minimum amount of hot solvent necessary for dissolution and cool the solution slowly.[13] 2. Combine Purification Methods: A preliminary purification by precipitation of TPPO can reduce the number of subsequent steps.[8] |
| TPPO precipitates out with the product during recrystallization. | The chosen solvent is not ideal for selectively dissolving TPPO while keeping the alkene product crystalline.[14] | 1. Select a More Suitable Solvent: A solvent that can hydrogen bond with the oxygen of TPPO, like an alcohol, may be more effective at keeping it in solution.[1][5] |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol is suitable when the alkene product is a solid and has significantly different solubility from TPPO in the chosen solvent.
-
Solvent Selection: Choose a solvent in which the alkene product is sparingly soluble at room temperature but readily soluble when hot. Isopropyl alcohol or 1-propanol are often good starting points as TPPO is more soluble in them.[1][5][13]
-
Dissolution: Transfer the crude product to an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent to dissolve the solid completely.[13]
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[13]
-
Isolation: Collect the crystals by vacuum filtration, washing with a small amount of the ice-cold solvent.[1]
-
Drying: Dry the purified alkene crystals under vacuum.[14]
Protocol 2: Purification by Column Chromatography
This method is used to separate the alkene from TPPO based on their differing polarities.
-
Adsorbent and Eluent Selection: Use silica gel as the stationary phase. Select an eluent system (e.g., a mixture of hexanes and ethyl acetate) where the alkene and TPPO have different Rf values on TLC.[6]
-
Column Packing: Pack a chromatography column with a slurry of silica gel in the chosen eluent.
-
Loading the Sample: Dissolve the crude product in a minimum amount of the eluent and load it onto the top of the column.
-
Elution: Elute the column with the chosen solvent system, collecting fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure alkene.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified alkene.
Protocol 3: Chromatography-Free Purification via TPPO Precipitation with ZnCl₂
This method is ideal for larger scale reactions or when chromatography is not feasible.[3][4]
-
Dissolution: Dissolve the crude reaction mixture in a polar organic solvent such as ethanol or isopropanol.[3]
-
Addition of ZnCl₂: Add 2 equivalents of zinc chloride (relative to the triphenylphosphine used in the reaction) to the solution.[4]
-
Precipitation: Stir the mixture at room temperature for a couple of hours. A precipitate of the TPPO-ZnCl₂ complex will form.[4]
-
Filtration: Remove the precipitate by filtration.
-
Product Isolation: The filtrate contains the purified alkene. The solvent can be removed under reduced pressure to isolate the product.
Visualizations
Caption: Experimental workflow for the synthesis and purification of alkenes.
Caption: Troubleshooting flowchart for alkene purification.
References
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. Page loading... [wap.guidechem.com]
- 4. echemi.com [echemi.com]
- 5. docsity.com [docsity.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Workup [chem.rochester.edu]
- 8. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. A convenient and mild chromatography-free method for the purification of the products of Wittig and Appel reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. rsc.org [rsc.org]
- 13. youtube.com [youtube.com]
- 14. web.mnstate.edu [web.mnstate.edu]
Controlling E/Z selectivity in Wittig reactions with unstabilized ylides
Welcome to the technical support center for the Wittig reaction. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions regarding the control of E/Z selectivity with unstabilized ylides.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Wittig reaction with an unstabilized ylide is producing a mixture of E/ and Z-alkenes with poor selectivity. How can I favor the Z-isomer?
A1: Poor Z-selectivity with unstabilized ylides often arises from reaction conditions that allow for equilibration of the intermediates.[1][2] Unstabilized ylides typically favor the Z-alkene under kinetic control.[1][3][4] To enhance Z-selectivity, you should employ "salt-free" conditions. Lithium salts, in particular, can have a profound effect on the stereochemical outcome by promoting the equilibration of intermediates.[1][2]
-
Troubleshooting Steps:
-
Choice of Base and Solvent: Generate the ylide using a sodium or potassium base (e.g., NaHMDS, KHMDS, or potassium tert-butoxide) in a non-polar, aprotic solvent like THF or toluene.[5] Avoid using organolithium bases like n-BuLi, as they introduce lithium salts (LiX) as byproducts.
-
Temperature: Run the reaction at low temperatures (e.g., -78 °C) to minimize any potential for equilibration.
-
Salt Scavengers: If the phosphonium salt was prepared with a lithium base, consider using additives that can sequester lithium ions.
-
Q2: I need to synthesize the E-alkene using an unstabilized ylide. How can this be achieved?
A2: The standard Wittig reaction with unstabilized ylides is inherently Z-selective.[4][6] To obtain the E-alkene, you must use a specific procedure known as the Schlosser modification .[1][6][7] This method intentionally intercepts the initial betaine intermediate and inverts its stereochemistry.[1][8]
-
Core Principle of Schlosser Modification:
-
The initial reaction between the ylide and aldehyde is performed at low temperature in the presence of lithium salts to form a lithium-betaine intermediate.
-
A strong base (typically phenyllithium) is added to deprotonate the betaine, forming a β-oxido ylide.
-
A proton source (e.g., a hindered alcohol) is then added to protonate the intermediate, leading to the more thermodynamically stable threo-betaine.
-
Addition of a potassium base like potassium tert-butoxide promotes elimination to the E-alkene.[7]
-
Q3: Why is my Wittig reaction yield low?
A3: Low yields in Wittig reactions can be attributed to several factors:
-
Ylide Formation: Incomplete deprotonation of the phosphonium salt will result in a lower concentration of the active ylide. Ensure you are using a sufficiently strong base and appropriate reaction time for ylide generation.[9][10]
-
Steric Hindrance: Sterically hindered ketones react slowly, especially with less reactive ylides, leading to poor yields.[1][11] In such cases, the Horner-Wadsworth-Emmons reaction might be a better alternative.[1][11]
-
Aldehyde Instability: Aldehydes can be prone to oxidation, polymerization, or decomposition.[11] Ensure your aldehyde is pure and consider using it immediately after purification.
-
Side Reactions: The ylide is a strong base and can cause enolization of the carbonyl compound if it has acidic α-protons.
Q4: Can I run the Wittig reaction in a protic solvent like water?
A4: While traditionally run in anhydrous aprotic solvents, Wittig reactions, particularly with stabilized ylides, can be successfully performed in aqueous media.[12] For unstabilized ylides, which are less stable, this is less common but can be achieved under specific conditions. Reactions in water can sometimes offer accelerated rates and high E-selectivity with stabilized ylides.[12]
Data Presentation: Influence of Conditions on Stereoselectivity
The following table summarizes the expected stereochemical outcomes under different reaction conditions for unstabilized ylides.
| Condition | Ylide Type | Key Reagents/Solvents | Expected Major Product | Rationale |
| Standard (Salt-Free) | Unstabilized (e.g., R=alkyl) | NaHMDS, KHMDS, or KOt-Bu in THF/Toluene | Z-alkene | Kinetic control, irreversible formation of the cis-oxaphosphetane intermediate.[2][13][14] |
| Standard (Salts Present) | Unstabilized (e.g., R=alkyl) | n-BuLi in THF | Mixture of E/Z or reduced Z-selectivity | Lithium salts catalyze the reversible formation of intermediates, allowing for equilibration and loss of stereoselectivity.[1][15] |
| Schlosser Modification | Unstabilized (e.g., R=alkyl) | 1. PhLi (ylide gen) 2. Aldehyde 3. PhLi (deprotonation) 4. t-BuOH 5. KOt-Bu | E-alkene | Inversion of the initial betaine intermediate to the more stable threo diastereomer before elimination.[1][6][7][8] |
Experimental Protocols
Protocol 1: Z-Selective Wittig Reaction (Salt-Free Conditions)
This protocol is designed to maximize the yield of the Z-alkene from an unstabilized ylide.
-
Phosphonium Salt Preparation: In a flame-dried flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve triphenylphosphine in an appropriate solvent (e.g., toluene). Add the corresponding alkyl halide and stir at room temperature or with gentle heating until the phosphonium salt precipitates. Collect the salt by filtration, wash with a non-polar solvent (e.g., diethyl ether), and dry under vacuum.[9]
-
Ylide Generation: Suspend the dried phosphonium salt (1.1 eq.) in anhydrous THF at 0 °C under an inert atmosphere. Add a solution of sodium bis(trimethylsilyl)amide (NaHMDS) (1.05 eq.) dropwise. The formation of the characteristic ylide color (often orange or deep red) indicates successful deprotonation. Stir the mixture for 1 hour at this temperature.
-
Reaction with Aldehyde: Cool the ylide solution to -78 °C. Add a solution of the aldehyde (1.0 eq.) in anhydrous THF dropwise.
-
Reaction Progression: Stir the reaction mixture at -78 °C for 1-2 hours, then allow it to slowly warm to room temperature and stir for an additional 2-4 hours or until TLC analysis indicates complete consumption of the aldehyde.
-
Workup and Purification: Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography to separate the alkene from the triphenylphosphine oxide byproduct.[16]
Protocol 2: E-Selective Wittig Reaction (Schlosser Modification)
This protocol is for the synthesis of E-alkenes from unstabilized ylides.
-
Ylide Generation: In a flame-dried flask under an inert atmosphere, suspend the appropriate phosphonium salt (1.2 eq.) in anhydrous diethyl ether or THF at -78 °C. Add phenyllithium (1.1 eq.) dropwise and stir for 30 minutes.
-
Betaine Formation: Add a solution of the aldehyde (1.0 eq.) in the same solvent dropwise at -78 °C and stir for 1 hour.
-
Betaine Deprotonation: Add a second equivalent of phenyllithium (1.1 eq.) at -78 °C and stir for an additional 30 minutes.
-
Protonation and Isomerization: Add a pre-cooled solution of tert-butanol (1.2 eq.) in the reaction solvent and stir for 1 hour at -78 °C.
-
Elimination: Add potassium tert-butoxide (1.2 eq.) and allow the reaction to slowly warm to room temperature.
-
Workup and Purification: Follow the same workup and purification procedure as described in Protocol 1.
Visualizations
Caption: Kinetic control pathway for Z-alkene synthesis.
Caption: Schlosser modification for E-alkene synthesis.
Caption: Decision flowchart for selecting reaction conditions.
References
- 1. Wittig reaction - Wikipedia [en.wikipedia.org]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. scribd.com [scribd.com]
- 4. adichemistry.com [adichemistry.com]
- 5. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. synarchive.com [synarchive.com]
- 8. Schlosser Modification [organic-chemistry.org]
- 9. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Wittig reactions in water media employing stabilized ylides with aldehydes. Synthesis of alpha,beta-unsaturated esters from mixing aldehydes, alpha-bromoesters, and Ph3P in aqueous NaHCO3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. reddit.com [reddit.com]
- 15. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 16. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Ylide Formation from Ethyltriphenylphosphonium Iodide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the critical step of ylide formation from ethyltriphenylphosphonium iodide. The choice of base is a crucial parameter that significantly impacts reaction efficiency, yield, and handling requirements.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the base in ylide formation?
A1: The base is responsible for deprotonating the α-carbon of the this compound, creating a negatively charged carbon adjacent to the positively charged phosphorus atom. This dipolar species is known as a phosphonium ylide, or Wittig reagent, which is a powerful nucleophile used to convert aldehydes and ketones into alkenes.
Q2: How do I choose the right base for my reaction?
A2: The choice of base depends on several factors, including the pKa of the phosphonium salt, the desired reaction conditions (temperature, solvent), and the scale of your reaction. For non-stabilized ylides like the one derived from this compound, a strong base is required.[1][2] The pKa of the α-proton in similar phosphonium salts is estimated to be around 22 (in DMSO), necessitating a base with a conjugate acid pKa significantly higher than this value.[2]
Q3: Can I use weaker bases for this ylide formation?
A3: Weaker bases such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) are generally not effective for deprotonating simple alkyltriphenylphosphonium salts like this compound.[3] These bases are more suitable for stabilized ylides where the negative charge on the carbanion is delocalized by an adjacent electron-withdrawing group.
Q4: Why is an inert atmosphere important during ylide formation?
A4: Non-stabilized ylides are highly reactive and can be quenched by atmospheric oxygen and moisture.[4] Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is crucial to prevent the degradation of the ylide and ensure a high yield.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or no ylide formation (indicated by lack of color change or poor reaction with carbonyl) | 1. Insufficiently strong base: The base used is not strong enough to deprotonate the phosphonium salt effectively. | - Switch to a stronger base such as n-butyllithium (n-BuLi), sodium hydride (NaH), or potassium tert-butoxide (KOtBu). |
| 2. Poor quality or decomposed base: The base may have degraded due to improper storage or handling. | - Use a fresh bottle of the base or titrate the solution (for n-BuLi) to determine its exact concentration. For solid bases like NaH and KOtBu, ensure they have been stored in a desiccator and handled under an inert atmosphere. | |
| 3. Presence of moisture or oxygen: Traces of water or oxygen in the reaction setup can quench the ylide as it forms. | - Ensure all glassware is thoroughly flame-dried or oven-dried before use. Use anhydrous solvents and maintain a positive pressure of an inert gas (nitrogen or argon) throughout the experiment. | |
| 4. Incomplete dissolution of the phosphonium salt: The phosphonium salt may not be fully soluble in the chosen solvent, leading to incomplete deprotonation. | - Consider using a co-solvent to improve solubility. For instance, if using NaH in THF, the addition of DMSO can significantly improve the reaction rate.[4] | |
| Low yield of the final alkene product | 1. Ylide decomposition: The ylide may be decomposing before it has a chance to react with the carbonyl compound. | - Generate the ylide at a low temperature (e.g., 0 °C or -78 °C for n-BuLi) and add the carbonyl compound shortly after. |
| 2. Side reactions with the base: The base may react with other functional groups in your starting materials. | - If your substrate is sensitive to nucleophilic attack, a sterically hindered base like potassium tert-butoxide might be a better choice than a nucleophilic base like n-BuLi. | |
| 3. Steric hindrance: A sterically hindered ketone may react slowly or not at all with the ylide. | - The Wittig reaction is generally more efficient with aldehydes than with ketones. If possible, consider an alternative synthetic route. | |
| Formation of unexpected byproducts | 1. Reaction of base with solvent: n-BuLi can react with ethereal solvents like THF, especially at higher temperatures. | - Maintain a low temperature during the deprotonation step when using n-BuLi in THF. |
| 2. Aldol condensation of the carbonyl compound: If the carbonyl compound has α-protons, the strong base can catalyze self-condensation. | - Add the carbonyl compound to the pre-formed ylide solution at a low temperature to minimize its exposure to the strong base. |
Data Presentation: Comparison of Common Bases
The following table summarizes the key characteristics and typical reaction conditions for commonly used bases in the formation of the ylide from this compound. Please note that the yields are indicative and can vary based on the specific reaction conditions and the subsequent reaction with the carbonyl compound.
| Base | pKa of Conjugate Acid | Typical Solvent(s) | Typical Temperature (°C) | Reported Conversion/Yield | Advantages | Disadvantages |
| n-Butyllithium (n-BuLi) | ~50 | THF, Diethyl ether | -78 to 0 | Moderate to High | High reactivity, soluble in common ethereal solvents. | Pyrophoric, requires careful handling and titration. Can act as a nucleophile. |
| Sodium Hydride (NaH) | ~36 | THF, DMSO | 0 to 25 | Moderate to High | Non-pyrophoric, easy to handle as a dispersion in mineral oil. | Insoluble in many organic solvents, requiring higher temperatures or the use of DMSO for efficient reaction. |
| Potassium tert-Butoxide (KOtBu) | ~19 | THF, Toluene | 0 to 25 | Moderate to High | Non-pyrophoric, strong, sterically hindered base, less likely to act as a nucleophile. | Can be hygroscopic, may require fresh material for optimal results. |
Conversion data for a similar phosphonium salt suggests that with n-BuLi in THF, the conversion was 48%, while with NaH in THF it was 46%. In DMSO, the conversion with NaH increased to 53%.
Experimental Protocols
Protocol 1: Ylide Formation using n-Butyllithium (n-BuLi)
Materials:
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (solution in hexanes)
Procedure:
-
Under an inert atmosphere (nitrogen or argon), add this compound (1.0 eq) to a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar.
-
Add anhydrous THF via syringe to suspend the salt.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of n-BuLi (1.0 eq) dropwise via syringe. A characteristic orange to reddish-brown color should develop, indicating the formation of the ylide.
-
Stir the mixture at 0 °C for 1 hour to ensure complete deprotonation before proceeding with the addition of the carbonyl compound.[5]
Protocol 2: Ylide Formation using Sodium Hydride (NaH)
Materials:
-
This compound
-
Sodium Hydride (60% dispersion in mineral oil)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Tetrahydrofuran (THF)
Procedure:
-
Under an inert atmosphere, add NaH (1.1 eq, washed with anhydrous hexanes to remove mineral oil if desired) to a flame-dried, two-necked round-bottom flask with a magnetic stir bar.
-
Add anhydrous DMSO (or THF) via syringe. If using DMSO, the formation of the dimsyl anion will occur.
-
Add this compound (1.0 eq) portion-wise to the stirred suspension at room temperature.
-
Stir the mixture at room temperature for 1-2 hours or until the evolution of hydrogen gas ceases and the characteristic color of the ylide appears. The reaction may require gentle warming if THF is used as the sole solvent.
Protocol 3: Ylide Formation using Potassium tert-Butoxide (KOtBu)
Materials:
-
This compound
-
Potassium tert-Butoxide
-
Anhydrous Tetrahydrofuran (THF) or Toluene
Procedure:
-
Under an inert atmosphere, add KOtBu (1.1 eq) to a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar.
-
Add anhydrous THF (or toluene) via syringe.
-
Add this compound (1.0 eq) portion-wise to the stirred suspension at room temperature.
-
Stir the mixture at room temperature for 1-2 hours. The formation of the ylide is indicated by a color change.
Visualizations
References
Stability of Ethyltriphenylphosphonium iodide under reaction conditions
This technical support center provides troubleshooting guides and frequently asked questions regarding the stability and use of Ethyltriphenylphosphonium iodide (ETPI) in chemical reactions. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs) on Stability and Handling
Q1: What are the recommended storage conditions for this compound?
This compound is hygroscopic and sensitive to light.[1][2] To ensure its stability and purity, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[3][4][5] For long-term storage, keeping it under an inert atmosphere (e.g., argon or nitrogen) is recommended.[2] It should also be kept away from heat sources and strong oxidizing agents.[3][4][6]
Q2: How can I visually assess the quality of my this compound?
High-purity this compound is typically a white to off-white or pale yellow crystalline powder.[2][5][7][8] Significant discoloration, such as a distinct yellow or brownish color, may indicate the presence of impurities, potentially from oxidation or decomposition.[9]
Q3: What are the common decomposition products of this compound?
Under reaction conditions, particularly in the presence of moisture or during the Wittig reaction, the primary phosphorus-containing byproduct is triphenylphosphine oxide (TPPO).[10] Thermal decomposition can lead to a variety of products depending on the specific conditions.[10] In the presence of air and light, oxidation can lead to the formation of free iodine, which can cause the salt to turn yellow.[9]
Q4: How does the choice of base affect the stability of the resulting phosphonium ylide?
The formation of the phosphonium ylide by deprotonation of ETPI is a critical step in the Wittig reaction.[3] The stability of the ylide is influenced by the base used. Strong, non-nucleophilic bases such as sodium hydride (NaH), n-butyllithium (n-BuLi), or potassium tert-butoxide (KOtBu) are commonly employed to generate the ylide in situ.[11][12] The choice of base can impact the reaction rate and, in some cases, the stereoselectivity of the resulting alkene. Stabilized ylides (those with electron-withdrawing groups) are more stable and less reactive than non-stabilized ylides.[12]
Troubleshooting Guide for Wittig Reactions using ETPI
Below is a flowchart to guide troubleshooting common issues encountered during Wittig reactions with this compound.
Caption: A troubleshooting workflow for common issues in Wittig reactions.
Q5: My Wittig reaction is not starting, or the ylide is not forming. What could be the issue?
-
Moisture: The presence of water will quench the strong base used for deprotonation and can also hydrolyze the phosphonium salt and the ylide. Ensure all glassware is oven-dried and solvents are anhydrous.
-
Base Inactivity: The base may have degraded. Use a fresh bottle or titrate to determine its activity. For bases like NaH, ensure the mineral oil has been properly washed away with a dry solvent.
-
ETPI Quality: If the ETPI is old or has been improperly stored, it may be hydrated or oxidized, preventing efficient ylide formation.
-
Temperature: Ylide formation is often performed at low temperatures (e.g., 0 °C or -78 °C) to prevent ylide decomposition, especially for less stable ylides.
Q6: The ylide forms, but the reaction with my aldehyde or ketone is slow or incomplete. What should I consider?
-
Steric Hindrance: Sterically hindered ketones react much slower than aldehydes.[11] In such cases, prolonged reaction times, higher temperatures, or using the Horner-Wadsworth-Emmons reaction may be necessary.[11]
-
Carbonyl Reactivity: Electron-poor carbonyls are more reactive. If your carbonyl compound is electron-rich, the reaction will be slower.
-
Ylide Stability: If the reaction is run for a long time at elevated temperatures, the ylide itself may begin to decompose, reducing the overall yield.
Q7: My Wittig reaction gives a low yield of the desired alkene. What are the common causes?
-
Incomplete reaction: See Q6.
-
Side reactions: The ylide can be sensitive to air and moisture, leading to decomposition. Running the reaction under an inert atmosphere is crucial.
-
Purification challenges: The primary byproduct, triphenylphosphine oxide (TPPO), can sometimes be difficult to separate from the desired alkene, leading to product loss during purification. Recrystallization or careful column chromatography is often required.
Quantitative Stability Data
The following tables summarize the available quantitative data on the stability of this compound.
Table 1: Thermal and Physical Properties of this compound
| Property | Value | Source(s) |
| Melting Point | 164-168 °C | [2] |
| 161-171 °C | [9] | |
| 166-173 °C | [5] | |
| 170 °C | [13] | |
| 238 °C | [3] | |
| Boiling Point | Decomposes before boiling | [3] |
| Flash Point | > 226 °C | [6] |
| Appearance | White to off-white/pale yellow crystalline powder | [2][5][7] |
| Purity (Assay) | ≥ 98% | [7][8] |
Note: The wide range of reported melting points may be due to variations in purity and analytical methods.
Table 2: Solubility and Stability of this compound in Common Solvents
| Solvent | Solubility | Stability Notes | Source(s) |
| Water | Highly soluble | Susceptible to slow hydrolysis. | [4] |
| Methanol | Soluble | Generally stable. | [3] |
| Ethanol | Soluble | Generally stable. | [3] |
| DMSO | Soluble | Generally stable. | [3] |
| Chloroform | Soluble | Generally stable. | [2] |
| Dichloromethane | Soluble | Generally stable. | [2] |
| Acetone | Soluble | Generally stable. | [2] |
| Tetrahydrofuran (THF) | Sparingly soluble | Commonly used for Wittig reactions; ylide is formed in situ. | [3] |
| Benzene | Sparingly soluble | Can be used in suspensions for some reactions. | [10] |
Key Experimental Protocols
Protocol 1: General Procedure for the Wittig Reaction
This protocol describes a general method for the synthesis of an alkene from an aldehyde using this compound.
1. Ylide Formation:
- Under an inert atmosphere (argon or nitrogen), suspend this compound (1.1 equivalents) in anhydrous THF in a flame-dried flask.
- Cool the suspension to 0 °C in an ice bath.
- Slowly add a strong base (e.g., n-butyllithium in hexanes, 1.05 equivalents) dropwise.
- Allow the mixture to stir at 0 °C for 1 hour. The formation of the ylide is often indicated by a color change (typically to orange or deep red for non-stabilized ylides).
2. Reaction with Carbonyl:
- Dissolve the aldehyde (1.0 equivalent) in anhydrous THF.
- Slowly add the aldehyde solution to the ylide mixture at 0 °C.
- Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.
3. Work-up and Purification:
- Quench the reaction by adding water or saturated aqueous ammonium chloride.
- Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
- Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
- Concentrate the solution under reduced pressure.
- Purify the crude product by column chromatography or recrystallization to separate the alkene from triphenylphosphine oxide.
Visualizations of Reaction Mechanisms
Caption: A simplified mechanism of the Wittig reaction.
Caption: A simplified pathway for the alkaline hydrolysis of ETPI.[14]
References
- 1. 1-Hydroxyalkylphosphonium Salts—Synthesis and Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | 4736-60-1 [chemicalbook.com]
- 3. Ethyl triphenylphosphonium iodide Exporter | Ethyl triphenylphosphonium iodide Exporting Company | Ethyl triphenylphosphonium iodide International Distributor [multichemexports.com]
- 4. CatOnium ETPI | CAS: 4736-60-1 | [vestachem.com]
- 5. deepwaterchemicals.com [deepwaterchemicals.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. chemimpex.com [chemimpex.com]
- 8. Affordable Price Ethyl Triphenyl Phosphonium Iodide, Medicine Grade, 98% Purity [zeolitechemicals.com]
- 9. deepwaterchemicals.com [deepwaterchemicals.com]
- 10. repositorio.uchile.cl [repositorio.uchile.cl]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 13. labproinc.com [labproinc.com]
- 14. Kinetics of alkaline hydrolysis of quaternary phosphonium salts. The influence of aprotic solvents on the hydrolysis of ethyl(phenyl)phosphonium iodides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Phosphonium Salts in Phase Transfer Catalysis
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common problems encountered when using phosphonium salts in phase transfer catalysis (PTC).
Frequently Asked Questions (FAQs)
Q1: Why is my phosphonium salt catalyst decomposing?
A1: Phosphonium salts are generally known for their high thermal and chemical stability, especially when compared to their ammonium counterparts. However, they can decompose under certain conditions. The primary causes of decomposition are:
-
High Temperatures: Although thermally robust, phosphonium salts can degrade at elevated temperatures. The exact temperature depends on the specific salt's structure and the anion present.
-
Strongly Basic Conditions: The most common degradation pathway for phosphonium salts in the presence of a strong base is the formation of a phosphine oxide and a hydrocarbon.[1] This is particularly relevant in reactions requiring a high concentration of hydroxide ions.
Q2: How can I detect catalyst decomposition?
A2: The formation of triphenylphosphine oxide (TPPO) or other phosphine oxides is a key indicator of decomposition.[1] This can be monitored using spectroscopic techniques:
-
³¹P NMR Spectroscopy: This is a direct method to observe the degradation of the phosphonium salt. A characteristic signal for phosphine oxide will appear around +30 ppm in the ³¹P NMR spectrum.[2][3] By integrating the signals of the phosphonium salt and the phosphine oxide, one can quantify the extent of decomposition.
Q3: My reaction yield is low when using a phosphonium salt catalyst. What are the potential causes?
A3: Low yields in PTC reactions using phosphonium salts can stem from several factors beyond catalyst decomposition:
-
Inefficient Phase Transfer: The catalyst may not be effectively transferring the reactant from the aqueous phase to the organic phase. This can be due to poor solubility of the catalyst in the organic phase or insufficient agitation to create a large interfacial area between the phases.
-
Side Reactions: The reactants or products may be undergoing side reactions under the reaction conditions. This could be due to the temperature being too high or the base being too strong.
-
Product Inhibition: The product formed may be inhibiting the catalyst, preventing it from participating in further catalytic cycles.
-
Impure Reagents: The presence of impurities in the starting materials or solvents can interfere with the reaction.[4] For instance, acidic impurities in an aldehyde can quench the ylide in a Wittig reaction.[5]
Q4: Are there differences in stability between different phosphonium salts?
A4: Yes, the stability of a phosphonium salt is influenced by its structure and the accompanying anion. For example, tetraphenyl phosphonium salts are noted for their stability at high temperatures and are used in applications like fluoride halex reactions and polymerizations.[6] The choice of anion also plays a significant role in the thermal stability of the salt.[7]
Q5: When should I choose a phosphonium salt catalyst over a quaternary ammonium salt?
A5: Phosphonium salts are often preferred over quaternary ammonium salts under more demanding reaction conditions due to their superior stability.[1][8] Quaternary ammonium salts are susceptible to Hofmann elimination, a degradation pathway that occurs in the presence of a base and heat, leading to the formation of an alkene and a tertiary amine.[1][8] Phosphonium salts are not prone to this degradation pathway, making them more suitable for reactions requiring high temperatures or strongly basic media.[1] This enhanced stability can translate to higher yields and purer products.[1]
Troubleshooting Guides
Scenario 1: Suspected Catalyst Decomposition
If you suspect your phosphonium salt catalyst is decomposing, follow this troubleshooting workflow:
dot
Caption: Troubleshooting workflow for suspected catalyst decomposition.
Scenario 2: General Low Reaction Yield
For general low yields where catalyst decomposition is not immediately evident, consider the following logical relationship of factors:
dot
Caption: Logical relationship of factors contributing to low reaction yield.
Data Presentation
Table 1: Thermal Stability of Tetrabutylphosphonium-Based Ionic Liquids
This table provides the onset decomposition temperatures for various tetrabutylphosphonium salts, highlighting the influence of the anion on thermal stability.
| Cation | Anion | Decomposition Onset Temperature (°C) |
| Tetrabutylphosphonium | Bromide | ~300 |
| Tetrabutylphosphonium | Bis(trifluoromethylsulfonyl)imide | >400 |
| Tetrabutylphosphonium | Salicylate | ~250-300 |
| Tetrabutylphosphonium | Benzoate | ~250-300 |
Note: Decomposition temperatures are approximate and can vary with experimental conditions.[7]
Table 2: Comparative Catalyst Performance in the Alkylation of Sodium Benzoate
This table compares the yield of butyl benzoate using different phase transfer catalysts under the same reaction conditions.
| Catalyst | Catalyst Type | Yield of Butyl Benzoate (%) |
| Tetra Phenyl Phosphonium Bromide | Phosphonium | 98 |
| Tri Capryryl methyl Ammonium Chloride | Ammonium | 92 |
| Tetra Butyl Ammonium Bromide | Ammonium | 91 |
Reaction Conditions: 1:1 molar ratio of Sodium Benzoate to Butyl Bromide, 0.001 mole of catalyst, toluene/water solvent system, 60°C, 60 minutes, 500 rpm agitation.[9]
Experimental Protocols
Protocol 1: Detection of Phosphonium Salt Decomposition by ³¹P NMR
Objective: To qualitatively and quantitatively assess the decomposition of a phosphonium salt catalyst to its corresponding phosphine oxide.
Methodology:
-
Sample Preparation: At various time points during your reaction, withdraw a small aliquot (e.g., 0.1-0.5 mL) of the organic phase. If necessary, dilute the sample with a deuterated solvent (e.g., CDCl₃) suitable for NMR analysis.
-
NMR Acquisition: Acquire a proton-decoupled ³¹P NMR spectrum.
-
Data Analysis:
-
Identify the chemical shift of your starting phosphonium salt.
-
Look for a new peak in the region of +25 to +40 ppm, which is characteristic of phosphine oxides.[2] For example, the peak for triphenylphosphine oxide appears at approximately +30.00 ppm.[2]
-
Integrate both the phosphonium salt peak and the phosphine oxide peak. The relative integration values will give you the molar ratio of the intact catalyst to its decomposition product.
-
Protocol 2: General Procedure for Optimizing a PTC Reaction with a Phosphonium Salt
Objective: To improve the yield of a phase transfer catalyzed reaction by systematically optimizing key parameters.
Methodology:
-
Establish a Baseline: Run the reaction according to your initial protocol and determine the yield and purity of the product. Analyze the crude reaction mixture for byproducts and unreacted starting materials using techniques like TLC, GC-MS, or NMR.
-
Screen Reaction Temperature: Set up a series of small-scale reactions at different temperatures (e.g., room temperature, 40°C, 60°C, 80°C). Monitor the reactions by TLC or GC to determine the optimal balance between reaction rate and byproduct formation.
-
Evaluate Base Concentration and Type: If your reaction is base-mediated, evaluate the effect of different bases (e.g., KOH vs. NaOH) and their concentrations. In some cases, a weaker base like potassium carbonate may be sufficient and less detrimental to the catalyst's stability. While both NaOH and KOH are strong bases, KOH is sometimes preferred as the potassium cation can have different effects on the reaction system compared to sodium.[10][11]
-
Optimize Stirring Rate: The rate of agitation is crucial for maximizing the interfacial area between the aqueous and organic phases. Compare reaction progress at different stirring speeds (e.g., 300 rpm, 500 rpm, 700 rpm) to ensure the reaction is not mass-transfer limited.
-
Catalyst Loading: Vary the amount of phosphonium salt catalyst used (e.g., 0.5 mol%, 1 mol%, 2 mol%, 5 mol%) to find the optimal loading that provides a high reaction rate without unnecessary cost or purification challenges.
-
Solvent Selection: The choice of the organic solvent can influence the solubility of the catalyst-anion pair and the overall reaction rate. Screen a few common PTC solvents (e.g., toluene, chlorobenzene, heptane) to identify the best medium for your specific reaction.
Catalyst Decomposition Pathway
The primary degradation route for phosphonium salts under basic conditions is through nucleophilic attack by hydroxide on the phosphorus center, leading to the formation of a phosphine oxide and a hydrocarbon.
dot
Caption: General decomposition pathway of a phosphonium salt in the presence of a strong base.
References
- 1. benchchem.com [benchchem.com]
- 2. rsc.org [rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Sodium Toxicity: Should NaOH Be Substituted by KOH in Plant Tissue Culture? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Detailed Look at Potassium Hydroxide vs Sodium Hydroxide [jamgroupco.com]
Technical Support Center: Recrystallization of Ethyltriphenylphosphonium Iodide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of ethyltriphenylphosphonium iodide by recrystallization. It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses common issues encountered during the recrystallization of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| The compound "oils out" instead of crystallizing. | The melting point of the compound is lower than the boiling point of the solvent, causing it to separate as a liquid. | - Add a small amount of a solvent in which the compound is more soluble (a "good" solvent) to the hot mixture to lower the saturation point. - Allow the solution to cool more slowly to give crystals time to form. - Try a different solvent system with a lower boiling point. |
| No crystals form upon cooling. | - Too much solvent was used, and the solution is not supersaturated. - The solution is supersaturated, but crystal nucleation has not initiated. | - Evaporate some of the solvent to increase the concentration and then allow it to cool again. - Induce crystallization by: - Scratching the inside of the flask with a glass rod at the meniscus. - Adding a seed crystal of pure this compound. - Cool the solution in an ice bath to further decrease solubility. |
| The resulting crystals are colored (yellowish). | The starting material contains colored impurities that are co-crystallizing with the product. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. Note: Use charcoal sparingly as it can also adsorb the desired product. - Perform a hot filtration to remove the charcoal and any other insoluble impurities. |
| Low recovery of purified crystals. | - Too much solvent was used, and a significant amount of the product remains in the mother liquor. - The crystals were not completely collected during filtration. - The crystals were washed with a solvent in which they have some solubility. | - Use the minimum amount of hot solvent necessary to fully dissolve the crude product. - Cool the solution thoroughly in an ice bath to maximize crystal precipitation. - Ensure all crystals are transferred to the filter funnel. - Wash the collected crystals with a minimal amount of ice-cold solvent. |
| The compound is difficult to handle due to its hygroscopic nature. | This compound readily absorbs moisture from the atmosphere. | - Use dry solvents for the recrystallization. - Perform the filtration and subsequent handling of the crystals under an inert atmosphere (e.g., nitrogen or argon) if possible. - Dry the purified crystals thoroughly under vacuum. - Store the purified product in a desiccator. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent system for the recrystallization of this compound?
A1: A mixture of acetone and ethyl acetate (2:1 v/v) has been reported to be effective, yielding white crystals.[1] Other potentially suitable solvents for phosphonium salts include mixtures of aprotic solvents like ethyl acetate/acetonitrile.[2] The ideal solvent or solvent mixture should dissolve the compound when hot but not when cold.
Q2: What is the expected appearance and melting point of pure this compound?
A2: Pure this compound should be a white to off-white or light yellow crystalline powder. Its reported melting point is in the range of 164-170 °C.
Q3: My this compound is an oil and won't solidify. What should I do?
A3: Phosphonium salts can be prone to oiling out, especially in the presence of moisture. Try dissolving the oil in a dry, aprotic solvent and then induce crystallization by slow cooling, scratching the flask, or adding a seed crystal. If it remains an oil, purification by other means, such as column chromatography, may be necessary before attempting recrystallization again.
Q4: How can I prevent the decomposition of this compound during recrystallization?
A4: this compound is sensitive to light. It is advisable to protect the solution from direct light during the recrystallization process by wrapping the flask in aluminum foil. Also, avoid prolonged heating, as this can lead to decomposition.
Q5: What is a typical recovery yield for the recrystallization of this compound?
A5: A yield of 75% has been reported when using an acetone/ethyl acetate solvent system for purification after synthesis.[1] However, the yield will vary depending on the purity of the starting material and the specific conditions of the recrystallization.
Experimental Protocols
Recrystallization using Acetone and Ethyl Acetate
This protocol is based on a reported method for the purification of this compound.[1]
Materials:
-
Crude this compound
-
Acetone (ACS grade, dry)
-
Ethyl acetate (ACS grade, dry)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Stir bar
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
-
Spatula
-
Glass rod
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a minimal amount of a 2:1 mixture of acetone and ethyl acetate. Gently heat the mixture while stirring until the solid is completely dissolved. Avoid boiling the solution vigorously.
-
Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot gravity filtration.
-
Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation and contamination. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethyl acetate to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
-
Characterization: Determine the melting point and weigh the final product to calculate the percent recovery.
| Parameter | Value | Reference |
| Solvent System | Acetone:Ethyl Acetate (2:1 v/v) | [1] |
| Reported Yield | 75% | [1] |
| Appearance | White crystals | [1] |
Logical Workflow
Caption: Recrystallization workflow for the purification of this compound.
References
Technical Support Center: Ethyltriphenylphosphonium Iodide
This technical support center provides guidance for researchers, scientists, and drug development professionals on the handling, storage, and use of Ethyltriphenylphosphonium iodide, with a focus on its moisture sensitivity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a quaternary phosphonium salt.[1] It is commonly used as a Wittig reagent in organic synthesis for the preparation of alkenes.[2][3][4] It also finds applications as a phase transfer catalyst and in the curing of epoxy resins.[1]
Q2: Is this compound sensitive to moisture?
Yes, this compound is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1][3][5][6][7] This is a critical property to consider during handling and storage to ensure the reagent's integrity and the success of reactions.
Q3: How should I store this compound?
To minimize moisture absorption, store this compound in a cool, dry, and well-ventilated area in a tightly sealed container.[1][6][8][9][10] It is also light-sensitive and should be kept in a dark place.[3][6][7][11] For long-term storage, consider using a desiccator.
Q4: What are the visible signs of moisture absorption in this compound?
Moisture absorption can cause the white to off-white crystalline powder to clump together or change in appearance.[5] While subtle, any deviation from a free-flowing powder may indicate moisture contamination.
Q5: How does moisture affect the performance of this compound in a Wittig reaction?
Moisture can have a detrimental effect on the Wittig reaction. The ylide, which is formed by treating the phosphonium salt with a strong base, is highly reactive and can be protonated and decomposed by water.[12] This reduces the amount of active ylide available to react with the carbonyl compound, leading to lower yields or reaction failure.[13] While some Wittig reactions with stabilized ylides have been shown to work in aqueous media, the ylide derived from this compound is not considered stabilized and is sensitive to water.[14][15][16]
Q6: Can I dry this compound if it has been exposed to moisture?
Yes, it is possible to dry this compound that has absorbed moisture. A common method is to dry it in a vacuum oven at a temperature below its melting point (164-170°C) for several hours.[3][5][7][11][17] Alternatively, it can be dried over a strong desiccant in a desiccator.[17]
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving this compound, particularly those related to its moisture sensitivity.
| Problem | Potential Cause | Recommended Solution |
| Low or no yield in a Wittig reaction | Moisture contamination: The phosphonium salt, solvent, or glassware may not have been sufficiently dry, leading to the decomposition of the ylide.[12][13] | Ensure all glassware is oven-dried and cooled under an inert atmosphere.[18] Use anhydrous solvents. Dry the this compound in a vacuum oven before use.[17] |
| Inefficient ylide formation: The base used may not be strong enough or may have degraded. | Use a strong, fresh base such as n-butyllithium or sodium hydride.[12] Ensure the base has not been exposed to air or moisture.[13] | |
| Reagent has clumped together | Moisture absorption: The reagent has been exposed to atmospheric moisture during storage or handling.[5] | Break up the clumps with a spatula before use, but for best results, dry the reagent thoroughly under vacuum.[5][17] Store the reagent in a desiccator. |
| Inconsistent reaction results | Variable moisture content: The amount of moisture in the reagent may vary between batches or due to different handling procedures. | Implement a standardized protocol for handling and drying the reagent for every experiment to ensure reproducibility. |
Experimental Protocols
Protocol 1: Drying this compound
This protocol describes a general method for drying this compound that has been exposed to moisture.
Materials:
-
This compound
-
Vacuum oven
-
Schlenk flask or other suitable glassware
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Place the this compound in a clean, dry Schlenk flask.
-
Attach the flask to a vacuum line and slowly apply a vacuum.
-
Gently heat the flask in a heating mantle or oil bath to a temperature between 80-100°C. Caution: Do not exceed the melting point of the salt (164-170°C).[3][7][11]
-
Dry under vacuum for 4-6 hours.
-
Allow the flask to cool to room temperature under vacuum.
-
Backfill the flask with an inert gas like nitrogen or argon.
-
Immediately transfer the dried salt to a glovebox or handle it under an inert atmosphere for weighing and use.
Protocol 2: Setting up a Wittig Reaction under Anhydrous Conditions
This protocol provides a general workflow for a Wittig reaction using the dried this compound.
Materials:
-
Dried this compound
-
Anhydrous solvent (e.g., THF, distilled from sodium/benzophenone)[13]
-
Strong base (e.g., n-butyllithium in hexanes)
-
Aldehyde or ketone
-
Oven-dried glassware
-
Inert gas supply (Nitrogen or Argon)
-
Syringes and needles
Procedure:
-
Assemble the oven-dried glassware while hot and allow it to cool under a stream of inert gas.[18]
-
Under a positive pressure of inert gas, add the dried this compound to the reaction flask.
-
Add the anhydrous solvent via a syringe.
-
Cool the resulting suspension in an ice or dry ice/acetone bath.
-
Slowly add the strong base (e.g., n-butyllithium) dropwise via syringe. The formation of the ylide is often indicated by a color change (typically to a yellow or orange color).
-
Allow the mixture to stir at the appropriate temperature for the time specified in your reaction protocol to ensure complete ylide formation.
-
Add a solution of the aldehyde or ketone in the anhydrous solvent dropwise to the ylide solution at the appropriate temperature.
-
Allow the reaction to proceed as per your specific protocol.
-
Work up the reaction using standard procedures, which typically involves quenching the reaction, extraction, and purification.
Visual Workflow
The following diagram illustrates a troubleshooting workflow for a failed or low-yielding Wittig reaction where moisture sensitivity of this compound is a suspected cause.
References
- 1. CatOnium ETPI | CAS: 4736-60-1 | [vestachem.com]
- 2. Wittig Reaction [organic-chemistry.org]
- 3. chembk.com [chembk.com]
- 4. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 5. tutorchase.com [tutorchase.com]
- 6. sodiumiodide.net [sodiumiodide.net]
- 7. labproinc.com [labproinc.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. deepwaterchemicals.com [deepwaterchemicals.com]
- 10. deepwaterchemicals.com [deepwaterchemicals.com]
- 11. 4736-60-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. researchgate.net [researchgate.net]
- 14. Wittig reactions in water media employing stabilized ylides with aldehydes. Synthesis of alpha,beta-unsaturated esters from mixing aldehydes, alpha-bromoesters, and Ph3P in aqueous NaHCO3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Phosphonium Ylides in Organic Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and experimental challenges encountered when using phosphonium ylides in organic synthesis. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Wittig Reaction Issues
Q1: My Wittig reaction is not proceeding to completion, or the yield is very low. What are the common causes and how can I troubleshoot this?
A1: Low conversion in a Wittig reaction can stem from several factors:
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Ylide Instability: Non-stabilized ylides are highly reactive and can decompose if not used promptly after generation. They are sensitive to moisture and oxygen. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).[1]
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Insufficiently Strong Base: The pKa of the phosphonium salt determines the required base strength. For simple alkylphosphonium salts, strong bases like n-butyllithium (n-BuLi) or sodium hydride (NaH) are necessary to ensure complete deprotonation and ylide formation.[1][2] Weaker bases may not generate a sufficient concentration of the ylide.
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Steric Hindrance: Sterically hindered ketones are less reactive towards phosphonium ylides, especially stabilized ylides.[3] If you are working with a hindered ketone, consider using a more reactive, non-stabilized ylide or switching to the Horner-Wadsworth-Emmons (HWE) reaction, which often performs better with hindered substrates.
-
Ylide Solubility: Ensure the phosphonium salt is sufficiently soluble in the reaction solvent to allow for efficient deprotonation. If solubility is an issue, a different anhydrous solvent may be required.
Troubleshooting Workflow for Low Conversion
Caption: Troubleshooting guide for low Wittig reaction yields.
Q2: My Wittig reaction is producing a mixture of E/Z isomers. How can I control the stereoselectivity?
A2: The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the phosphonium ylide and the reaction conditions.
-
Non-stabilized ylides (e.g., those with alkyl substituents) typically react under kinetic control to favor the formation of the Z-alkene.[4][5] This is because the initial cycloaddition to form the oxaphosphetane intermediate is irreversible and proceeds through a less sterically hindered transition state.
-
Stabilized ylides (e.g., those with electron-withdrawing groups like esters or ketones) react reversibly, allowing for thermodynamic equilibration to the more stable E-alkene.[3][4][5]
-
Semi-stabilized ylides (e.g., with aryl or vinyl substituents) often give mixtures of E and Z isomers.
To control stereoselectivity:
-
For Z-alkenes from non-stabilized ylides: Use salt-free conditions. Lithium salts can decrease Z-selectivity by promoting equilibration of the betaine intermediate.[6][7][8] Using sodium- or potassium-based bases (e.g., NaHMDS, KHMDS) in a non-polar, aprotic solvent like THF or toluene can enhance Z-selectivity.[2]
-
For E-alkenes from non-stabilized ylides: The Schlosser modification can be employed. This involves treating the intermediate betaine with a second equivalent of a strong base (like phenyllithium) at low temperatures to epimerize it to the more stable threo-betaine, which then collapses to the E-alkene upon addition of a proton source.[3][5][7]
-
For E-alkenes with stabilized ylides: The standard Wittig conditions are usually sufficient.
-
For Z-alkenes with stabilized ylides: Consider the Horner-Wadsworth-Emmons (HWE) reaction with the Still-Gennari modification . This uses phosphonates with electron-withdrawing groups (e.g., trifluoroethyl esters) and specific base/solvent combinations (e.g., KHMDS/18-crown-6 in THF) to strongly favor the Z-alkene.[9]
Data Presentation: Influence of Reaction Conditions on Stereoselectivity
| Ylide Type | Aldehyde | Base | Solvent | Additive | Z:E Ratio | Reference |
| Non-stabilized | Benzaldehyde | n-BuLi | THF | LiI | 58:42 | [2] |
| Non-stabilized | 2-Naphthaldehyde | NaTMP | THF/Hexane | None | 93:7 | [10] |
| Non-stabilized | 2-Naphthaldehyde | LiTMP | THF/Hexane | None | 43:57 | [10] |
| Stabilized | Various | Various | Various | None | Predominantly E | [3][4] |
| HWE (Still-Gennari) | Various | KHMDS | THF | 18-crown-6 | up to 98:2 | [11] |
Q3: How can I remove the triphenylphosphine oxide byproduct from my reaction mixture?
A3: Triphenylphosphine oxide (TPPO) is a common and often difficult-to-remove byproduct of the Wittig reaction due to its polarity and solubility in many organic solvents. Several strategies can be employed for its removal:
-
Chromatography: Column chromatography is the most common method. TPPO is more polar than many alkene products, so it will have a lower Rf value on silica gel.
-
Crystallization: If your desired alkene is a solid, recrystallization may be effective as TPPO might have different solubility properties.
-
Precipitation: In some cases, TPPO can be precipitated from a non-polar solvent like hexane or a mixture of hexane and ether, while the desired product remains in solution.
-
Use of the Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction uses phosphonate esters instead of phosphonium salts. The resulting phosphate byproduct is water-soluble and can be easily removed by an aqueous workup.[12]
2. Ylide Decomposition and Other Side Reactions
Q1: My ylide solution changes color and seems to lose its reactivity over time. What is happening?
A1: Phosphonium ylides, particularly non-stabilized ones, can undergo several decomposition pathways:
-
Hydrolysis and Alcoholysis: Ylides are strong bases and are readily protonated by water or alcohols, leading to the formation of a phosphonium salt which is unreactive in the Witt-ig reaction.[1] This is often followed by hydrolysis or alcoholysis of the phosphonium salt to produce a hydrocarbon and phosphine oxide.[1][13] It is crucial to use anhydrous solvents and reagents and to maintain an inert atmosphere.
-
Autoxidation: Some ylides can react with atmospheric oxygen, leading to the formation of symmetrical alkenes and triphenylphosphine oxide.[14] This is another reason to work under inert conditions.
-
Thermal Decomposition: At elevated temperatures, some phosphonium ylides can undergo rearrangement or decomposition.[15]
Reaction Pathway: Ylide Hydrolysis
Caption: Simplified pathway of phosphonium ylide hydrolysis.
Q2: I am observing unexpected rearranged products in my reaction. What kind of side reactions could be occurring?
A2: While less common than for sulfur or nitrogen ylides, phosphonium ylides can undergo sigmatropic rearrangements.
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[9][9]-Sigmatropic Rearrangement: Allylic phosphonium ylides can undergo a thermal[9][9]-rearrangement to form homoallylic phosphonates.[15] This process can be synthetically useful for generating new C-C bonds.
-
Stevens ([12][15]) and Sommelet-Hauser ([9][12]) Rearrangements: These are more characteristic of sulfur and nitrogen ylides but have been observed in some phosphonium ylide systems, though they are not as common.[9]
Q3: Can phosphonium ylides react with other functional groups besides aldehydes and ketones?
A3: Yes, under certain conditions, phosphonium ylides can react with other electrophiles, leading to side products or desired alternative transformations.
-
Esters: Generally, phosphonium ylides do not react with esters. However, intramolecular reactions can occur to form enol ethers.[16]
-
Epoxides: The reaction of phosphonium ylides with epoxides can lead to the formation of cyclopropanes, although this is not as common as the Wittig reaction.
-
Umpolung Reactivity: Under photoredox catalysis, the typically nucleophilic ylide can exhibit "umpolung" or reversed polarity, acting as an electrophile. This can lead to ylide-ylide coupling reactions to form symmetrical alkenes, often with high Z-selectivity.[14][17]
Experimental Protocols
Protocol 1: Schlosser Modification for E-Alkene Synthesis from Non-Stabilized Ylides
This protocol is adapted from the general principles of the Schlosser modification to favor the formation of E-alkenes.[3][5][7]
-
Ylide Generation: In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), suspend the alkyltriphenylphosphonium salt (1.05 eq.) in anhydrous THF. Cool the suspension to -78 °C (dry ice/acetone bath). Add a strong base such as n-butyllithium (1.0 eq.) dropwise. Stir the mixture at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 30 minutes to ensure complete ylide formation.
-
Reaction with Carbonyl: Cool the ylide solution back down to -78 °C. Add a solution of the aldehyde (1.0 eq.) in anhydrous THF dropwise. Stir at this temperature for 1 hour to form the syn-betaine-lithium salt adduct.
-
Epimerization: While maintaining the temperature at -78 °C, add a second equivalent of a strong base, typically phenyllithium (1.0 eq.), dropwise. Stir for 30 minutes to deprotonate the betaine and allow it to equilibrate to the more stable anti-β-oxido ylide.
-
Protonation and Elimination: Add a proton source, such as a pre-cooled solution of HCl in diethyl ether, dropwise to the reaction mixture at -78 °C. Allow the reaction to slowly warm to room temperature. The anti-betaine will protonate and subsequently eliminate triphenylphosphine oxide to yield the E-alkene.
-
Workup: Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., diethyl ether). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Protocol 2: Horner-Wadsworth-Emmons (HWE) Reaction (Still-Gennari Modification for Z-Alkene Synthesis)
This protocol is a general procedure for the Still-Gennari modification to favor the formation of Z-alkenes.[9][12]
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere, add 18-crown-6 (1.5 eq.) and dissolve it in anhydrous THF. Cool the solution to -78 °C.
-
Deprotonation: Add potassium bis(trimethylsilyl)amide (KHMDS) (1.1 eq., as a solution in toluene or THF) dropwise to the cooled THF solution. Stir for 10 minutes.
-
Phosphonate Addition: Add the bis(trifluoroethyl)phosphonoacetate reagent (1.1 eq.) dropwise. Stir for 30 minutes at -78 °C to form the phosphonate carbanion.
-
Carbonyl Addition: Add a solution of the aldehyde (1.0 eq.) in anhydrous THF dropwise.
-
Reaction: Stir the reaction mixture at -78 °C for several hours, monitoring the progress by TLC.
-
Workup: Quench the reaction at -78 °C with a saturated aqueous solution of NH₄Cl. Allow the mixture to warm to room temperature.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Logical Relationship of Stereoselective Methods
Caption: Selection guide for stereoselective olefination methods.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Wittig reaction - Wikipedia [en.wikipedia.org]
- 4. Wittig Reaction [organic-chemistry.org]
- 5. adichemistry.com [adichemistry.com]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. aces.onlinelibrary.wiley.com [aces.onlinelibrary.wiley.com]
- 15. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 16. synarchive.com [synarchive.com]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Filtration of Triphenylphosphine Oxide Precipitate
This technical support center is designed to assist researchers, scientists, and drug development professionals in effectively removing triphenylphosphine oxide (TPPO) precipitate, a common byproduct in many organic reactions.
Frequently Asked Questions (FAQs)
Q1: Why is the removal of triphenylphosphine oxide (TPPO) often challenging?
A1: Triphenylphosphine oxide can be difficult to remove due to its high polarity, which often leads to co-purification with the desired product, especially during column chromatography.[1] On a large scale, traditional chromatographic methods become less feasible for removing this byproduct.[1]
Q2: What are the primary strategies for removing TPPO precipitate?
A2: The main techniques for TPPO removal can be broadly categorized as:
-
Precipitation/Crystallization: This method involves selectively precipitating either the TPPO or the desired product from a suitable solvent system.[1][2]
-
Chromatography: Techniques like silica gel plug filtration are effective for separating TPPO from less polar products.[1][2][3][4]
-
Complexation with Metal Salts: TPPO, being a Lewis base, can form insoluble complexes with metal salts like zinc chloride (ZnCl₂), magnesium chloride (MgCl₂), and calcium bromide (CaBr₂), which can then be easily removed by filtration.[2][5][6][7]
-
Scavenging Resins: Solid-supported reagents can be used to bind with TPPO, allowing for its removal through simple filtration.[1]
Q3: How do I select the most appropriate method for my experiment?
A3: The choice of method depends on several factors, including the polarity and stability of your product, the reaction solvent, and the scale of your reaction. A general decision-making workflow is outlined below.
Caption: Decision workflow for selecting a TPPO removal method.
Troubleshooting Guides
Issue: TPPO is co-eluting with my product during silica plug filtration.
Cause: This typically occurs if the polarity of the elution solvent is too high, causing the polar TPPO to travel with the product.
Solution:
-
Solvent System Adjustment: Begin with a non-polar solvent like hexane or pentane to wash your product through the silica plug while the more polar TPPO remains adsorbed on the silica.[1][3][4]
-
Minimal Solvent Volume: Suspend the crude residue in a minimal amount of a non-polar solvent before loading it onto the silica plug.[1][2]
Issue: The TPPO-metal salt complex is not precipitating.
Cause: Several factors can hinder the precipitation of the TPPO-metal salt complex.
Solutions:
-
Anhydrous Conditions: Ensure that the metal salts and solvents are anhydrous, as water can interfere with the formation of the complex.[1]
-
Concentration: Adjust the concentration of the crude mixture; a more dilute solution might be necessary.[1]
-
Sufficient Stirring: Allow the mixture to stir for an adequate amount of time (a couple of hours is often sufficient) to ensure complete complex formation and precipitation.[1][8]
-
Induce Precipitation: Gently scraping the inside of the flask can help induce precipitation.[2]
Issue: My desired product is complexing with the metal salt.
Cause: Some products may also coordinate with the metal salt, leading to co-precipitation and loss of yield.
Solutions:
-
Alternative Metal Salt: Try a different metal salt (e.g., switch from ZnCl₂ to MgCl₂ or CaBr₂).
-
Alternative Method: If metal salt complexation proves unsuitable for your product, consider other methods like solvent-based precipitation or silica plug filtration.[1]
Experimental Protocols
Protocol 1: Precipitation of TPPO using Zinc Chloride (ZnCl₂)
This method is effective for removing TPPO from reactions conducted in polar solvents.[5][9]
Materials:
-
Crude reaction mixture containing TPPO
-
Anhydrous ethanol (EtOH)
-
Anhydrous zinc chloride (ZnCl₂)
-
Acetone
Procedure:
-
If the reaction was not performed in ethanol, concentrate the crude mixture and redissolve it in ethanol.
-
Prepare a 1.8 M solution of anhydrous ZnCl₂ in warm ethanol.[2][5][9]
-
To the ethanolic solution of the crude product at room temperature, add 2 equivalents of the ZnCl₂ solution (relative to the initial amount of triphenylphosphine).[1][8]
-
Stir the mixture for a couple of hours. A white precipitate of the ZnCl₂(TPPO)₂ complex should form.[2][5][9]
-
Collect the precipitate by vacuum filtration.
-
The filtrate contains your purified product. Concentrate the filtrate to remove the ethanol.
-
The remaining residue can be slurried with acetone to remove any excess zinc chloride, which is insoluble.[5][9]
Protocol 2: Filtration through a Silica Plug
This technique is a rapid and efficient way to remove highly polar TPPO from less polar products.[2][3][4]
Materials:
-
Crude reaction mixture containing TPPO
-
Silica gel
-
Non-polar solvent (e.g., pentane, hexane, diethyl ether)
-
Sintered glass funnel or chromatography column
Procedure:
-
Concentrate the crude reaction mixture to obtain a viscous oil or solid.
-
Suspend the residue in a minimal amount of a non-polar solvent system, such as pentane/ether or hexane/ether.[2][3][4]
-
Prepare a short column ("plug") of silica gel in a sintered glass funnel or a chromatography column.
-
Pass the suspension of the crude product through the silica plug.
-
Elute the desired product with a suitable non-polar or slightly polar solvent, leaving the TPPO adsorbed on the silica.[3][4]
Caption: Experimental workflows for TPPO removal.
Data Summary
The selection of a suitable solvent is critical for the successful removal of TPPO. The following table summarizes the solubility of TPPO in various common laboratory solvents.
| Solvent | Solubility of TPPO | Reference |
| Deionized Water | Almost insoluble | [10][11][12] |
| Cyclohexane | Almost insoluble | [10][11][12] |
| Petroleum Ether | Almost insoluble | [10][11] |
| Hexane | Poorly soluble/Almost insoluble | [6][8][10][11] |
| Pentane | Not soluble | [8] |
| Diethyl Ether | Poorly soluble when cold | [6] |
| Toluene | Soluble | [10][11] |
| Benzene | Readily soluble | [10][11] |
| Dichloromethane | Readily soluble | [10][11][12] |
| Ethyl Acetate | Soluble | [10][11] |
| Ethanol | Readily soluble | [10][11][12] |
| Acetic Acid | Readily soluble | [10][11] |
| Formic Acid | Readily soluble | [10][11] |
The efficiency of TPPO removal using metal salt precipitation can be influenced by the molar ratio of the metal salt to TPPO.
| Metal Salt | Molar Ratio (Salt:TPPO) | TPPO Removal Efficiency | Reference |
| ZnCl₂ | 1:1 | 90% | [9] |
| ZnCl₂ | 2:1 | >90% (selected as optimal) | [9] |
| ZnCl₂ | 3:1 | Undetectable in solution | [9] |
| CaBr₂ | Not specified | 95-98% from THF solution | [7] |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. shenvilab.org [shenvilab.org]
- 4. Workup [chem.rochester.edu]
- 5. Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Triphenylphosphine oxide - Wikipedia [en.wikipedia.org]
- 7. scientificupdate.com [scientificupdate.com]
- 8. echemi.com [echemi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Chromatographic Purification of Wittig Reaction Products
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the chromatographic purification of Witt-ig reaction products.
Troubleshooting Guides
Issue 1: Product and Triphenylphosphine Oxide (TPPO) Co-elute During Column Chromatography
Cause: The most common challenge in purifying Wittig reaction products is the separation of the desired alkene from the triphenylphosphine oxide (TPPO) byproduct.[1][2] Due to their often similar polarities, these compounds can co-elute during column chromatography, leading to impure product fractions.
Solutions:
-
Optimize the Solvent System: The key to successful chromatographic separation is selecting an appropriate solvent system.[3]
-
For Nonpolar Products: Start with a nonpolar eluent and gradually increase the polarity. A common starting point is a mixture of hexanes and ethyl acetate.[4][5] For very nonpolar products, you can begin with 100% hexanes or a small percentage (e.g., 5%) of ethyl acetate or diethyl ether in hexanes.[6]
-
For Polar Products: If your product is polar, a more polar solvent system will be required. Consider systems like dichloromethane/methanol.[6]
-
-
Utilize a Silica Gel Plug: For a rapid, less solvent-intensive purification, a silica gel plug can be effective. The highly polar TPPO will adsorb strongly to the silica, allowing the less polar product to be eluted with a nonpolar solvent.[7]
-
Consider Alternative Chromatography Techniques: If standard silica gel chromatography fails, consider reverse-phase chromatography where the stationary phase is nonpolar and the mobile phase is polar.
Issue 2: Difficulty in Visualizing Spots on TLC Plate
Cause: The Wittig product, starting aldehyde/ketone, and TPPO may not all be UV-active, making visualization under a UV lamp challenging.
Solutions:
-
Use a Variety of Visualization Techniques:
-
UV Light: Many aromatic compounds will be visible under UV light.
-
Iodine Chamber: Placing the TLC plate in a chamber with iodine crystals will stain most organic compounds, appearing as brown spots.
-
Potassium Permanganate (KMnO₄) Stain: This stain is particularly useful for visualizing alkenes, which will appear as yellow or brown spots on a purple background. The starting carbonyl compound may also be visualized.
-
p-Anisaldehyde Stain: This stain can produce a range of colors for different functional groups, aiding in the differentiation of spots.
-
Issue 3: Streaking of Spots on the TLC Plate
Cause: Streaking on a TLC plate can be caused by several factors, including the sample being too concentrated, the presence of highly polar impurities, or interaction of acidic/basic compounds with the silica gel.
Solutions:
-
Dilute the Sample: Prepare a more dilute solution of your crude reaction mixture for spotting.
-
Modify the Mobile Phase:
-
For acidic compounds, adding a small amount of acetic acid to the eluent can improve the spot shape.
-
For basic compounds, adding a small amount of triethylamine can prevent streaking.
-
-
Filter the Crude Mixture: Before running a column, filtering the crude reaction mixture through a small plug of silica or celite can remove baseline impurities that may cause streaking.
Frequently Asked Questions (FAQs)
Q1: How do I choose the initial solvent system for my column?
A1: The best practice is to first determine the optimal solvent system using Thin Layer Chromatography (TLC).[3] The ideal solvent system will give a good separation between your product and TPPO, with the Rf value of your product being around 0.25-0.35.[8] This Rf range generally ensures that the compound will elute from the column in a reasonable volume of solvent and be well-separated from impurities.
Q2: My product is very nonpolar. How can I separate it from other nonpolar impurities?
A2: For very nonpolar compounds, you will need a very nonpolar eluent system. Start with 100% hexanes or petroleum ether. You can gradually increase the polarity by adding very small amounts of a slightly more polar solvent like toluene or dichloromethane. Careful fractionation and analysis of each fraction by TLC will be crucial.
Q3: Can I avoid column chromatography altogether?
A3: Yes, several non-chromatographic methods can be effective for removing the bulk of TPPO, which can be particularly useful for large-scale reactions.[5]
-
Precipitation/Crystallization: TPPO is often poorly soluble in nonpolar solvents like hexanes, pentane, or diethyl ether.[7] You can often precipitate the TPPO by concentrating the reaction mixture and triturating it with a nonpolar solvent.
-
Complexation with Metal Salts: TPPO can form insoluble complexes with metal salts like zinc chloride (ZnCl₂) or magnesium chloride (MgCl₂).[1][7] These complexes can be removed by filtration. This method can be particularly useful for polar products where precipitation with nonpolar solvents is not feasible.[6]
Q4: How can I confirm that my purified fractions contain the product and are free of TPPO?
A4: TLC is the primary method for monitoring the column and analyzing the collected fractions. Spot the starting material, the crude reaction mixture, and each collected fraction on a TLC plate. By comparing the Rf values, you can identify the fractions containing your purified product. To confirm the absence of TPPO, you can co-spot a pure sample of TPPO (if available) alongside your purified fractions. Spectroscopic methods such as ¹H NMR and ³¹P NMR can also be used to confirm the purity of the final product.
Data Presentation
Table 1: Typical Rf Values of Wittig Reaction Components on Silica Gel TLC
| Compound | Solvent System (Hexane:Ethyl Acetate) | Approximate Rf Value |
| Nonpolar Alkene (e.g., Stilbene) | 9:1 | 0.6 - 0.8 |
| Moderately Polar Alkene | 4:1 | 0.4 - 0.6 |
| Starting Aldehyde/Ketone | 4:1 | 0.2 - 0.4 |
| Triphenylphosphine Oxide (TPPO) | 4:1 | 0.1 - 0.2 |
| Triphenylphosphine Oxide (TPPO) | 1:1 | 0.3 - 0.5 |
Note: Rf values are highly dependent on the specific substrate, exact solvent composition, and TLC plate conditions. This table provides general guidance.
Table 2: Comparison of Purification Methods for a Typical Wittig Reaction
| Purification Method | Typical Yield | Typical Purity | Advantages | Disadvantages |
| Flash Column Chromatography | 60-90% | >95% | High purity achievable, applicable to a wide range of products. | Can be time-consuming and require large volumes of solvent. |
| Precipitation (Nonpolar Solvent) | 70-95% | 80-95% | Simple, fast, and good for large scale. | May not remove all TPPO, product may co-precipitate. |
| **Precipitation (with ZnCl₂) ** | 80-98% | >98% | Highly effective for polar and nonpolar products, can be chromatography-free.[6] | Requires an additional reagent and subsequent workup steps to remove the metal salt. |
Experimental Protocols
Protocol 1: Thin-Layer Chromatography (TLC) Analysis of a Wittig Reaction Mixture
Objective: To determine the optimal solvent system for column chromatography and to monitor the progress of the reaction.
Materials:
-
TLC plates (silica gel 60 F₂₅₄)
-
Developing chamber (e.g., a beaker with a watch glass cover)
-
Capillary spotters
-
Crude reaction mixture dissolved in a volatile solvent (e.g., dichloromethane)
-
A series of developing solvents (eluents) of varying polarity (e.g., different ratios of hexane:ethyl acetate)
-
UV lamp
-
Iodine chamber or potassium permanganate stain
Methodology:
-
Pour a small amount (0.5-1 cm depth) of the chosen eluent into the developing chamber. Place a piece of filter paper in the chamber to ensure saturation of the atmosphere with solvent vapors and cover it.
-
Using a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate.
-
Using a capillary spotter, carefully spot the dissolved crude reaction mixture onto the baseline. Make the spot as small as possible. It is also helpful to spot the starting aldehyde/ketone as a reference.
-
Place the TLC plate in the developing chamber, ensuring the baseline is above the solvent level. Cover the chamber.
-
Allow the solvent to ascend the plate until it is about 1 cm from the top.
-
Remove the plate from the chamber and immediately mark the solvent front with a pencil.
-
Allow the plate to dry completely.
-
Visualize the spots using a UV lamp. Circle the visible spots with a pencil.
-
If necessary, further visualize the plate using an iodine chamber or by dipping it in a potassium permanganate stain.
-
Calculate the Rf value for each spot using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).
-
Repeat with different solvent systems to find one that provides good separation between the product and TPPO, with the product Rf value ideally between 0.25 and 0.35.[8]
Protocol 2: Flash Column Chromatography Purification
Objective: To purify the Wittig reaction product from TPPO and other impurities.
Materials:
-
Glass chromatography column
-
Silica gel (for flash chromatography)
-
Sand
-
Cotton or glass wool
-
Optimal eluent system determined by TLC
-
Crude reaction mixture
-
Collection tubes or flasks
-
Air or nitrogen line for applying pressure
Methodology:
-
Column Packing:
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a small layer of sand (about 1 cm).
-
Prepare a slurry of silica gel in the chosen eluent.
-
Pour the slurry into the column, tapping the side gently to ensure even packing and remove air bubbles.
-
Allow the silica to settle, and then add another layer of sand (about 1 cm) on top of the silica bed.
-
Drain the solvent until it is just level with the top of the sand.
-
-
Loading the Sample:
-
Dissolve the crude reaction mixture in a minimal amount of the eluent or a more volatile solvent like dichloromethane.
-
Carefully apply the sample solution to the top of the silica gel using a pipette.
-
Allow the sample to run into the silica gel until the liquid level is at the top of the sand.
-
Carefully add a small amount of fresh eluent and allow it to run into the column. Repeat this step a few times to ensure the entire sample is loaded onto the silica in a narrow band.
-
-
Elution and Fraction Collection:
-
Carefully fill the column with the eluent.
-
Apply gentle pressure to the top of the column using an air or nitrogen line to force the solvent through the column at a steady rate.
-
Begin collecting fractions in separate test tubes or flasks.
-
Monitor the separation by collecting small samples from the eluting solvent and analyzing them by TLC.
-
-
Isolation of the Product:
-
Once the fractions containing the pure product have been identified by TLC, combine them.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified Wittig product.
-
Mandatory Visualizations
Caption: General workflow for the purification of Wittig reaction products.
Caption: Troubleshooting decision tree for co-eluting product and TPPO.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Solved Based on your TLC analysis, was the recrystallization | Chegg.com [chegg.com]
- 4. benchchem.com [benchchem.com]
- 5. Chromatography [chem.rochester.edu]
- 6. Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. How To Choose The Best Eluent For Thin Layer Chromatography (TLC) - Blogs - News [alwsci.com]
Validation & Comparative
A Comparative Guide to the Spectroscopic Analysis of Wittig Reaction Products
For researchers, scientists, and drug development professionals, the Wittig reaction stands as a cornerstone of synthetic organic chemistry, prized for its reliability in constructing carbon-carbon double bonds. The precise characterization of the resulting alkene products is paramount for ensuring purity, determining stereochemistry, and confirming successful synthesis. This guide provides a comprehensive comparison of the spectroscopic analysis (NMR, IR, and MS) of Wittig reaction products against common alternative alkene synthesis methodologies, supported by experimental data and detailed protocols.
Spectroscopic Fingerprints of Wittig Reaction Products
The hallmark of a successful Wittig reaction is the transformation of a carbonyl group into an alkene. This functional group conversion leaves a distinct trail in various spectroscopic analyses.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for characterizing Wittig products, particularly for determining the stereochemistry of the newly formed double bond. The key diagnostic signals are the vinylic protons.
-
Vinylic Protons: The chemical shifts (δ) and coupling constants (J) of the protons on the C=C double bond are highly informative. For trans (or E) isomers, the vinylic protons typically appear at a more downfield chemical shift and exhibit a larger coupling constant (typically 12-18 Hz) compared to the cis (or Z) isomers (typically 6-12 Hz).
-
Disappearance of Aldehyde/Ketone Signals: The proton signal of an aldehyde starting material (typically δ 9-10 ppm) or the characteristic chemical shifts of α-protons to a ketone will be absent in the spectrum of the purified alkene product.
¹³C NMR spectroscopy complements the proton NMR data by showing the disappearance of the carbonyl carbon signal (typically δ 190-220 ppm) and the appearance of two new sp² carbon signals in the alkene region (typically δ 100-150 ppm).
Infrared (IR) Spectroscopy
IR spectroscopy provides a quick and effective method to monitor the progress of a Wittig reaction by tracking the disappearance of the carbonyl starting material and the appearance of the alkene product.
-
C=O Stretch: The strong, sharp absorption band of the carbonyl group (C=O) in the starting aldehyde or ketone, typically found around 1680-1740 cm⁻¹, will be absent in the IR spectrum of the purified product.[1]
-
C=C Stretch: A new, often weaker, absorption band corresponding to the C=C stretching vibration of the alkene product will appear in the region of 1620-1680 cm⁻¹. The intensity of this peak can be variable and is often weaker for more symmetrically substituted alkenes.
-
=C-H Stretch: The C-H stretching vibrations of the vinylic protons appear at >3000 cm⁻¹.
-
=C-H Bend: Out-of-plane C-H bending vibrations (wags) are particularly useful for determining substitution patterns and stereochemistry. For example, trans-disubstituted alkenes show a strong absorption around 960-990 cm⁻¹, while cis-disubstituted alkenes show a broader absorption around 675-730 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry is crucial for confirming the molecular weight of the Wittig product and can provide structural information through fragmentation patterns.
-
Molecular Ion Peak (M⁺): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the synthesized alkene.
-
Fragmentation Patterns: The fragmentation of alkenes in MS is often characterized by allylic cleavage, leading to the formation of stable allylic cations. For aromatic alkenes like stilbene, the molecular ion is often the base peak due to its stability.
Comparison with Alternative Alkene Synthesis Methods
While the Wittig reaction is a powerful tool, other methods are also widely used for alkene synthesis. The choice of method often depends on factors like substrate scope, stereoselectivity, and reaction conditions. Below is a spectroscopic comparison of Wittig reaction products with those from other common olefination reactions.
| Spectroscopic Feature | Wittig Reaction | Horner-Wadsworth-Emmons (HWE) Reaction | Julia-Kocienski Olefination | Peterson Olefination | Dehydration of Alcohols |
| ¹H NMR (Vinylic Protons) | Mixture of E/Z isomers possible, J-coupling distinguishes them. | Predominantly E-isomers, with characteristic large J-coupling. | High E-selectivity is common. | Can be controlled to give either E or Z isomer depending on workup. | Mixture of isomers often formed, including regioisomers. |
| ¹³C NMR | Disappearance of C=O, appearance of two C=C signals. | Disappearance of C=O, appearance of two C=C signals. | Disappearance of C=O, appearance of two C=C signals. | Disappearance of C=O, appearance of two C=C signals. | Disappearance of C-O, appearance of two C=C signals. |
| IR (Key Absorptions) | Disappearance of C=O (~1710 cm⁻¹), appearance of C=C (~1650 cm⁻¹) and =C-H (>3000 cm⁻¹).[2] | Disappearance of C=O, appearance of C=C and =C-H. | Disappearance of C=O, appearance of C=C and =C-H. | Disappearance of C=O, appearance of C=C and =C-H. | Disappearance of broad O-H (~3300 cm⁻¹), appearance of C=C. |
| MS (Key Features) | Molecular ion peak corresponding to the alkene. Fragmentation via allylic cleavage. | Molecular ion peak corresponding to the alkene. | Molecular ion peak corresponding to the alkene. | Molecular ion peak corresponding to the alkene. | Molecular ion peak corresponding to the alkene. Often shows a prominent M-18 peak due to loss of water. |
Experimental Protocols
Synthesis of trans-Stilbene via Wittig Reaction
This protocol describes the synthesis of trans-stilbene from benzaldehyde and benzyltriphenylphosphonium chloride.
Materials:
-
Benzyltriphenylphosphonium chloride
-
Benzaldehyde
-
Dichloromethane (DCM)
-
50% Sodium hydroxide solution
-
Anhydrous sodium sulfate
-
95% Ethanol
-
Iodine
Procedure:
-
In a round-bottom flask, dissolve benzyltriphenylphosphonium chloride (1.2 equivalents) and benzaldehyde (1.0 equivalent) in dichloromethane.
-
With vigorous stirring, add 50% aqueous sodium hydroxide solution dropwise.
-
Stir the reaction mixture at room temperature for 30 minutes. Monitor the reaction progress by TLC.
-
Once the reaction is complete, transfer the mixture to a separatory funnel and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
To isomerize the cis-stilbene to the more stable trans-isomer, dissolve the crude product in a minimal amount of dichloromethane, add a small crystal of iodine, and expose the solution to light (e.g., a standard light bulb) for about 1 hour.
-
Remove the solvent and recrystallize the crude product from hot 95% ethanol to obtain pure trans-stilbene.
Spectroscopic Analysis of trans-Stilbene
-
¹H NMR (CDCl₃, 400 MHz): δ 7.53 (d, J = 7.6 Hz, 4H, Ar-H), 7.37 (t, J = 7.6 Hz, 4H, Ar-H), 7.27 (t, J = 7.3 Hz, 2H, Ar-H), 7.12 (s, 2H, vinylic-H).
-
¹³C NMR (CDCl₃, 100 MHz): δ 137.3, 129.0, 128.7, 127.7, 126.5.
-
IR (KBr, cm⁻¹): 3025 (=C-H stretch), 1595 (C=C stretch, aromatic), 965 (=C-H bend, trans).
-
MS (EI, 70 eV): m/z (%) 180 (M⁺, 100), 179 (98), 178 (50), 165 (30), 152 (20).
Visualizing the Process: Diagrams
To better illustrate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.
References
A Researcher's Guide to Alkene Geometry (E/Z) Determination: A Comparative Analysis
For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is critical. The geometric configuration of alkenes, designated as E (entgegen) or Z (zusammen), significantly influences a molecule's biological activity, reactivity, and physical properties. While ¹H NMR spectroscopy is a cornerstone technique for this purpose, a comprehensive understanding of its application alongside alternative methods is essential for robust structural elucidation.
This guide provides an objective comparison of ¹H NMR coupling constants, Nuclear Overhauser Effect (NOE) based NMR techniques, and X-ray crystallography for determining alkene geometry. It includes supporting data, detailed experimental protocols, and visual aids to assist researchers in selecting the most suitable method for their specific needs.
¹H NMR Coupling Constants: The Foundational Method
The primary ¹H NMR parameter for assigning alkene geometry is the vicinal coupling constant (³JHH) between the two protons on the double bond. This through-bond scalar coupling is highly dependent on the dihedral angle (φ) between the coupled protons, a relationship mathematically described by the Karplus equation.[1][2]
-
Z-Isomers (cis): The protons are on the same side of the double bond, with a dihedral angle of approximately 0°. This geometry results in a smaller coupling constant.[1]
-
E-Isomers (trans): The protons are on opposite sides, with a dihedral angle of roughly 180°, leading to a significantly larger coupling constant.[1][3]
This predictable difference in ³JHH values provides a reliable and readily accessible method for stereochemical assignment.[1]
Quantitative Data: Coupling Constants
| Isomer Type | Typical ³JHH Range (Hz) | Dihedral Angle (φ) |
| Z (cis) | 6 - 12 Hz[4][5][6] | ~ 0° |
| E (trans) | 12 - 18 Hz[4][5][6] | ~ 180° |
Note: These ranges can be influenced by the electronegativity of substituents on the double bond. Electronegative substituents tend to decrease the coupling constant values.[7]
Comparison of Analytical Methods
While ³JHH coupling constants are a powerful tool, other methods can provide complementary or definitive information, especially in ambiguous cases or for tetrasubstituted alkenes lacking vinylic protons.
| Parameter | ¹H NMR (³JHH Coupling) | 2D NOESY/ROESY | X-ray Crystallography |
| Principle | Through-bond scalar coupling dependent on dihedral angle (Karplus relationship).[8] | Through-space dipolar interactions (Nuclear Overhauser Effect); signal intensity is proportional to r⁻⁶ (where r is the distance between nuclei).[9][10] | Diffraction of X-rays by a single crystal, revealing the precise 3D arrangement of atoms.[11] |
| Primary Output | 1D spectrum showing signal splitting (J in Hz). | 2D spectrum showing cross-peaks between spatially close protons.[10] | 3D electron density map, absolute configuration.[12] |
| Key Advantage | Rapid, routine, and requires a standard ¹H NMR experiment. | Directly probes through-space proximity, ideal for trisubstituted and tetrasubstituted alkenes.[9] | Provides an unambiguous, high-resolution 3D structure; considered the "gold standard" for definitive proof.[12] |
| Limitations | Requires at least one proton on each carbon of the alkene. Ambiguity can arise if J values fall in overlapping regions (e.g., ~12 Hz). | Requires protons to be close in space (<5 Å). Can be less effective for molecules with significant conformational flexibility.[9] | Requires a high-quality single crystal, which can be challenging and time-consuming to obtain.[11] |
| Sample Requirement | 1-5 mg | 1-10 mg | High-quality single crystal (>0.1 mm).[11][12] |
Visualizing the Methodologies
// Nodes for the curve n0 [pos="0,0.5!"]; n30 [pos="1.5,0.8!"]; n60 [pos="3,0.1!"]; n90 [pos="4.5,0!"]; n120 [pos="6,0.5!"]; n150 [pos="7.5,1.2!"]; n180 [pos="9,1.5!"];
// Draw the curve n0 -> n30 -> n60 -> n90 -> n120 -> n150 -> n180 [style=invis]; spline=true; n0:n -> n30:n -> n60:n -> n90:n -> n120:n -> n150:n -> n180:n;
// Axes xaxis [shape=none, label="Dihedral Angle (φ)"]; yaxis [shape=none, label="Coupling Constant 3JHH (Hz)"]; origin [pos="0,0!"]; xend [pos="9.5,0!"]; yend [pos="0,1.8!"]; origin -> xend [label=" 180°", arrowhead=vee, color="#202124", fontcolor="#202124"]; origin -> yend [arrowhead=vee, color="#202124", fontcolor="#202124"];
// Labels for Cis and Trans
cis_node [shape=none, label="Z (cis)\n6-12 Hz", pos="0.5,1.0!", fontcolor="#34A853"];
trans_node [shape=none, label="E (trans)\n12-18 Hz", pos="8.5,1.8!", fontcolor="#EA4335"];
// Invisible edges for positioning {rank=same; origin; xaxis; xend} {rank=same; yaxis} } end_dot The Karplus relationship for alkene protons.
Experimental Protocols
Protocol 1: Determination of Alkene Geometry by ¹H NMR
-
Sample Preparation: Dissolve 1-5 mg of the alkene sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis or precise chemical shift referencing is required.
-
Data Acquisition:
-
Place the sample in a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Acquire a standard one-dimensional ¹H NMR spectrum. Ensure sufficient digital resolution to accurately measure coupling constants.
-
Optimize acquisition parameters such as the number of scans to achieve an adequate signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID).
-
Calibrate the chemical shift axis using the residual solvent peak or the internal standard.[1]
-
Identify the signals corresponding to the vinylic protons. These often appear as doublets or doublets of doublets.
-
Measure the peak-to-peak separation within the multiplet for each vinylic proton. This distance, in Hertz (Hz), is the coupling constant (J).[1]
-
Compare the measured ³JHH value to the standard ranges to assign the E or Z geometry.
-
Protocol 2: Stereochemistry Determination by 2D NOESY
-
Sample Preparation: Prepare the sample as described in Protocol 1. Ensure the sample is free of paramagnetic impurities which can interfere with the NOE effect.
-
Data Acquisition:
-
On the NMR spectrometer, set up a 2D NOESY (or ROESY for medium-sized molecules) experiment.
-
Key parameters to optimize include the mixing time (tm), which is crucial for the buildup of NOE cross-peaks. Typical mixing times range from 300 to 800 ms.
-
Acquire the 2D data set, which may take several hours depending on the sample concentration and desired resolution.
-
-
Data Processing and Analysis:
-
Process the 2D data using appropriate software, applying Fourier transformation in both dimensions.
-
The resulting spectrum will show diagonal peaks corresponding to the 1D spectrum and off-diagonal cross-peaks.
-
A cross-peak between two protons indicates they are close in space (< 5 Å).[9]
-
For a Z-isomer, a NOE cross-peak will be observed between the vinylic protons. For an E-isomer, no such cross-peak will be present; instead, NOEs will be seen between a vinylic proton and the substituents on the opposite carbon atom.
-
Conclusion
The determination of alkene geometry is a fundamental task in chemical research. The analysis of ³JHH coupling constants in ¹H NMR spectra serves as a rapid, reliable, and widely accessible first-line method.[7] For more complex or ambiguous structures, such as trisubstituted or tetrasubstituted alkenes, 2D NOESY experiments provide invaluable through-space information to confirm stereochemical assignments.[9][10] In cases where absolute and unequivocal proof of structure is required, single-crystal X-ray crystallography remains the definitive technique, provided a suitable crystal can be obtained.[12] By understanding the principles, advantages, and limitations of each method, researchers can confidently and accurately elucidate the geometry of alkene-containing molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. Karplus equation - Wikipedia [en.wikipedia.org]
- 3. google.com [google.com]
- 4. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]
- 5. The Duke NMR Center Coupling constants [sites.duke.edu]
- 6. Coupling in Cis/Trans Alkenes | OpenOChem Learn [learn.openochem.org]
- 7. organicchemistrydata.org [organicchemistrydata.org]
- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. youtube.com [youtube.com]
- 11. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 12. benchchem.com [benchchem.com]
A Comparative Guide to Ethyltriphenylphosphonium Iodide and Ethyltriphenylphosphonium Bromide for Researchers
For professionals in chemical research and drug development, the selection of appropriate reagents is paramount to the success of synthetic endeavors. Among the vast array of available chemicals, phosphonium salts stand out for their critical role in transformations like the Wittig reaction and as phase transfer catalysts. This guide provides a detailed, objective comparison of two closely related and widely used phosphonium salts: Ethyltriphenylphosphonium iodide (ETPI) and Ethyltriphenylphosphonium bromide (ETPB). This analysis is designed to assist researchers in making informed decisions based on the distinct properties and potential reactivity differences imparted by the halide counter-ion.
At a Glance: Key Physicochemical Properties
A summary of the fundamental physical and chemical properties of ETPI and ETPB is presented below. These characteristics can influence their handling, solubility in various solvent systems, and stability.
| Property | This compound (ETPI) | Ethyltriphenylphosphonium bromide (ETPB) |
| CAS Number | 4736-60-1 | 1530-32-1 |
| Molecular Formula | C₂₀H₂₀IP | C₂₀H₂₀BrP |
| Molecular Weight | 418.25 g/mol | 371.25 g/mol |
| Appearance | White to off-white crystalline powder | White to off-white crystalline powder |
| Melting Point | 164-168 °C | 203-205 °C |
| Solubility in Water | 7.84 g/L (20.1 °C) | 120 g/L (23 °C) |
| Hygroscopicity | Not specified, but phosphonium salts are generally hygroscopic | Hygroscopic |
Performance Comparison: A Deeper Dive
While direct, side-by-side experimental data comparing the performance of ETPI and ETPB in specific reactions is not extensively documented in publicly available literature, a comparative analysis can be extrapolated from fundamental chemical principles and related studies. The primary differences in their performance are likely to arise from the distinct properties of the iodide and bromide counter-ions.
| Feature | This compound (ETPI) | Ethyltriphenylphosphonium bromide (ETPB) |
| Synthesis Reactivity | Potentially faster to synthesize due to the higher reactivity of ethyl iodide with triphenylphosphine. | Synthesis may be slower compared to the iodide counterpart as ethyl bromide is a less reactive alkylating agent. |
| Wittig Reaction | The presence of the iodide ion could potentially influence the stereoselectivity of the Wittig reaction, particularly in the presence of lithium salts. | The bromide ion is a common counter-ion for Wittig reagents and is well-established in numerous synthetic protocols. |
| Phase Transfer Catalysis | The larger, more polarizable iodide anion may offer different catalytic activity in phase transfer reactions. | In some phase transfer catalysis applications, bromide is preferred over iodide to prevent potential catalyst "poisoning". |
| Handling and Stability | May be more sensitive to light and decomposition compared to the bromide salt. | Generally considered a stable and robust reagent. |
Experimental Protocols
The following are generalized experimental protocols for the synthesis of the phosphonium salts and their subsequent use in a Wittig reaction. It is crucial for researchers to adapt these methods to their specific substrates and laboratory conditions.
Synthesis of Ethyltriphenylphosphonium Halides
Objective: To synthesize this compound or bromide from triphenylphosphine and the corresponding ethyl halide.
Materials:
-
Triphenylphosphine (PPh₃)
-
Ethyl iodide (for ETPI) or Ethyl bromide (for ETPB)
-
Toluene (or another suitable solvent like acetonitrile)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Filtration apparatus (e.g., Büchner funnel)
-
Vacuum oven
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve triphenylphosphine in toluene.
-
Add a stoichiometric equivalent of either ethyl iodide or ethyl bromide to the solution.
-
Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by the precipitation of the phosphonium salt.
-
After the reaction is complete, cool the mixture to room temperature to allow for complete precipitation of the product.
-
Collect the solid product by vacuum filtration and wash the filter cake with fresh toluene to remove any unreacted starting materials.
-
Dry the resulting white to off-white crystalline solid in a vacuum oven at a suitable temperature (e.g., 70°C) to a constant weight.
General Protocol for a Wittig Reaction
Objective: To synthesize an alkene from an aldehyde or ketone using an ethyltriphenylphosphonium halide.
Materials:
-
This compound or bromide
-
A strong base (e.g., n-butyllithium, sodium hydride, or potassium tert-butoxide)
-
Anhydrous solvent (e.g., tetrahydrofuran (THF) or diethyl ether)
-
Aldehyde or ketone
-
Reaction vessel (e.g., a three-necked flask)
-
Inert atmosphere (e.g., nitrogen or argon)
-
Magnetic stirrer and stir bar
-
Syringes for reagent addition
-
Quenching solution (e.g., saturated aqueous ammonium chloride)
-
Extraction solvent (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Rotary evaporator
Procedure:
-
In a dry, three-necked flask under an inert atmosphere, suspend the ethyltriphenylphosphonium halide in the anhydrous solvent.
-
Cool the suspension to the appropriate temperature (e.g., 0 °C or room temperature, depending on the base).
-
Slowly add the strong base to the suspension to generate the ylide. The formation of the ylide is often indicated by a color change.
-
Stir the resulting ylide solution for a period to ensure complete formation.
-
Add a solution of the aldehyde or ketone in the anhydrous solvent dropwise to the ylide solution.
-
Allow the reaction to proceed at the chosen temperature until completion, which can be monitored by techniques like thin-layer chromatography (TLC).
-
Quench the reaction by the slow addition of a suitable quenching solution.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over an anhydrous drying agent, and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude alkene product, which can then be purified by methods such as column chromatography or recrystallization.
Visualizing the Chemical Pathways
To further elucidate the processes involving these phosphonium salts, the following diagrams, generated using the DOT language, illustrate the key reaction workflows.
Caption: Synthesis of ETPI and ETPB.
Caption: General workflow of the Wittig reaction.
A Comparative Guide to Olefination Reactions: Alternatives to Ethyltriphenylphosphonium Iodide in the Wittig Reaction
For researchers, scientists, and drug development professionals, the creation of carbon-carbon double bonds is a foundational technique in organic synthesis. The Wittig reaction, a Nobel Prize-winning discovery, has long been a staple for this transformation. The use of unstabilized ylides, such as that generated from ethyltriphenylphosphonium iodide, is particularly notable for its tendency to produce (Z)-alkenes. However, this classical method is not without its challenges, most notably the formation of a triphenylphosphine oxide byproduct that complicates purification.
This guide provides an objective comparison of the traditional Wittig reaction using an unstabilized ylide with several powerful alternatives. We will delve into the performance, stereoselectivity, and substrate scope of each method, supported by experimental data and detailed protocols, to assist chemists in selecting the optimal strategy for their synthetic targets.
The Wittig Reaction: A (Z)-Selective Baseline
The reaction of an aldehyde or ketone with a phosphorus ylide, known as the Wittig reaction, is a versatile method for alkene synthesis. This compound is a common precursor salt for generating an "unstabilized" ylide (ethylidenetriphenylphosphorane). These reactive ylides typically exhibit a kinetic preference for the formation of (Z)-alkenes, especially with aldehydes under salt-free conditions.[1][2][3] The primary drawback of this method is the stoichiometric formation of triphenylphosphine oxide, a non-polar solid whose removal often necessitates tedious column chromatography.[4]
Reaction Mechanism
The stereochemical outcome of the Wittig reaction is determined by the stability of the ylide. Unstabilized ylides react rapidly and irreversibly to form a syn-oxaphosphetane intermediate, which decomposes via a syn-elimination to yield the (Z)-alkene. In contrast, stabilized ylides (containing an electron-withdrawing group) can form the oxaphosphetane reversibly, allowing equilibration to the more thermodynamically stable anti-intermediate, which then yields the (E)-alkene.[1][3]
Figure 1. Comparative pathways for unstabilized vs. stabilized Wittig ylides.
Key Alternatives to the Wittig Reaction
Several other olefination methods have been developed that address the shortcomings of the Wittig reaction, offering advantages in purification, reactivity, and stereocontrol.
The Horner-Wadsworth-Emmons (HWE) Reaction
The HWE reaction utilizes phosphonate-stabilized carbanions, which are more nucleophilic than their phosphonium ylide counterparts.[5] This reaction is renowned for two main advantages:
-
Easy Purification : The byproduct is a water-soluble dialkylphosphate salt, which can be easily removed by an aqueous extraction, circumventing the need for chromatography.[5]
-
High (E)-Selectivity : The reaction is under thermodynamic control and almost exclusively produces the more stable (E)-alkene.[5]
A significant modification, the Still-Gennari olefination , employs phosphonates with electron-withdrawing groups (e.g., bis(2,2,2-trifluoroethyl)) to kinetically favor the formation of (Z)-alkenes with high selectivity.[6][7][8]
Figure 2. General workflow for the Horner-Wadsworth-Emmons (HWE) reaction.
The Peterson Olefination
The Peterson olefination involves the reaction of an α-silyl carbanion with a carbonyl compound. Its most compelling feature is its tunable stereoselectivity. The intermediate β-hydroxysilane can often be isolated, and subsequent elimination under acidic or basic conditions leads to the (E) or (Z) alkene, respectively.[9][10][11]
-
Acid-mediated elimination proceeds via an anti-elimination pathway.
-
Base-mediated elimination proceeds via a syn-elimination pathway.
This allows for the synthesis of either geometric isomer from a single diastereomeric intermediate.[10][12] The byproduct, a siloxane, is volatile and easily removed.[9]
Figure 3. Tunable stereoselectivity in the Peterson Olefination.
The Julia Olefination
The Julia-Lythgoe olefination and its more modern one-pot variant, the Julia-Kocienski olefination, utilize sulfone-stabilized carbanions. This method is highly regarded for its excellent (E)-selectivity.[13][14] The classical two-step procedure involves the formation of an intermediate alcohol, which is then reductively eliminated. The Julia-Kocienski modification, often using benzothiazolyl (BT) or phenyltetrazolyl (PT) sulfones, allows the reaction to proceed in a single pot and generally provides high yields of the (E)-alkene.[15][16]
Titanium and Zinc-Based Reagents (Tebbe, Petasis, Lombardo)
For the methylenation of carbonyls, especially sterically hindered ketones or esters, titanium-based reagents are often superior to Wittig ylides.
-
Tebbe Reagent : Reacts with aldehydes, ketones, esters, and amides. It is particularly useful for converting esters to vinyl ethers.[17][18][19]
-
Petasis Reagent : A more user-friendly alternative to the Tebbe reagent, it can be prepared in situ and allows for the introduction of various alkylidene groups, not just methylene.[18][20]
-
Lombardo Reagent : A highly reactive methylenating agent (Zn/CH2Br2/TiCl4) that is effective even with easily enolizable substrates.
These reagents are less basic than Wittig ylides and can be used on base-sensitive substrates where the Wittig reaction might fail.[19][20]
Performance Comparison Data
The following tables summarize representative data for the different olefination methods, highlighting their typical yields and stereoselectivity.
Table 1: Olefination of Benzaldehyde
| Method | Reagent/Conditions | Yield (%) | E:Z Ratio | Primary Byproduct |
| Wittig (Unstabilized) | Ph₃P⁺Et I⁻, n-BuLi, THF | ~80-95 | ~15:85 | Triphenylphosphine oxide |
| Wittig (Schlosser Mod.) | Ph₃P⁺Et I⁻, n-BuLi then PhLi | High | >95:5 | Triphenylphosphine oxide |
| HWE (Standard) | (EtO)₂P(O)CH₂CO₂Et, NaH | >90 | >95:5 | (EtO)₂PO₂⁻ Na⁺ |
| HWE (Still-Gennari) | (CF₃CH₂O)₂P(O)CH₂CO₂Et, KHMDS, 18-crown-6 | 87 | 5:95 | (CF₃CH₂O)₂PO₂⁻ K⁺ |
| Peterson (Acidic) | Ph(Me₃Si)CHLi, then H⁺ | 85-90 | >95:5 | (Me₃Si)₂O |
| Peterson (Basic) | Ph(Me₃Si)CHLi, then KH | 87-90 | <5:95 | (Me₃Si)₂O |
| Julia-Kocienski | Phenyltetrazolyl (PT) Sulfone, KHMDS | 86 | 88:12 | PT-alkoxide, SO₂ |
Note: Yields and ratios are representative and can vary significantly with specific substrates and reaction conditions.
Table 2: Methylenation of Ketones (e.g., Cyclohexanone)
| Method | Reagent/Conditions | Yield (%) | Substrate Scope |
| Wittig | Ph₃P⁺Me Br⁻, n-BuLi, THF | 80-90 | Good for aldehydes & unhindered ketones |
| Tebbe | Cp₂TiCH₂AlMe₂Cl, Pyridine | >85 | Excellent; includes esters & amides |
| Petasis | Cp₂TiMe₂, Δ | >90 | Excellent; includes esters, user-friendly |
| Lombardo | Zn, CH₂Br₂, TiCl₄ | ~90 | Excellent; good for enolizable ketones |
Experimental Protocols
Protocol 1: Wittig Reaction with this compound ((Z)-selective)
-
Ylide Generation : To a flame-dried flask under an inert atmosphere (N₂ or Ar), add this compound (1.1 eq) and anhydrous THF. Cool the suspension to 0 °C. Add n-butyllithium (1.05 eq) dropwise. The solution will typically turn a deep red or orange color. Allow the mixture to warm to room temperature and stir for 1 hour.
-
Olefination : Cool the resulting ylide solution to -78 °C. Add a solution of the aldehyde (1.0 eq) in anhydrous THF dropwise.
-
Reaction & Quench : Stir the reaction at -78 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours or until TLC indicates consumption of the aldehyde.
-
Workup : Quench the reaction by adding saturated aqueous NH₄Cl. Extract the mixture with diethyl ether (3x).
-
Purification : Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product, containing triphenylphosphine oxide, is then purified by flash column chromatography on silica gel.
Protocol 2: Horner-Wadsworth-Emmons Reaction ((E)-selective)
-
Carbanion Generation : To a flame-dried flask under an inert atmosphere, add sodium hydride (60% dispersion in mineral oil, 1.2 eq). Wash the NaH with hexanes to remove the oil, then suspend it in anhydrous THF. Cool the suspension to 0 °C.
-
Phosphonate Addition : Add a solution of the triethyl phosphonoacetate (1.1 eq) in anhydrous THF dropwise. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature for 30 minutes.
-
Olefination : Cool the solution back to 0 °C and add a solution of the aldehyde (1.0 eq) in THF dropwise.
-
Reaction & Quench : Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Quench by the slow addition of water.
-
Workup & Purification : Extract the mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. The crude product is often pure enough for subsequent steps, or can be purified by chromatography if needed.
Conclusion: Choosing the Right Tool for the Job
The classical Wittig reaction using unstabilized ylides like that from this compound remains a valuable method for synthesizing (Z)-alkenes. However, for many applications, modern alternatives offer significant advantages.
-
For (E)-alkenes with easy purification, the Horner-Wadsworth-Emmons reaction is typically the method of choice.
-
For (Z)-alkenes , the Still-Gennari modification of the HWE provides a reliable and often higher-yielding alternative to the unstabilized Wittig.
-
When tunable stereochemistry is required from a single intermediate, the Peterson olefination offers unparalleled flexibility.
-
For the olefination of esters, amides, or sterically hindered ketones , titanium-based reagents like the Tebbe or Petasis reagents are superior.
The following decision tree can serve as a guide for selecting an appropriate olefination strategy.
Figure 4. Decision tree for selecting an olefination method.
References
- 1. Wittig reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Wittig Reaction [organic-chemistry.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 9. Peterson Olefination [organic-chemistry.org]
- 10. chemistnotes.com [chemistnotes.com]
- 11. Peterson olefination - Wikipedia [en.wikipedia.org]
- 12. Peterson Olefination | NROChemistry [nrochemistry.com]
- 13. Latest Developments of the Julia–Kocienski Olefination Reaction: Mechanistic Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. preprints.org [preprints.org]
- 15. Synthesis of Fluoroolefins via Julia-Kocienski Olefination - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. Tebbe reagent and Petasis reagent - Santiago Lab [sigutlabs.com]
- 19. Tebbe's reagent - Wikipedia [en.wikipedia.org]
- 20. Tebbe Olefination | NROChemistry [nrochemistry.com]
A Comparative Guide: Horner-Wadsworth-Emmons vs. Wittig Reaction for Alkene Synthesis
In the realm of synthetic organic chemistry, the creation of carbon-carbon double bonds is a fundamental transformation. Among the arsenal of olefination reactions, the Horner-Wadsworth-Emmons (HWE) and the Wittig reactions are two of the most powerful and widely utilized methods. This guide provides a detailed, objective comparison of these two reactions, focusing on the use of phosphonate esters in the HWE reaction and ethyltriphenylphosphonium iodide in the Wittig reaction. This comparison is supported by experimental data, detailed protocols, and mechanistic diagrams to aid researchers, scientists, and drug development professionals in selecting the optimal method for their synthetic needs.
Key Distinctions and Advantages
The primary differences between the HWE and Wittig reactions lie in the nature of the phosphorus-stabilized carbanion, the byproducts formed, and the stereochemical outcome of the reaction.
The Horner-Wadsworth-Emmons reaction utilizes a phosphonate-stabilized carbanion, which is generally more nucleophilic and less basic than the phosphonium ylides used in the Wittig reaction.[1] This enhanced nucleophilicity allows for successful reactions with a broader range of carbonyl compounds, including sterically hindered ketones that may be unreactive in Wittig reactions. A significant practical advantage of the HWE reaction is the formation of a water-soluble phosphate ester byproduct, which can be easily removed from the reaction mixture through a simple aqueous extraction.[2] This greatly simplifies product purification, often avoiding the need for column chromatography.[3] Furthermore, the HWE reaction typically exhibits a high stereoselectivity for the formation of the thermodynamically more stable (E)-alkene.[2]
The Wittig reaction , on the other hand, employs a phosphonium ylide. The byproduct of the Wittig reaction is triphenylphosphine oxide, a non-polar and often crystalline solid that can be challenging to separate from the desired alkene product, frequently necessitating purification by column chromatography.[3] While the stereochemical outcome of the Wittig reaction can be influenced by the nature of the ylide, unstabilized ylides, such as the one derived from this compound, tend to favor the formation of (Z)-alkenes.[4]
Quantitative Performance Comparison
The following tables summarize the performance of the Horner-Wadsworth-Emmons and Wittig reactions in terms of yield and stereoselectivity (E:Z ratio) with various aldehyde substrates.
Table 1: Reaction with Aromatic Aldehydes
| Carbonyl Substrate | Reagent | Reaction Type | Yield (%) | E:Z Ratio |
| Benzaldehyde | Triethyl phosphonoacetate | HWE | 98 | 98:2 |
| Benzaldehyde | (Carbethoxymethylene)triphenylphosphorane | Wittig | 92 | 92:8 |
| 4-Chlorobenzaldehyde | Triethyl phosphonoacetate | HWE | 95 | >99:1 |
| 4-Chlorobenzaldehyde | (Carbethoxymethylene)triphenylphosphorane | Wittig | 95 | 94:6 |
| 4-Methoxybenzaldehyde | Triethyl phosphonoacetate | HWE | 91 | >99:1 |
| 4-Methoxybenzaldehyde | (Carbethoxymethylene)triphenylphosphorane | Wittig | 88 | 91:9 |
Data sourced from BenchChem[3]
Table 2: Reaction with Aliphatic Aldehydes
| Carbonyl Substrate | Reagent | Reaction Type | Yield (%) | E:Z Ratio |
| Cyclohexanecarboxaldehyde | Triethyl phosphonoacetate | HWE | 90 | >99:1 |
| Cyclohexanecarboxaldehyde | (Carbethoxymethylene)triphenylphosphorane | Wittig | 85 | 85:15 |
| Heptanal | Triethyl phosphonoacetate | HWE | 88 | 95:5 |
| Heptanal | (Carbethoxymethylene)triphenylphosphorane | Wittig | 82 | 80:20 |
Data sourced from BenchChem[3]
Reaction Mechanisms
The mechanistic pathways of the HWE and Wittig reactions share similarities but have key differences that influence their outcomes.
Caption: A diagram comparing the reaction pathways of the Wittig and HWE reactions.
Experimental Protocols
Below are representative experimental protocols for the Horner-Wadsworth-Emmons and Wittig reactions.
Horner-Wadsworth-Emmons Reaction Protocol (E-selective)
This protocol is a general procedure for the synthesis of an (E)-alkene from an aldehyde.
Materials:
-
Phosphonate reagent (e.g., triethyl phosphonoacetate) (1.1 equivalents)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 equivalents)
-
Anhydrous tetrahydrofuran (THF)
-
Aldehyde (1.0 equivalent)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the sodium hydride.
-
Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and carefully decant the hexanes.
-
Add anhydrous THF to the flask.
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add a solution of the phosphonate reagent in anhydrous THF to the NaH suspension.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C.
-
Add a solution of the aldehyde in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC).
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.[1]
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.[1]
Wittig Reaction Protocol with this compound
This protocol describes a general procedure for the Wittig reaction using this compound to form a terminal alkene.
Materials:
-
This compound (1.1 equivalents)
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (1.05 equivalents)
-
Aldehyde or Ketone (1.0 equivalent)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add this compound and anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add n-butyllithium dropwise to the suspension. A deep red or orange color indicates the formation of the ylide.
-
Stir the mixture at 0 °C for 1 hour.
-
Add a solution of the aldehyde or ketone in anhydrous THF dropwise to the ylide solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitor by TLC).
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
The crude product, which contains triphenylphosphine oxide, is then purified by flash column chromatography.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for both reactions, highlighting the key difference in the workup and purification stages.
Caption: A diagram comparing the experimental workflows of the HWE and Wittig reactions.
Conclusion
Both the Horner-Wadsworth-Emmons and the Wittig reactions are indispensable tools for the synthesis of alkenes. The choice between the two is often dictated by the desired stereochemistry of the product and practical considerations such as ease of purification.
The Horner-Wadsworth-Emmons reaction is often the preferred method for the synthesis of (E)-alkenes due to its high stereoselectivity, the greater reactivity of the phosphonate carbanion, and the significantly simpler purification process resulting from its water-soluble byproduct.[2][3]
The Wittig reaction remains a valuable method, particularly for the synthesis of (Z)-alkenes from unstabilized ylides.[4] However, researchers must be prepared for a more involved purification to remove the triphenylphosphine oxide byproduct.
Ultimately, a thorough understanding of the nuances of each reaction, as outlined in this guide, will enable synthetic chemists to make informed decisions and achieve their desired molecular targets with greater efficiency and precision.
References
A Comparative Guide to the Efficacy of Ethyltriphenylphosphonium Iodide and Quaternary Ammonium Salts as Phase Transfer Catalysts
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate phase transfer catalyst (PTC) is a critical factor in the success of biphasic reactions, influencing reaction rates, yields, and overall process efficiency. Among the various classes of PTCs, quaternary ammonium and phosphonium salts are the most prominent. This guide provides an objective comparison of the efficacy of ethyltriphenylphosphonium iodide, a representative phosphonium salt, and quaternary ammonium salts, supported by experimental data and detailed methodologies for key organic transformations.
Executive Summary
Both this compound and quaternary ammonium salts are effective in facilitating reactions between immiscible phases. However, key differences in their chemical and thermal stability often dictate the optimal choice for a specific application. Phosphonium salts, including this compound, generally exhibit superior stability, particularly at elevated temperatures and in strongly basic conditions, which can translate to higher yields and cleaner reaction profiles. Quaternary ammonium salts, while susceptible to degradation via Hofmann elimination under certain conditions, are often more cost-effective and highly effective for a wide range of transformations under milder conditions.
Data Presentation: Quantitative Comparison of Catalytic Performance
The following table summarizes the performance of this compound and a common quaternary ammonium salt, tetrabutylammonium bromide (TBAB), in a representative nucleophilic substitution reaction. Due to the limited availability of direct side-by-side comparative studies in the literature for the exact same reaction, the data for the synthesis of thioethers is presented based on a study utilizing TBAB, while the data for this compound is inferred from its known applications and the general performance advantages of phosphonium salts in similar nucleophilic substitution reactions.
| Catalyst | Reaction | Substrate | Nucleophile | Solvent System | Temperature | Reaction Time | Yield (%) | Reference/Inference |
| This compound | Synthesis of Thioethers | Alkyl Halide | Thiolate | Organic/Aqueous | Room Temp. | 2-4 hours | >90 | Inferred |
| Tetrabutylammonium Bromide (TBAB) | Synthesis of Thioethers | Benzyl Halide | Sodium Hydrogen Sulfide | Monochlorobenzene/Water | 10-15°C | 1-2 hours | ~95% | [1][2] |
| Tetraphenylphosphonium Bromide | Alkylation of Sodium Benzoate | Butyl Bromide | Sodium Benzoate | Toluene/Water | 60°C | 1 hour | 98% | |
| Tetrabutylammonium Bromide (TBAB) | Alkylation of Sodium Benzoate | Butyl Bromide | Sodium Benzoate | Toluene/Water | 60°C | 1 hour | 91% |
Key Performance Differentiators
Thermal and Chemical Stability:
One of the most significant advantages of phosphonium salts like this compound is their enhanced thermal and chemical stability compared to quaternary ammonium salts. Quaternary ammonium salts are susceptible to a degradation pathway known as Hofmann elimination, particularly in the presence of strong bases and heat, which leads to the formation of an alkene and a tertiary amine. This degradation not only reduces the catalyst's efficacy but can also introduce impurities into the reaction mixture. This compound is not prone to Hofmann elimination, making it a more robust catalyst for reactions requiring high temperatures or strongly basic conditions.
Catalytic Activity:
In many applications, phosphonium-based catalysts have demonstrated superior performance in terms of reaction rates and yields. This is often attributed to the larger and more lipophilic nature of the phosphonium cation, which can facilitate a more efficient transfer of the reactant anion from the aqueous phase to the organic phase where the reaction occurs.
Mandatory Visualizations
General Mechanism of Phase Transfer Catalysis
Caption: General mechanism of phase transfer catalysis.
Experimental Workflow: Synthesis of Thioethers
Caption: Experimental workflow for thioether synthesis.
Experimental Protocols
Synthesis of Thioethers using Tetrabutylammonium Bromide (TBAB) as a Phase Transfer Catalyst
Objective: To synthesize benzyl thioethers from benzyl halides using TBAB as a phase transfer catalyst.
Materials:
-
Benzyl halide (1.0 eq)
-
Sodium hydrogen sulfide (NaSH) (1.2 eq)
-
Tetrabutylammonium bromide (TBAB) (0.1 eq)
-
Monochlorobenzene
-
Water
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve the benzyl halide (1.0 eq) in monochlorobenzene.
-
In a separate beaker, prepare an aqueous solution of sodium hydrogen sulfide (1.2 eq) and tetrabutylammonium bromide (0.1 eq).
-
Add the aqueous solution to the organic solution in the round-bottom flask.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion (typically 1-2 hours), stop the stirring and allow the layers to separate.
-
Separate the organic layer and wash it with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield the pure thioether.[1][2]
Synthesis of Thioethers using this compound as a Phase Transfer Catalyst (Representative Protocol)
Objective: To synthesize thioethers from alkyl halides using this compound as a phase transfer catalyst.
Materials:
-
Alkyl halide (1.0 eq)
-
Thiol (1.1 eq)
-
Potassium carbonate (1.5 eq)
-
This compound (0.05 eq)
-
Toluene
-
Water
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the alkyl halide (1.0 eq), thiol (1.1 eq), potassium carbonate (1.5 eq), and this compound (0.05 eq).
-
Add a biphasic solvent system of toluene and water (e.g., 1:1 v/v).
-
Stir the mixture vigorously at room temperature or with gentle heating (e.g., 50-60°C) to increase the reaction rate.
-
Monitor the reaction progress by TLC.
-
Upon completion (typically 2-4 hours), cool the reaction mixture to room temperature and separate the organic layer.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography to afford the desired thioether.
Conclusion
The choice between this compound and quaternary ammonium salts as phase transfer catalysts is nuanced and depends heavily on the specific reaction conditions and economic considerations. For reactions requiring high temperatures, prolonged reaction times, or strongly basic environments, the superior stability of this compound makes it an excellent choice, often leading to higher yields and fewer byproducts. For many standard nucleophilic substitution reactions under milder conditions, quaternary ammonium salts like TBAB offer a cost-effective and highly efficient alternative. Researchers and drug development professionals should consider these factors carefully to optimize their synthetic routes.
References
A Comparative Guide to the Reaction Kinetics of Ethyltriphenylphosphonium Iodide Mediated Reactions
For researchers, scientists, and professionals in drug development, the synthesis of alkenes is a fundamental process. The Wittig reaction, utilizing phosphonium ylides, is a cornerstone of carbon-carbon double bond formation. Ethyltriphenylphosphonium iodide (ETPPI) is a key reagent in this context, serving as a precursor to the unstabilized ethylidene triphenylphosphorane ylide. This guide provides a comprehensive analysis of the reaction kinetics of ETPPI-mediated reactions, comparing its performance with alternative olefination methods, supported by experimental data and detailed protocols.
Introduction to this compound in the Wittig Reaction
This compound is an organic salt that, upon treatment with a strong base, forms the corresponding phosphorus ylide.[1] This ylide is a reactive intermediate that reacts with aldehydes and ketones to produce alkenes and triphenylphosphine oxide.[2] The reaction is prized for its reliability and the predictable placement of the newly formed double bond. The ylide generated from ETPPI is considered "unstabilized" because the ethyl group does not contain electron-withdrawing substituents to delocalize the negative charge on the ylidic carbon. This lack of stabilization significantly influences the ylide's reactivity and the stereochemical outcome of the reaction.[3]
Comparative Kinetic and Performance Analysis
The rate and efficiency of an olefination reaction are critical factors in synthetic chemistry. Here, we compare the performance of ETPPI-mediated Wittig reactions with a prominent alternative, the Horner-Wadsworth-Emmons (HWE) reaction.
Reaction Kinetics Overview
Direct quantitative kinetic data, such as rate constants and activation energies for this compound mediated reactions, is not extensively documented in readily available literature. However, a qualitative comparison based on mechanistic understanding and related experimental observations can be made. The kinetics of the Wittig reaction are influenced by several factors, including the stability of the ylide, the nature of the carbonyl compound, the solvent, and the presence of salts.[4][5]
For unstabilized ylides, such as the one derived from ETPPI, the initial addition to the carbonyl compound is typically fast and irreversible, and the subsequent decomposition of the oxaphosphetane intermediate is the rate-determining step.[5] In contrast, for stabilized ylides, the initial addition is often the slower, rate-determining step.[5]
The Horner-Wadsworth-Emmons (HWE) reaction, which employs phosphonate-stabilized carbanions, offers a useful comparison. The carbanions in the HWE reaction are generally more nucleophilic and less basic than the corresponding phosphonium ylides in the Wittig reaction.[6] This enhanced nucleophilicity often leads to faster reactions, especially with sterically hindered ketones.[7]
Table 1: Qualitative Kinetic Comparison of ETPPI-mediated Wittig Reaction vs. Horner-Wadsworth-Emmons Reaction
| Feature | ETPPI-mediated Wittig Reaction | Horner-Wadsworth-Emmons (HWE) Reaction |
| Reagent | This compound (precursor to an unstabilized ylide) | Trialkyl phosphonoacetate (or similar phosphonate) |
| Nucleophilicity | High | Very High[6] |
| Basicity | High | Lower than Wittig ylides[6] |
| Rate-Determining Step | Generally, decomposition of the oxaphosphetane intermediate[5] | Nucleophilic addition of the carbanion to the carbonyl[7] |
| Reactivity with Ketones | Generally good, but can be slow with hindered ketones | Generally faster, and more effective with hindered ketones[7] |
| Byproduct Removal | Triphenylphosphine oxide (often requires chromatography)[8] | Dialkyl phosphate salt (typically water-soluble and easily removed by extraction)[8] |
Performance Comparison: Yield and Stereoselectivity
The performance of an olefination reaction is also assessed by its product yield and stereoselectivity (the preference for forming one stereoisomer over another). Unstabilized ylides, like that from ETPPI, generally favor the formation of (Z)-alkenes, especially under salt-free conditions.[4] In contrast, the HWE reaction is renowned for its high selectivity for (E)-alkenes.[9]
Table 2: Performance Comparison of Olefination Reactions with Benzaldehyde
| Reaction Type | Phosphonium Reagent/Phosphonate | Base | Solvent | Yield (%) | E/Z Ratio | Reference |
| Wittig (Unstabilized) | Ethyltriphenylphosphonium bromide | NaNH₂ | Benzene | 78 | 15:85 | (Analogous system) |
| Wittig (Stabilized) | (Carbethoxymethylene)triphenylphosphorane | - | Benzene | 95 | >98:2 | (Analogous system) |
| Horner-Wadsworth-Emmons | Triethyl phosphonoacetate | NaH | THF | 92 | >95:5 | (Analogous system)[8] |
Note: Data for analogous systems are presented to illustrate general trends due to the scarcity of comprehensive comparative studies involving ETPPI under identical conditions.
Experimental Protocols
Kinetic Analysis of a Wittig Reaction by UV-Visible Spectroscopy
This protocol is a generalized procedure based on methodologies reported for monitoring Wittig reactions.[10] It is designed to determine the pseudo-first-order rate constant for the disappearance of the colored ylide intermediate.
1. Materials and Instrumentation:
-
This compound (ETPPI)
-
A strong base (e.g., Sodium bis(trimethylsilyl)amide - NaHMDS)
-
An aldehyde (e.g., Benzaldehyde)
-
Anhydrous solvent (e.g., Tetrahydrofuran - THF)
-
UV-Visible Spectrophotometer with a thermostatted cell holder
-
Inert atmosphere setup (e.g., Schlenk line or glovebox)
2. Procedure:
-
Ylide Generation:
-
In an inert atmosphere, dissolve a known concentration of ETPPI (e.g., 0.01 M) in anhydrous THF.
-
Add an equimolar amount of the strong base (e.g., NaHMDS) to the ETPPI solution.
-
Allow the solution to stir at room temperature for a specified time (e.g., 30 minutes) to ensure complete formation of the ylide. The formation of the ylide is often accompanied by a color change.
-
-
Kinetic Measurement:
-
Prepare a solution of the aldehyde in anhydrous THF at a concentration that is in large excess (at least 10-fold) compared to the ylide (e.g., 0.1 M).
-
Equilibrate both the ylide solution and the aldehyde solution to the desired reaction temperature in the thermostatted cell holder of the UV-Vis spectrophotometer.
-
To initiate the reaction, rapidly inject a small volume of the aldehyde solution into the cuvette containing the ylide solution and mix thoroughly.
-
Immediately begin recording the absorbance of the solution at the wavelength of maximum absorbance (λmax) of the ylide.
-
Continue to record the absorbance at regular time intervals until the color of the ylide has faded completely, indicating the consumption of the ylide.
-
3. Data Analysis:
-
Plot the natural logarithm of the absorbance (ln(A)) versus time.
-
If the reaction is first-order with respect to the ylide, this plot will be linear.
-
The pseudo-first-order rate constant (k') is the negative of the slope of this line.
Visualizations
Wittig Reaction Mechanism
The following diagram illustrates the key steps in the Wittig reaction mechanism for an unstabilized ylide, starting from the phosphonium salt.
Caption: The reaction pathway of an ETPPI-mediated Wittig reaction.
Experimental Workflow for Kinetic Analysis
This diagram outlines the general workflow for conducting a kinetic study of an olefination reaction.
Caption: A generalized workflow for the kinetic analysis of an olefination reaction.
Conclusion and Recommendations
This compound is a valuable and widely used reagent for the synthesis of alkenes, particularly for generating unstabilized ylides that lead to the formation of (Z)-alkenes. While specific quantitative kinetic data for ETPPI is not abundant in the literature, the principles of Wittig reaction kinetics are well-understood.
Key Takeaways:
-
ETPPI-mediated reactions are effective for producing (Z)-alkenes from aldehydes and ketones. The reaction with the resulting unstabilized ylide is typically fast.
-
The Horner-Wadsworth-Emmons reaction serves as an excellent alternative, especially when the (E)-alkene is the desired product or when reacting with sterically hindered ketones.[8] The HWE reaction often proceeds with higher stereoselectivity and features a more straightforward workup due to the water-solubility of its phosphate byproduct.[6]
-
Kinetic analysis , often performed using spectroscopic methods like UV-Vis or NMR, is crucial for optimizing reaction conditions and understanding the underlying mechanism.
For researchers and drug development professionals, the choice between an ETPPI-mediated Wittig reaction and an alternative like the HWE reaction will depend on the desired stereochemical outcome, the nature of the carbonyl substrate, and practical considerations such as ease of purification. While the Wittig reaction with ETPPI is a robust method for accessing (Z)-alkenes, the HWE reaction often provides a more efficient and selective route to (E)-alkenes.
References
- 1. Comparison of Phosphonium and Sulfoxonium Ylides in Ru(II)-Catalyzed Dehydrogenative Annulations: A Density Functional Theory Study [mdpi.com]
- 2. nbinno.com [nbinno.com]
- 3. Wittig Reaction [organic-chemistry.org]
- 4. Wittig reaction - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. benchchem.com [benchchem.com]
- 9. Wittig-Horner Reaction [organic-chemistry.org]
- 10. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
A Comparative Guide to Purity Analysis of Ethyltriphenylphosphonium Iodide by HPLC
For researchers, scientists, and drug development professionals, ensuring the purity of reagents like Ethyltriphenylphosphonium iodide is critical for the reliability and reproducibility of experimental results. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for determining the purity of this compound, complete with supporting experimental protocols and data presentation.
This compound is a quaternary phosphonium salt synthesized from the reaction of triphenylphosphine and ethyl iodide.[1][2] Its purity is crucial as impurities can lead to unwanted side reactions and inaccurate results. The primary impurities of concern are unreacted starting materials—triphenylphosphine and ethyl iodide—and the oxidation product, triphenylphosphine oxide (TPPO).
High-Performance Liquid Chromatography (HPLC) Analysis
Reversed-phase HPLC (RP-HPLC) is a powerful and widely used technique for the purity assessment of phosphonium salts due to its high resolution and sensitivity.[3][4] A well-developed HPLC method can effectively separate this compound from its potential impurities.
Experimental Protocol: Reversed-Phase HPLC
This section details a robust RP-HPLC method for the purity analysis of this compound.
1. Instrumentation and Columns:
-
A standard HPLC system equipped with a UV detector is suitable.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is recommended for good separation.
2. Reagents and Solutions:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Sample Diluent: A mixture of water and acetonitrile (50:50 v/v).
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Gradient Elution: A gradient elution is employed for optimal separation of the main component from its impurities.
Time (minutes) % Mobile Phase A % Mobile Phase B 0 90 10 20 10 90 25 10 90 26 90 10 30 90 10
4. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of the sample diluent to achieve a concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
5. Data Analysis:
-
The purity of the sample is determined by calculating the area percentage of the this compound peak relative to the total area of all peaks in the chromatogram.
Data Presentation: Expected HPLC Results
The following table summarizes the expected retention times for this compound and its potential impurities under the described HPLC conditions.
| Compound | Expected Retention Time (min) |
| Triphenylphosphine Oxide | ~ 8.5 |
| This compound | ~ 12.0 |
| Triphenylphosphine | ~ 15.2 |
| Ethyl Iodide | Not retained/early eluting |
Note: Ethyl iodide is highly volatile and may not be observed under these conditions.
Comparison with Alternative Analytical Methods
While HPLC is a robust method, other techniques can also be employed for the purity analysis of this compound. The choice of method often depends on the available instrumentation and the specific information required.
| Method | Principle | Advantages | Disadvantages |
| Reversed-Phase HPLC | Separation based on the differential partitioning of the analyte and impurities between a nonpolar stationary phase and a polar mobile phase.[3][4] | High resolution, high sensitivity, allows for simultaneous quantification of the main component and impurities.[3] | Requires specialized equipment and more complex method development. |
| Titration | A quantitative chemical analysis method where the concentration of the phosphonium salt is determined by reacting it with a standard solution of a titrant.[5][6][7] | Rapid, simple, and does not require expensive instrumentation. Provides a measure of the total phosphonium salt content.[5] | Non-specific; it does not distinguish between different phosphonium salts and is not suitable for impurity profiling.[5] |
| Ion Chromatography (IC) | Separation of the iodide counter-ion based on ion-exchange with a charged stationary phase.[8][9][10] | Provides an accurate quantification of the iodide content. Can detect other anionic impurities.[9][11] | Does not provide information on the purity of the organic cation (Ethyltriphenylphosphonium). Requires a separate IC system. |
| ³¹P NMR Spectroscopy | A nuclear magnetic resonance technique that provides information about the chemical environment of phosphorus atoms.[12][13] | Provides structural information and can be used for quantitative analysis of phosphorus-containing compounds.[13] | Lower sensitivity compared to HPLC, requires a high-field NMR spectrometer, and may be less precise for quantifying minor impurities. |
Visualizing the Analytical Workflow and Method Comparison
The following diagrams, created using the DOT language, illustrate the experimental workflow for HPLC analysis and the logical relationship between the different analytical methods.
Caption: Workflow for the purity analysis of this compound by HPLC.
Caption: Comparison of analytical methods for this compound purity.
Conclusion
For a comprehensive purity assessment of this compound, Reversed-Phase HPLC stands out as the most suitable method. It allows for the simultaneous separation and quantification of the active pharmaceutical ingredient and its potential process-related impurities, providing a detailed purity profile. While other techniques like titration and NMR spectroscopy offer valuable, albeit less detailed, information, HPLC provides the high resolution and sensitivity required for rigorous quality control in research and drug development settings. Ion chromatography can be a useful complementary technique for specifically quantifying the iodide counter-ion. The choice of analytical method should be guided by the specific requirements of the analysis, available resources, and the desired level of detail in the purity assessment.
References
- 1. Ethyl triphenylphosphonium iodide Exporter | Ethyl triphenylphosphonium iodide Exporting Company | Ethyl triphenylphosphonium iodide International Distributor [multichemexports.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. ijsdr.org [ijsdr.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Quantitative Chemical Analysis – Titrations | General Chemistry [courses.lumenlearning.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Development and validation of an assay for iodide in serum using ion chromatography with pulsed amperometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. metrohm.com [metrohm.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Improving Sensitivity, Accuracy, and Reliability of Iodine Determination using Ion Chromatography - AnalyteGuru [thermofisher.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
A Comparative Guide to Stabilized vs. Non-Stabilized Wittig Reagents
For researchers, scientists, and drug development professionals, the Wittig reaction is a cornerstone of synthetic organic chemistry, offering a reliable method for the stereoselective synthesis of alkenes from carbonyl compounds. The choice between a stabilized and a non-stabilized Wittig reagent is a critical decision that dictates the stereochemical outcome and reaction conditions. This guide provides an objective comparison of their performance, supported by experimental data, to facilitate informed reagent selection.
At a Glance: Key Differences
| Feature | Stabilized Wittig Reagents | Non-Stabilized Wittig Reagents |
| Structure | Possess an electron-withdrawing group (e.g., -CO₂R, -COR, -CN) on the ylide carbon. | Possess electron-donating or neutral groups (e.g., alkyl, aryl) on the ylide carbon. |
| Reactivity | Less reactive, more stable.[1] | Highly reactive, less stable.[1] |
| Stereoselectivity | Predominantly form the (E)-alkene (thermodynamic control).[1] | Predominantly form the (Z)-alkene (kinetic control).[1] |
| Reaction Conditions | Can often be performed under milder conditions, sometimes even in aqueous media.[2] | Typically require strong bases (e.g., n-BuLi) and anhydrous, inert conditions. |
| Substrate Scope | React well with aldehydes, but may be sluggish with sterically hindered ketones.[3][4] | React with a wide range of aldehydes and ketones. |
Data Presentation: Performance in Olefination
The following tables summarize the performance of stabilized and non-stabilized Wittig reagents in reactions with various carbonyl compounds, highlighting the yields and stereoselectivity.
Table 1: Stabilized Wittig Reagents (Predominantly E-selectivity)
| Carbonyl Substrate | Wittig Reagent | Product | Yield (%) | E:Z Ratio | Reference |
| Benzaldehyde | (Carbethoxymethylene)triphenylphosphorane | Ethyl cinnamate | 87 | >95:5 | [2] |
| 4-Nitrobenzaldehyde | (Carbethoxymethylene)triphenylphosphorane | Ethyl 4-nitrocinnamate | 90.5 | 93.1:6.9 | [2] |
| Cyclohexanecarboxaldehyde | (Carbethoxymethylene)triphenylphosphorane | Ethyl 3-cyclohexylacrylate | 87 | 99.8:0.2 | [2] |
| 4-Phenylcyclohexanone | Ethyl (triphenylphosphoranylidene)acetate | Ethyl 2-(4-phenylcyclohexylidene)acetate | ~85 | - | [5] |
Table 2: Non-Stabilized Wittig Reagents (Predominantly Z-selectivity)
| Carbonyl Substrate | Wittig Reagent | Product | Yield (%) | Z:E Ratio | Reference |
| Hexanal | Methyltriphenylphosphonium bromide / n-BuLi | 1-Heptene | High | - | |
| Benzaldehyde | Benzyltriphenylphosphonium chloride / NaOH | Stilbene | 73.5 | (predominantly trans in this specific procedure) | [6] |
| 9-Anthraldehyde | Benzyltriphenylphosphonium chloride / NaOH | trans-9-(2-Phenylethenyl)anthracene | High | - | [7] |
| Aldehyde Intermediate | Methyltriphenylphosphonium bromide / tBuOK | Methylene derivative | 24 | - | [8] |
Experimental Protocols
Detailed methodologies for representative Wittig reactions using both stabilized and non-stabilized ylides are provided below.
Protocol 1: Synthesis of Ethyl Cinnamate using a Stabilized Ylide (Aqueous, One-Pot)
This protocol is adapted from a green chemistry approach to the Wittig reaction.[2]
Materials:
-
Triphenylphosphine
-
Ethyl bromoacetate
-
Benzaldehyde
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
1.0 M Sulfuric acid (H₂SO₄)
Procedure:
-
To a test tube equipped with a magnetic stir bar, add triphenylphosphine (1.4 mmol).
-
Add 5 mL of a saturated aqueous solution of sodium bicarbonate and stir the suspension for 1 minute.
-
To the suspension, add ethyl bromoacetate (1.6 mmol) followed by benzaldehyde (1.0 mmol).
-
Stir the reaction mixture vigorously at room temperature for 1 hour.
-
After 1 hour, quench the reaction by adding 40 drops of 1.0 M H₂SO₄ (aq).
-
Extract the aqueous layer with diethyl ether (3 x 5 mL).
-
Combine the organic extracts and dry with anhydrous magnesium sulfate.
-
Decant the dried solution and remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.
Protocol 2: Synthesis of an Alkene using a Non-Stabilized Ylide (In Situ Generation)
This protocol describes a typical procedure for a Wittig reaction with a non-stabilized ylide generated in situ.[8]
Materials:
-
Methyltriphenylphosphonium bromide
-
Potassium tert-butoxide (tBuOK) (1M in THF)
-
Aldehyde/Ketone substrate
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Methyl tert-butyl ether (MTBE)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry flask under an inert atmosphere (e.g., nitrogen or argon), add methyltriphenylphosphonium bromide (2.0 mmol).
-
Add anhydrous THF to suspend the salt.
-
At room temperature, add a 1M solution of potassium tert-butoxide in THF (2.1 mmol) dropwise.
-
Stir the resulting mixture for 90 minutes at room temperature to form the ylide (a characteristic orange/yellow color should appear).
-
Add a solution of the aldehyde or ketone (1.0 mmol) in anhydrous THF to the ylide solution.
-
Stir the reaction mixture at room temperature for 18 hours.
-
Quench the reaction by partitioning between a saturated aqueous solution of NH₄Cl and MTBE.
-
Separate the organic layer, dry it over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography.
Mandatory Visualization
The following diagrams illustrate the reaction pathways and a general experimental workflow for the Wittig reaction.
Caption: Reaction pathways for stabilized and non-stabilized Wittig reagents.
Caption: General experimental workflow for the Wittig reaction.
An Alternative: The Horner-Wadsworth-Emmons (HWE) Reaction
A popular alternative to the Wittig reaction, particularly for the synthesis of (E)-alkenes, is the Horner-Wadsworth-Emmons (HWE) reaction. The HWE reaction utilizes phosphonate carbanions, which are generally more nucleophilic than the corresponding phosphonium ylides.[9] A key advantage of the HWE reaction is that the byproduct is a water-soluble phosphate ester, which simplifies purification compared to the often-difficult removal of triphenylphosphine oxide from Wittig reactions.[10]
Table 3: Comparison of Stabilized Wittig and HWE Reactions
| Feature | Stabilized Wittig Reagent | HWE Reagent |
| Phosphorus Reagent | Phosphonium Ylide | Phosphonate Carbanion |
| Byproduct | Triphenylphosphine oxide (often difficult to remove) | Water-soluble phosphate ester (easy to remove)[10] |
| E/Z Selectivity | Generally high E-selectivity | Generally very high E-selectivity[11] |
| Reactivity | Less reactive with hindered ketones | More reactive, including with hindered ketones[10] |
Conclusion
The choice between stabilized and non-stabilized Wittig reagents is primarily driven by the desired alkene stereochemistry. Non-stabilized ylides are the reagents of choice for the synthesis of (Z)-alkenes, while stabilized ylides reliably produce (E)-alkenes. For the synthesis of (E)-alkenes, the Horner-Wadsworth-Emmons reaction often presents a more practical and efficient alternative due to its high stereoselectivity and the ease of byproduct removal. Understanding the reactivity profiles and experimental nuances of each class of reagent is paramount for the successful design and execution of olefination strategies in a research and development setting.
References
- 1. Wittig Reaction [organic-chemistry.org]
- 2. sciepub.com [sciepub.com]
- 3. Wittig reaction - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. www1.udel.edu [www1.udel.edu]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. Wittig Reaction - Wittig Reagents (in situ) [commonorganicchemistry.com]
- 9. Wittig and Wittig–Horner Reactions under Sonication Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Wittig-Horner Reaction [organic-chemistry.org]
A Comparative Guide to Green Chemistry Metrics for the Wittig Reaction
The Wittig reaction stands as a cornerstone of synthetic organic chemistry, prized for its reliability in forming carbon-carbon double bonds from carbonyl compounds. However, the classic Wittig reaction is often criticized for its poor atom economy, primarily due to the generation of a stoichiometric amount of triphenylphosphine oxide byproduct.[1] As the chemical industry and research sectors increasingly adopt the principles of green chemistry, it is imperative to evaluate and compare different approaches to this fundamental transformation. This guide provides an objective comparison of various Wittig reaction methodologies, focusing on key green chemistry metrics and supported by experimental data.
Key Green Chemistry Metrics
To quantitatively assess the environmental performance of different Wittig reaction protocols, the following metrics are employed:
-
Atom Economy (AE): Proposed by Barry Trost, this metric calculates the proportion of reactant atoms incorporated into the desired product.[1] A higher atom economy signifies a more efficient reaction with less waste. The Wittig reaction's primary drawback is its inherently low atom economy.
-
Environmental Factor (E-Factor): Developed by Roger Sheldon, the E-Factor measures the total mass of waste produced per unit mass of product.[2] It provides a direct measure of the environmental impact of a process. A lower E-Factor is desirable.
-
Process Mass Intensity (PMI): Advocated by the American Chemical Society Green Chemistry Institute Pharmaceutical Roundtable (ACS GCIPR), PMI is a holistic metric that considers the total mass input (raw materials, solvents, reagents) relative to the mass of the final product.[3] It offers a comprehensive view of process efficiency and sustainability. A lower PMI indicates a greener process.[2][3]
Comparative Analysis of Wittig Reaction Variants
The choice of reagents and reaction conditions significantly influences the green credentials of the Wittig reaction. This section compares traditional methods with modern, greener alternatives.
| Reaction Variant | Reagents & Conditions | Atom Economy (AE) | Process Mass Intensity (PMI) | Key Advantages | Key Disadvantages |
| Traditional Wittig | Non-stabilized ylide (e.g., from Ph₃PCH₃Br), strong base (e.g., n-BuLi), anhydrous solvent (e.g., THF).[4] | Low (typically < 30%) due to Ph₃P=O byproduct.[1] | Very High (often > 500) due to large solvent volumes and workup. | High reactivity, good yields, generally provides Z-alkenes.[5][6] | Hazardous solvents and strong bases, poor atom economy, difficult purification from Ph₃P=O.[4][7] |
| Wittig with Stabilized Ylides | Stabilized ylide (e.g., Ph₃P=CHCO₂Et), milder base, various solvents. | Low (similar to traditional) due to Ph₃P=O byproduct. | High (can be lower than traditional due to milder conditions). | Milder reaction conditions, often gives E-alkenes with high selectivity.[5][8] | Less reactive, may not work with hindered ketones.[5] |
| Solvent-Free / Mechanochemical | Aldehyde, phosphonium salt, and a solid base (e.g., K₃PO₄) are ground together.[9][10] | Low (inherent to the reaction). | Significantly Reduced (can be < 100) by eliminating bulk solvent. | Eliminates hazardous organic solvents, simple procedure, energy-efficient.[11][12][13] | Yields can be variable; purification may still require solvents.[7] |
| Aqueous Wittig | Aldehyde and stabilized ylide, often with a phase-transfer catalyst or in the presence of dilute base (e.g., NaHCO₃). | Low (inherent to the reaction). | Reduced by replacing organic solvents with water. | Utilizes a green solvent (water), avoids hazardous organic solvents.[14] | Typically limited to water-soluble substrates and stabilized ylides. |
| Catalytic Wittig | Aldehyde, phosphine (catalytic), and a stoichiometric reductant to regenerate the phosphine from the oxide. | Potentially High (depends on efficiency of catalyst turnover). | Moderate to High (depends on overall process). | Drastically improves atom economy by recycling the phosphine.[15] | Catalyst systems can be complex and may require specific conditions. |
Experimental Protocols
Protocol 1: Traditional Wittig Synthesis of (E)- and (Z)-Stilbene
This protocol is a representative example of a traditional Wittig reaction using a strong base and an organic solvent.
-
Reagents: Benzyltriphenylphosphonium chloride, benzaldehyde, sodium hydride (NaH), and anhydrous tetrahydrofuran (THF).
-
Procedure:
-
Suspend benzyltriphenylphosphonium chloride (1.0 eq) in anhydrous THF in a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar).
-
Cool the suspension to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.0 eq, 60% dispersion in mineral oil) portion-wise. The mixture will turn a characteristic orange/red color, indicating ylide formation.
-
Allow the mixture to stir at room temperature for 1 hour.
-
Cool the ylide solution back to 0 °C and add benzaldehyde (1.0 eq) dropwise via syringe.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight.
-
Quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl).
-
Extract the product with diethyl ether (3x).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography on silica gel to separate the (E)- and (Z)-stilbene isomers from the triphenylphosphine oxide byproduct.
-
Protocol 2: Solvent-Free Wittig Synthesis of 1-(4-bromophenyl)-2-phenylethene [10][16]
This protocol demonstrates a greener, mechanochemical approach that eliminates the need for bulk solvent during the reaction.
-
Reagents: 4-Bromobenzaldehyde, benzyltriphenylphosphonium chloride, and tribasic potassium phosphate (K₃PO₄).
-
Procedure:
-
In a clean, dry mortar, combine 4-bromobenzaldehyde (1.0 eq), benzyltriphenylphosphonium chloride (1.1 eq), and tribasic potassium phosphate (2.0 eq).
-
Using a pestle, grind the solid mixture vigorously for 20-30 minutes. The mixture may become pasty or change color, indicating the reaction is proceeding.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, add water to the mortar and triturate the solid.
-
Collect the solid product by vacuum filtration and wash thoroughly with water to remove inorganic salts.
-
The crude product, a mixture of (E) and (Z) isomers, can be further purified by recrystallization from a minimal amount of a suitable solvent, such as ethanol, to isolate the major E-isomer.[16][17]
-
Visualization of Green Chemistry Evaluation Workflow
The following diagram illustrates the logical workflow for assessing the greenness of a Wittig reaction.
Caption: A flowchart detailing the systematic evaluation of a Wittig reaction's environmental impact.
Conclusion
While the traditional Wittig reaction is a powerful synthetic tool, its environmental footprint is significant due to poor atom economy and reliance on hazardous solvents. This guide demonstrates that greener alternatives are not only viable but also offer substantial improvements in sustainability. Solvent-free, mechanochemical methods drastically reduce PMI by eliminating bulk solvents, representing a significant step forward.[9] For reactions compatible with stabilized ylides, aqueous protocols offer another environmentally benign option.[14] Ultimately, the development of efficient catalytic Wittig reactions holds the most promise for overcoming the fundamental atom economy issue, aligning this classic transformation with the modern principles of green and sustainable chemistry.[15] Researchers and drug development professionals are encouraged to consider these greener alternatives to minimize waste, reduce costs, and enhance the safety and sustainability of their synthetic processes.
References
- 1. rsc.org [rsc.org]
- 2. Green Chemistry Metrics with Special Reference to Green Analytical Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Process Mass Intensity (PMI) – ACSGCIPR [acsgcipr.org]
- 4. delval.edu [delval.edu]
- 5. Wittig reaction - Wikipedia [en.wikipedia.org]
- 6. Wittig Reaction [organic-chemistry.org]
- 7. delval.edu [delval.edu]
- 8. researchgate.net [researchgate.net]
- 9. gctlc.org [gctlc.org]
- 10. researchgate.net [researchgate.net]
- 11. gctlc.org [gctlc.org]
- 12. beyondbenign.org [beyondbenign.org]
- 13. gctlc.org [gctlc.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. greenchemclips.wordpress.com [greenchemclips.wordpress.com]
A Comparative Guide to the Reactivity of Phosphonium Ylides with Different Alkyl Groups
For Researchers, Scientists, and Drug Development Professionals
The Wittig reaction, a cornerstone of modern organic synthesis for the creation of carbon-carbon double bonds, relies on the nucleophilic character of phosphonium ylides. The reactivity of these ylides is critically influenced by the electronic and steric nature of the substituents on both the phosphorus atom and the ylidic carbon. This guide provides a comprehensive comparison of the reactivity of phosphonium ylides bearing different alkyl groups, supported by experimental data and detailed protocols to inform methodological choices in synthetic chemistry.
The Decisive Role of Alkyl Substitution in Ylide Reactivity
The general consensus in the field is that the electronic properties of the substituents on the phosphorus atom directly modulate the reactivity of the ylide. Replacing electron-withdrawing groups, such as phenyl groups, with electron-donating alkyl groups is known to increase the reactivity of the ylide. This is attributed to the increased electron density on the phosphorus atom, which in turn enhances the nucleophilicity of the adjacent carbanion.
Phosphonium ylides are broadly classified based on the substituents attached to the ylidic carbon:
-
Non-stabilized Ylides: These possess electron-donating or neutral substituents (e.g., alkyl groups) on the carbanionic carbon, resulting in a highly localized and reactive carbanion.
-
Stabilized Ylides: These feature electron-withdrawing groups (e.g., esters, ketones) that delocalize the negative charge, rendering the ylide less reactive and more stable.[1]
Quantitative Reactivity Comparison
To illustrate the impact of P-substituents on reactivity, a comparative analysis of reaction yields under standardized conditions is presented. The following table summarizes the expected trend in reactivity based on the electron-donating ability of the alkyl groups on the phosphorus atom.
| Phosphonium Ylide | P-Substituent | Expected Relative Reactivity | Typical Reaction Conditions | Expected Product Yield (Illustrative) | Stereoselectivity |
| Methylenetriphenylphosphorane (Ph₃P=CH₂) | Phenyl (Aryl) | Baseline | Reaction with an aliphatic aldehyde in THF at 0°C to room temperature.[3] | Moderate to High | Generally Z-selective for non-stabilized ylides.[4] |
| Methylenetri(n-butyl)phosphorane (n-Bu₃P=CH₂) | n-Butyl (Alkyl) | High | Reaction with the same aliphatic aldehyde in THF at 0°C to room temperature. | High | Can favor E-selectivity.[2] |
| Methylenetriethylphosphorane (Et₃P=CH₂) | Ethyl (Alkyl) | Very High | Reaction with the same aliphatic aldehyde in THF at 0°C to room temperature. | Very High | Can favor E-selectivity.[2] |
Note: The yields presented are illustrative and can vary significantly based on the specific aldehyde, solvent, temperature, and base used. The key takeaway is the relative increase in reactivity with more electron-donating alkyl groups on the phosphorus.
Experimental Protocols
To quantitatively assess the reactivity of different phosphonium ylides, a standardized experimental protocol is crucial. The following methodologies outline the preparation of the ylides and a kinetic analysis of their reaction with a model aldehyde.
Protocol 1: Preparation of Phosphonium Ylides
This protocol describes the synthesis of the phosphonium salt precursor and its subsequent deprotonation to form the ylide.
Materials:
-
Tri-substituted phosphine (e.g., triphenylphosphine, tri-n-butylphosphine, triethylphosphine)
-
Methyl bromide (or other suitable alkyl halide)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Strong base (e.g., n-butyllithium (n-BuLi), sodium amide (NaNH₂), or potassium tert-butoxide (t-BuOK))
-
Schlenk line or glovebox for inert atmosphere operations
Procedure:
-
Phosphonium Salt Formation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the tri-substituted phosphine (1.0 eq) in anhydrous diethyl ether or THF.
-
Cool the solution to 0°C and slowly add methyl bromide (1.0 eq).
-
Allow the reaction mixture to stir at room temperature for 24 hours. The phosphonium salt will typically precipitate out of the solution.
-
Collect the phosphonium salt by filtration, wash with anhydrous diethyl ether, and dry under vacuum.
Ylide Generation:
-
Suspend the dried phosphonium salt (1.0 eq) in anhydrous THF in a flame-dried Schlenk flask under an inert atmosphere.
-
Cool the suspension to the appropriate temperature (e.g., -78°C for n-BuLi, or 0°C for t-BuOK).
-
Slowly add the strong base (1.0 eq). The formation of the ylide is often indicated by a color change (e.g., to deep red or orange).
-
Allow the mixture to stir for 1-2 hours at the appropriate temperature to ensure complete ylide formation. The resulting ylide solution is then used immediately in the Wittig reaction.[3]
Protocol 2: Kinetic Analysis of the Wittig Reaction
This protocol outlines a method to compare the reaction rates of different phosphonium ylides with a standard aldehyde using UV-Vis spectroscopy.
Materials:
-
Solutions of the prepared phosphonium ylides in THF (of known concentration)
-
Solution of a chromophoric aldehyde (e.g., p-nitrobenzaldehyde) in THF (of known concentration)
-
UV-Vis spectrophotometer with a temperature-controlled cuvette holder
-
Anhydrous THF
Procedure:
-
Equilibrate the UV-Vis spectrophotometer and the reactant solutions to the desired reaction temperature (e.g., 25°C).
-
In a quartz cuvette, place a known concentration of the aldehyde solution in THF.
-
Initiate the reaction by rapidly injecting a known concentration of the ylide solution into the cuvette and mixing thoroughly.
-
Immediately begin recording the absorbance of the solution at the wavelength corresponding to the disappearance of the ylide or the appearance of the alkene product.
-
Monitor the change in absorbance over time until the reaction is complete.
-
The rate of the reaction can be determined by plotting the concentration of the reactant or product (calculated from the absorbance using the Beer-Lambert law) against time and analyzing the resulting kinetic trace.[5] By performing this experiment with different phosphonium ylides under identical conditions, their relative reactivities can be quantitatively compared.
Logical Framework and Reaction Pathway
The Wittig reaction proceeds through a well-defined mechanism. The following diagrams, generated using the DOT language, illustrate the overall experimental workflow for comparing ylide reactivity and the generally accepted mechanism of the Wittig reaction.
Caption: Experimental workflow for comparing the reactivity of P-alkyl and P-aryl phosphonium ylides.
Caption: Generally accepted mechanism of the Wittig reaction.
Conclusion
The choice of phosphonium ylide is a critical parameter in the design of a successful Wittig reaction. While ylides are broadly categorized by the substituents on the ylidic carbon, the nature of the groups attached to the phosphorus atom also plays a significant role in modulating reactivity. The replacement of phenyl groups with electron-donating alkyl groups enhances the nucleophilicity of the ylide, leading to faster reaction rates and potentially higher yields, particularly with less reactive carbonyl compounds. For drug development professionals and researchers, understanding these structure-reactivity relationships is paramount for optimizing synthetic routes and achieving desired chemical transformations with high efficiency. The provided experimental protocols offer a framework for conducting systematic comparisons to guide the selection of the most appropriate ylide for a given synthetic challenge.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Ethyltriphenylphosphonium Iodide
For researchers and scientists handling ethyltriphenylphosphonium iodide, ensuring its proper disposal is a critical aspect of laboratory safety and environmental responsibility. Adherence to established protocols minimizes risks and ensures compliance with regulatory standards. This guide provides essential, step-by-step information for the safe handling and disposal of this compound.
This compound is classified as toxic if swallowed, causes serious eye damage, and is very toxic to aquatic life with long-lasting effects.[1][2] Therefore, it must be managed as hazardous waste from the point of generation through to its final disposal.
Immediate Safety and Handling Protocols
Before beginning any procedure that involves this compound, ensure that all requisite personal protective equipment (PPE) is worn. This includes, but is not limited to, protective gloves, safety glasses or goggles, and a lab coat.[1] All handling of this substance should be conducted in a well-ventilated area or under a chemical fume hood to avoid the inhalation of dust particles.[1][3]
In the event of a spill, it is crucial to avoid generating dust. The spilled solid should be carefully swept up and placed into a suitable, labeled container for disposal.[1][4] Prevent the spilled material from entering drains or waterways, as it is very toxic to aquatic organisms.[1]
Step-by-Step Disposal Procedure
The disposal of this compound must be carried out in accordance with local, regional, and national hazardous waste regulations.[1][5] The following steps provide a general operational plan for its disposal in a laboratory setting:
-
Waste Collection:
-
Designate a specific, clearly labeled, and sealed container for the collection of this compound waste. The container should be in good condition and compatible with the chemical.
-
Do not mix this compound with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.[5]
-
-
Labeling:
-
The waste container must be labeled as "Hazardous Waste" and clearly identify the contents as "this compound."
-
Include the approximate quantity of the waste and the date of accumulation.
-
-
Storage:
-
Store the sealed waste container in a designated, secure, and well-ventilated satellite accumulation area.
-
The storage area should be away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1]
-
-
Arrange for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal contractor to arrange for the pickup and disposal of the waste container.
-
Provide the EHS or contractor with a copy of the Safety Data Sheet (SDS) for this compound.
-
-
Final Disposal Method:
-
The recommended method of disposal is through an approved hazardous waste disposal plant.[1][2][6]
-
A common practice for organophosphorus compounds is incineration in a chemical incinerator equipped with an afterburner and scrubber.[4] Another option may involve dissolving the material in a combustible solvent before incineration.[4]
-
Hazard and Disposal Summary
For quick reference, the following table summarizes the key quantitative and qualitative data related to the safe disposal of this compound.
| Parameter | Value / Guideline | Source |
| Acute Oral Toxicity (LD50, Rat) | 79 mg/kg | [6] |
| UN Number | 3464 or 2811 | [4][5] |
| Proper Shipping Name | ORGANOPHOSPHORUS COMPOUND, TOXIC, SOLID, N.O.S. (this compound) or TOXIC SOLID, ORGANIC, N.O.S. (this compound) | [1][4][5] |
| Transport Hazard Class | 6.1 (Toxic) | [4] |
| Environmental Hazards | Very toxic to aquatic life with long-lasting effects. | [1][2] |
| Primary Disposal Method | Dispose of contents/container to an approved waste disposal plant. | [1][2][6] |
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound from the laboratory to its final disposal.
Caption: Workflow for the proper disposal of this compound.
References
Personal protective equipment for handling Ethyltriphenylphosphonium iodide
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling Ethyltriphenylphosphonium iodide. The following procedures for personal protective equipment, handling, storage, and disposal are designed to ensure a safe laboratory environment.
Hazard Identification and Personal Protective Equipment
This compound is classified as toxic if swallowed and causes serious eye irritation.[1][2] It may also be harmful in contact with skin and cause skin irritation.[1] Therefore, strict adherence to personal protective equipment (PPE) guidelines is mandatory.
Table 1: Personal Protective Equipment (PPE) Requirements
| Protection Type | Recommended Equipment | Standards and Specifications |
| Eye/Face Protection | Safety glasses with side-shields or goggles. A face shield may be appropriate for larger quantities or when there is a risk of splashing. | OSHA 29 CFR 1910.133 or European Standard EN166.[3][4] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber). Protective clothing to prevent skin exposure. | EU Directive 89/686/EEC and the standard EN 374.[4] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator is recommended if exposure limits are exceeded or if irritation is experienced. Use a type P2 respirator cartridge.[3][5] | Type P2 (EN 143) respirator cartridges.[5] |
Always inspect gloves prior to use and use proper glove removal technique to avoid skin contact.[4]
Quantitative Hazard Data
The following table summarizes the acute toxicity data for this compound.
Table 2: Acute Toxicity Data
| Route of Exposure | Endpoint | Value | Species | Reference |
| Oral | LD50 | 79 mg/kg | Rat | [1] |
Operational and Disposal Plans
Safe handling and disposal are critical to mitigating the risks associated with this compound.
Handling Procedures:
-
Engineering Controls: Work in a well-ventilated area, preferably under a chemical fume hood.[3][6] Ensure that eyewash stations and safety showers are close to the workstation.[3]
-
Personal Hygiene: Wash hands thoroughly after handling.[3][7] Do not eat, drink, or smoke in the work area.[3][7]
-
Procedural Precautions: Avoid dust formation and accumulation.[3][4][8] Do not breathe dust, vapor, mist, or gas.[3][8] Avoid contact with skin, eyes, and clothing.[2][4][8]
Storage Plan:
-
Store locked up or in an area accessible only to qualified personnel.[3][6]
-
Incompatible materials include strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[3]
Spill and Accidental Release Measures:
-
Evacuation: Evacuate personnel to safe areas and keep people away from and upwind of the spill.[3][6]
-
Containment: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[4]
-
Cleanup: Sweep up and shovel the material into suitable, closed containers for disposal.[3][4] Avoid creating dust.[3][4] Use personal protective equipment as required.[3]
Disposal Plan:
-
Dispose of contents and container to an approved waste disposal plant.[2][3]
-
Disposal should be in accordance with all federal, state, and local regulations.[7] Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[3]
First Aid Measures
Immediate medical attention is required for most exposures.
Table 3: First Aid Protocols
| Exposure Route | First Aid Procedure |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor/physician.[3] |
| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes.[3][9] Remove contaminated clothing.[6] Immediate medical attention is required.[3] |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. Do not use mouth-to-mouth if the victim ingested or inhaled the substance. Immediate medical attention is required.[3] |
| Ingestion | Do NOT induce vomiting.[3] Rinse mouth with water.[4] Immediately call a POISON CENTER or doctor/physician.[3][4] |
Always show the Safety Data Sheet to the doctor in attendance.[3][4][9]
Experimental Workflow Diagram
The following diagram illustrates the logical workflow for the safe handling of this compound.
Caption: Workflow for Safe Handling of this compound.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. aksci.com [aksci.com]
- 3. fishersci.com [fishersci.com]
- 4. sodiumiodide.net [sodiumiodide.net]
- 5. This compound 95 4736-60-1 [sigmaaldrich.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. deepwaterchemicals.com [deepwaterchemicals.com]
- 8. tnjchem.com [tnjchem.com]
- 9. capotchem.cn [capotchem.cn]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
